Product packaging for FAPy-adenine(Cat. No.:CAS No. 5122-36-1)

FAPy-adenine

Numéro de catalogue: B1223167
Numéro CAS: 5122-36-1
Poids moléculaire: 153.14 g/mol
Clé InChI: MVYUVUOSXNYQLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4,6-diamino-5-formamidopyrimidine is a member of the class of aminopyrimidines that is 4,6-diaminopyrimidine bearing an additional formamido substituent at position 5. A DNA lesion formed when DNA exposed to ionising radiation. It is an aminopyrimidine and a formamidopyrimidine.
formed when adenine is exposed to ionizing radiation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N5O B1223167 FAPy-adenine CAS No. 5122-36-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(4,6-diaminopyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYUVUOSXNYQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)NC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199228
Record name 4,6-Diamino-5-N-formamidopyrimidine
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAPy-adenine
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URL http://www.hmdb.ca/metabolites/HMDB0004816
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5122-36-1
Record name 4,6-Diamino-5-formamidopyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Diamino-5-N-formamidopyrimidine
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Record name 4,6-Diamino-5-N-formamidopyrimidine
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Record name FAPy-adenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004816
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 226 °C
Record name FAPy-adenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004816
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Genesis of FAPy-Adenine: An In-Depth Technical Guide to its Formation from Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 4,6-diamino-5-formamidopyrimidine-adenine (FAPy-adenine), a significant lesion arising from oxidative damage to DNA. A thorough understanding of this mechanism is critical for researchers in fields ranging from oncology to neurodegenerative diseases, as well as for professionals involved in the development of therapeutics targeting DNA damage and repair pathways. This document details the reactive species involved, the key intermediate steps, and the factors influencing the yield of this lesion. Furthermore, it provides detailed experimental protocols for the induction and quantification of this compound, alongside data presentation and visualizations to facilitate a deeper understanding of the core concepts.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to cellular damage. Deoxyribonucleic acid (DNA) is a primary target of ROS, leading to a variety of lesions that can have profound biological consequences, including mutagenesis, cytotoxicity, and the initiation of carcinogenic processes. Among the various types of oxidative DNA damage, the formation of formamidopyrimidine (FAPy) lesions from purine (B94841) bases is of significant interest. This guide focuses specifically on the formation of this compound from its parent base, adenine (B156593).

This compound is a ring-opened form of adenine that disrupts the normal structure of the DNA helix. Its formation is a marker of significant oxidative insult and has been implicated in various pathological conditions. This document will elucidate the chemical transformations that lead to the generation of this compound, providing a foundational understanding for researchers investigating its biological impact and the cellular mechanisms that respond to this form of DNA damage.

The Chemical Mechanism of this compound Formation

The formation of this compound is primarily initiated by the hydroxyl radical (•OH), a highly reactive oxygen species generated through various endogenous and exogenous processes, including cellular metabolism, inflammation, and exposure to ionizing radiation.[1] The reaction proceeds through a series of well-defined steps:

  • Hydroxyl Radical Attack: The reaction cascade begins with the electrophilic addition of a hydroxyl radical to the C8 position of the adenine base.[1] This is a diffusion-controlled reaction with a high rate constant. Theoretical calculations have predicted the overall rate constant for the reaction of •OH with adenine to be approximately 2.17 x 10⁻¹² cm³ molecules⁻¹ s⁻¹.[2][3]

  • Formation of the C8-OH-Adduct Radical: The addition of the hydroxyl radical results in the formation of a transient C8-hydroxy-7,8-dihydroadeninyl radical (Ade-C8-OH•). This radical intermediate is a critical branching point in the oxidative degradation of adenine.

  • Bifurcation of the Reaction Pathway: The fate of the Ade-C8-OH• radical is dependent on the cellular redox environment, specifically the availability of oxygen.[4]

    • Reductive Pathway (Anoxic/Hypoxic Conditions): In the absence or under low concentrations of oxygen, the Ade-C8-OH• radical undergoes a one-electron reduction. This reduction leads to the opening of the imidazole (B134444) ring, yielding the stable this compound lesion.

    • Oxidative Pathway (Aerobic Conditions): In the presence of oxygen, the Ade-C8-OH• radical can be oxidized in a competing reaction. This one-electron oxidation results in the formation of 8-oxo-7,8-dihydroadenine (8-oxo-adenine), another significant oxidative DNA lesion.

The relative yields of this compound and 8-oxo-adenine are therefore a key indicator of the oxygen tension at the time of DNA damage.

Quantitative Data on Adenine Oxidation

The following tables summarize the available quantitative data on the kinetics and yields of adenine oxidation products. It is important to note that precise experimental yields of this compound versus 8-oxo-adenine under varying oxygen concentrations are not extensively documented in the literature and represent an area for further investigation.

ParameterValueReference
Overall Rate Constant for •OH + Adenine2.17 x 10⁻¹² cm³ molecules⁻¹ s⁻¹
Total Rate Constant for H-abstraction by •OH1.06 x 10⁻¹² cm³ molecules⁻¹ s⁻¹
Total Rate Constant for •OH Addition1.10 x 10⁻¹² cm³ molecules⁻¹ s⁻¹

Table 1: Reaction Rate Constants for Hydroxyl Radical with Adenine. This table provides theoretically calculated rate constants for the initial reactions between the hydroxyl radical and adenine.

ConditionProduct Ratio (this compound / 8-oxo-adenine)Reference
Anoxic/HypoxicThis compound is the major product
Aerobic8-oxo-adenine formation is favored
Irradiated DNA (in vitro)8-oxo-adenine is 3-6 fold more abundant than this compound

Table 2: Relative Yields of this compound and 8-oxo-Adenine. This table summarizes the qualitative and semi-quantitative relationship between oxygen availability and the formation of the two major adenine oxidation products.

Experimental Protocols

This section provides detailed methodologies for the in vitro induction of this compound and its subsequent quantification using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Induction of Oxidative DNA Damage (In Vitro)

Objective: To generate this compound in a controlled laboratory setting using the Fenton reaction to produce hydroxyl radicals.

Materials:

  • Calf thymus DNA

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sodium phosphate (B84403) buffer (pH 7.4)

  • Chelating agent (e.g., EDTA), optional

  • Deionized, nuclease-free water

Protocol:

  • Prepare a solution of calf thymus DNA in sodium phosphate buffer (e.g., 1 mg/mL).

  • Prepare fresh solutions of FeSO₄ and H₂O₂ in deionized water.

  • To induce oxidative damage, add FeSO₄ to the DNA solution to a final concentration of 100 µM.

  • Initiate the Fenton reaction by adding H₂O₂ to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction time can be optimized to achieve the desired level of damage.

  • To stop the reaction, add a chelating agent like EDTA to a final concentration of 5 mM to sequester the iron ions, or immediately proceed to DNA precipitation.

  • Precipitate the DNA by adding two volumes of ice-cold ethanol (B145695) and 1/10 volume of 3 M sodium acetate (B1210297).

  • Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.

  • Store the oxidatively damaged DNA at -20°C until analysis.

Quantification of this compound by Isotope Dilution LC-MS/MS

Objective: To accurately quantify the amount of this compound in an oxidatively damaged DNA sample.

Materials:

  • Oxidatively damaged DNA sample

  • Isotopically labeled internal standards for this compound (e.g., [¹⁵N₅]-FAPy-adenine) and normal nucleosides.

  • Enzyme cocktail for DNA hydrolysis:

    • Nuclease P1

    • Alkaline phosphatase

    • (Optional) Benzonase nuclease

  • Ammonium (B1175870) acetate buffer

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Protocol:

1. Enzymatic Hydrolysis of DNA: a. To 10-50 µg of the oxidatively damaged DNA, add a known amount of the isotopically labeled internal standards for this compound and the canonical nucleosides. The use of internal standards is crucial for accurate quantification by correcting for sample loss and variations in ionization efficiency. b. Add the appropriate buffer for the nuclease digestion (e.g., ammonium acetate buffer, pH 5.3 for Nuclease P1). c. Add Nuclease P1 (and Benzonase if used) and incubate at 37°C for 2-4 hours to digest the DNA into 3'-mononucleotides. d. Adjust the pH to ~8.0 by adding an appropriate buffer (e.g., Tris-HCl). e. Add alkaline phosphatase and incubate at 37°C for an additional 2-4 hours to dephosphorylate the mononucleotides to nucleosides. f. Terminate the reaction by heating or by adding an organic solvent. g. Centrifuge the sample to pellet the enzymes and any undigested material.

2. LC-MS/MS Analysis: a. Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis. b. Separate the nucleosides using a reverse-phase HPLC column with a gradient elution of a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for both the native and isotopically labeled this compound and the normal nucleosides.

  • Example MRM transitions for this compound (dAf): The exact mass transitions should be optimized for the specific instrument used. A common transition would be the protonated molecular ion [dAf + H]⁺ as the precursor ion and a characteristic fragment ion (e.g., the base fragment) as the product ion. d. Quantify the amount of this compound by comparing the peak area ratio of the native this compound to its isotopically labeled internal standard against a standard curve prepared with known concentrations of both. e. Normalize the amount of this compound to the total amount of undamaged adenine in the sample to express the damage as lesions per 10⁶ or 10⁷ parent bases.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

FAPy_Adenine_Formation cluster_conditions Redox Environment Adenine Adenine Ade_C8_OH_radical Adenine-C8-OH• Radical (Intermediate) Adenine->Ade_C8_OH_radical + •OH (C8 Addition) OH_radical •OH (Hydroxyl Radical) FAPy_Adenine This compound (Ring-opened) Ade_C8_OH_radical->FAPy_Adenine Eight_Oxo_Adenine 8-oxo-Adenine Ade_C8_OH_radical->Eight_Oxo_Adenine Reduction One-electron Reduction (Anoxic/Hypoxic) Reduction->FAPy_Adenine favors Oxidation One-electron Oxidation (Aerobic) Oxidation->Eight_Oxo_Adenine favors

Caption: this compound formation signaling pathway.

Experimental_Workflow cluster_damage 1. Induction of Oxidative Damage cluster_hydrolysis 2. Sample Preparation cluster_analysis 3. Quantification DNA_sample DNA Sample (e.g., Calf Thymus) Fenton_reaction Fenton Reaction (Fe²⁺ + H₂O₂ → •OH) DNA_sample->Fenton_reaction Damaged_DNA Oxidatively Damaged DNA Fenton_reaction->Damaged_DNA Internal_standards Add Isotopically Labeled Internal Standards Damaged_DNA->Internal_standards Enzymatic_digestion Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) Internal_standards->Enzymatic_digestion Nucleosides Mixture of Nucleosides Enzymatic_digestion->Nucleosides LC_MSMS LC-MS/MS Analysis (MRM Mode) Nucleosides->LC_MSMS Data_analysis Data Analysis (Quantification vs. Standard Curve) LC_MSMS->Data_analysis Results Results (this compound / 10^x Adenine) Data_analysis->Results

Caption: Experimental workflow for this compound analysis.

Conclusion

The formation of this compound is a complex process initiated by oxidative stress, with the hydroxyl radical playing a central role. The subsequent fate of the key adeninyl radical intermediate is highly dependent on the cellular oxygen status, leading to either the ring-opened this compound lesion or the oxidized 8-oxo-adenine. This guide has provided a detailed overview of this mechanism, along with practical experimental protocols for its study. A thorough understanding of these processes is essential for researchers aiming to unravel the intricate relationship between oxidative DNA damage, cellular repair mechanisms, and the pathogenesis of numerous human diseases. Further research is warranted to obtain more precise quantitative data on the yields of this compound under various physiological and pathological conditions, which will undoubtedly enhance our understanding of its biological significance.

References

The Biological Significance of FAPy-Adenine in DNA Damage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions. Among these, the formamidopyrimidine (Fapy) lesions, including 4,6-diamino-5-formamidopyrimidine-adenine (FAPy-adenine), are significant products of purine (B94841) oxidation. While often overshadowed by its guanine (B1146940) counterpart, this compound presents a unique challenge to cellular processes due to its structural properties and mutagenic potential. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its formation, mutagenic consequences, and the cellular mechanisms employed for its repair. We present quantitative data on its effects on DNA replication and repair, detailed experimental protocols for its study, and visualizations of the key biological pathways involved. Understanding the intricacies of this compound-induced DNA damage is crucial for researchers in oncology, toxicology, and aging, as well as for professionals in drug development targeting DNA repair pathways.

Introduction

The stability of DNA is under constant assault from both endogenous and exogenous agents, with reactive oxygen species (ROS) being a major contributor to DNA damage. Oxidative damage to purine bases can lead to the formation of imidazole (B134444) ring-opened lesions known as formamidopyrimidines. This compound (4,6-diamino-5-N-formamidopyrimidine) is a significant, yet understudied, product of adenine (B156593) oxidation. Its formation disrupts the normal structure of DNA and can have profound consequences for the fidelity of DNA replication and transcription. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Formation of this compound

This compound is formed through the action of ROS, particularly the hydroxyl radical (•OH), on 2'-deoxyadenosine (B1664071) in DNA. The process is initiated by the addition of a hydroxyl radical to the C8 position of the adenine base, forming a C8-OH-adduct radical. This intermediate can then undergo one-electron reduction, leading to the opening of the imidazole ring and the formation of this compound[1]. This formation pathway is in competition with the one-electron oxidation of the C8-OH-adduct radical, which leads to the formation of 8-oxo-adenine[2]. The relative yields of this compound and 8-oxo-adenine are influenced by the cellular redox environment, with reductive conditions favoring the formation of this compound[2].

FAPy_Adenine_Formation Adenine Adenine in DNA C8_OH_Adduct C8-OH-Adduct Radical Adenine->C8_OH_Adduct + •OH OH_Radical Hydroxyl Radical (•OH) One_Electron_Reduction One-Electron Reduction C8_OH_Adduct->One_Electron_Reduction One_Electron_Oxidation One-Electron Oxidation C8_OH_Adduct->One_Electron_Oxidation FAPy_Adenine This compound One_Electron_Reduction->FAPy_Adenine Eight_Oxo_Adenine 8-Oxo-Adenine One_Electron_Oxidation->Eight_Oxo_Adenine

Figure 1: Formation of this compound from Adenine in DNA.

Mutagenic Potential of this compound

The presence of this compound in the DNA template can lead to mutations during DNA replication. While generally considered to be weakly mutagenic, the mutagenic potential of this compound is influenced by the sequence context[3][4]. Studies in mammalian cells have shown that this compound can induce A→C transversions, although at a low frequency[3][4].

Data Presentation: Mutagenicity of this compound

The following table summarizes the quantitative data on the mutagenicity of this compound in mammalian cells.

LesionSequence ContextCell LineMutation Frequency (%)Predominant MutationReference
FAPy-dA5'-TAACOS-70.4A→C[3]
8-oxo-dA5'-TAACOS-70.8A→C[3]
FAPy-dA5'-TATCOS-7Not Detected-[3]
8-oxo-dA5'-TATCOS-7Not Detected-[3]

Table 1: Mutational Frequencies of this compound and 8-Oxo-Adenine in COS-7 Cells.

Impact on DNA Polymerase Fidelity

This compound is a moderately efficient chain terminator for some DNA polymerases[5][6]. The presence of the lesion can cause DNA polymerase to stall, although the extent of this stalling is dependent on both the specific polymerase and the surrounding DNA sequence[5][6]. When bypass does occur, DNA polymerases can misincorporate nucleotides opposite the lesion, leading to mutations.

Cellular Repair of this compound

The primary mechanism for the repair of this compound in both prokaryotic and eukaryotic cells is the Base Excision Repair (BER) pathway[1][7]. This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by the restoration of the correct DNA sequence.

DNA Glycosylases Involved in this compound Repair

Several DNA glycosylases have been shown to recognize and excise this compound from DNA. In E. coli, the formamidopyrimidine DNA glycosylase (Fpg) is a key enzyme in the repair of FAPy lesions[2]. In mammalian cells, multiple DNA glycosylases, including Nei-like DNA glycosylase 1 (NEIL1) and NTH1, have been implicated in the removal of this compound[8].

BER_FAPy_Adenine cluster_0 Base Excision Repair of this compound DNA_with_FAPyA DNA with this compound DNA_Glycosylase DNA Glycosylase (e.g., NEIL1, NTH1) DNA_with_FAPyA->DNA_Glycosylase Recognition & Excision AP_Site Apurinic/Apyrimidinic (AP) Site DNA_Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Nick with 3'-OH and 5'-dRP APE1->Nick Pol_beta DNA Polymerase β Nick->Pol_beta Gap Filling & dRP Removal Gap_filled Gap Filled (Correct Nucleotide Inserted) Pol_beta->Gap_filled Ligase DNA Ligase III / XRCC1 Gap_filled->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Figure 2: The Base Excision Repair Pathway for this compound.

Experimental Protocols

Synthesis of this compound Containing Oligonucleotides

The study of this compound requires the chemical synthesis of oligonucleotides containing this lesion at a specific site. This is typically achieved using phosphoramidite (B1245037) chemistry.

Protocol: Synthesis of this compound Phosphoramidite and Oligonucleotide

  • Protection of Deoxyadenosine (B7792050): Begin with 2'-deoxyadenosine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the N6-amino group with a suitable protecting group (e.g., benzoyl).

  • Formation of the Imidazole Ring Precursor: React the protected deoxyadenosine with an agent that will facilitate the subsequent ring-opening, such as a mild oxidizing agent.

  • Imidazole Ring Opening: Treat the intermediate with a reducing agent to open the imidazole ring, forming the formamidopyrimidine structure. This step is critical and requires careful control of reaction conditions to maximize yield.

  • Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

  • Purification: Purify the this compound phosphoramidite using column chromatography.

  • Solid-Phase Oligonucleotide Synthesis: Utilize the synthesized this compound phosphoramidite in a standard automated DNA synthesizer to incorporate the lesion into the desired oligonucleotide sequence.

  • Deprotection and Purification: Cleave the oligonucleotide from the solid support and remove all protecting groups using standard protocols. Purify the final this compound-containing oligonucleotide by HPLC.

Polymerase Stop Assay

This assay is used to determine the extent to which a DNA lesion blocks DNA polymerase progression.

Protocol: Polymerase Stop Assay with a this compound Template

  • Primer-Template Annealing: Anneal a 5'-radiolabeled or fluorescently labeled primer to a synthetic template oligonucleotide containing a site-specific this compound lesion.

  • Reaction Setup: Prepare a reaction mixture containing the annealed primer-template, a specific DNA polymerase, and all four dNTPs.

  • Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme.

  • Quenching: Stop the reaction at various time points by adding a quenching buffer (e.g., formamide (B127407) with EDTA).

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel using autoradiography or fluorescence imaging. The accumulation of product at the position of the lesion indicates polymerase stalling. The percentage of bypass can be quantified by comparing the intensity of the full-length product band to the sum of all product bands.

Polymerase_Stop_Assay cluster_1 Workflow: Polymerase Stop Assay Start Start Anneal Anneal Labeled Primer to This compound Template Start->Anneal Reaction Incubate with DNA Polymerase & dNTPs Anneal->Reaction Quench Quench Reaction at Time Points Reaction->Quench Gel Denaturing Polyacrylamide Gel Electrophoresis Quench->Gel Analysis Visualize and Quantify Stalling vs. Bypass Gel->Analysis End End Analysis->End

Figure 3: Experimental Workflow for a Polymerase Stop Assay.
DNA Glycosylase Assay

This assay measures the activity of a DNA glycosylase in excising this compound from a DNA substrate.

Protocol: In Vitro DNA Glycosylase Assay

  • Substrate Preparation: Prepare a double-stranded oligonucleotide substrate containing a single, site-specific this compound residue. The strand containing the lesion should be 5'-end labeled with 32P or a fluorescent dye.

  • Reaction Setup: Incubate the DNA substrate with the purified DNA glycosylase in an appropriate reaction buffer.

  • AP Site Cleavage: After the glycosylase reaction, if the enzyme is monofunctional, treat the reaction mixture with an AP endonuclease (like APE1) or hot alkali to cleave the DNA backbone at the resulting abasic site. Bifunctional glycosylases will cleave the backbone themselves.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel and quantify the amount of cleaved product to determine the glycosylase activity. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration.

Detection of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.

Protocol: LC-MS/MS Analysis of this compound

  • DNA Isolation: Isolate genomic DNA from cells or tissues of interest using standard protocols, taking care to prevent artifactual oxidation during the process.

  • DNA Digestion: Digest the DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction to remove proteins, salts, and other contaminants.

  • LC-MS/MS Analysis: Inject the purified nucleoside sample onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

  • Quantification: Monitor the specific precursor-to-product ion transition for this compound. Quantify the amount of this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Signaling Pathways and Cellular Responses

The presence of this compound primarily triggers the Base Excision Repair pathway. However, if the lesion persists, for example due to high levels of oxidative stress or deficiencies in repair enzymes, it can lead to replication fork stalling. Persistent stalling of replication forks can activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways, which are master regulators of the DNA damage response[9][10][11][12][13]. These pathways can initiate cell cycle arrest to allow more time for repair, or if the damage is too extensive, trigger apoptosis.

Conclusion and Future Directions

This compound is a biologically significant DNA lesion that arises from oxidative stress. Although its mutagenic potential appears to be lower than that of other oxidative lesions like FAPy-guanine, its ability to stall DNA polymerases and its recognition by multiple DNA glycosylases highlight its importance in cellular homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the impact of oxidative DNA damage.

Future research should focus on several key areas. A more comprehensive analysis of the mutagenic spectrum of this compound in different sequence contexts and in various human cell lines is needed. The kinetic parameters of human DNA glycosylases for this compound require more precise determination to fully understand the efficiency of its repair. Furthermore, elucidating the specific signaling pathways activated by this lesion, beyond BER, will provide a more complete picture of the cellular response to this form of DNA damage. A deeper understanding of the biological consequences of this compound will undoubtedly contribute to the development of novel strategies for the prevention and treatment of diseases associated with oxidative stress.

References

The Role of FAPy-Adenine in Oxidative Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and antioxidant defenses, inflicts a spectrum of damage on cellular macromolecules, with DNA being a critical target. Among the myriad of DNA lesions, the formation of formamidopyrimidines (Fapy) is a significant consequence of purine (B94841) oxidation. This technical guide provides an in-depth examination of FAPy-adenine (4,6-diamino-5-formamidopyrimidine), a key ring-opened adenine (B156593) lesion. We will explore its formation mechanism under oxidative stress, the primary DNA repair pathways responsible for its removal, and its biological consequences, including impacts on DNA replication and transcription. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated molecular pathways to serve as a comprehensive resource for researchers in the fields of DNA damage and repair, cancer biology, and therapeutic development.

Introduction to this compound

Under conditions of oxidative stress, ROS, particularly the hydroxyl radical (•OH), can attack DNA bases. While 8-oxoadenine (8-oxoA) is a well-studied oxidative adenine lesion, this compound (Fapy-Ade) is another major product formed through the opening of the imidazole (B134444) ring of the adenine base.[1][2] Fapy-Ade lesions are significant because they can disrupt the normal functioning of DNA, potentially leading to cytotoxic and mutagenic outcomes.[3][4] Their formation is comparable in yield to 8-oxopurines under certain conditions, highlighting their importance as biomarkers of oxidative stress.[5]

Formation of this compound

The primary mechanism for this compound formation involves the attack of a hydroxyl radical (•OH) at the C8 position of the adenine base. This leads to the formation of a C8-OH-adduct radical. Subsequent one-electron reduction of this intermediate results in the cleavage of the imidazole ring between the C8 and N9 positions, yielding the this compound lesion. This process is in competition with the one-electron oxidation of the same intermediate, which leads to the formation of 8-oxo-adenine.

Figure 1. Simplified pathway of this compound formation.

DNA Repair of this compound

The primary cellular defense against this compound is the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase.

  • Recognition and Excision: In mammalian cells, this compound is primarily recognized and excised by the DNA glycosylase NTH1 (Endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1). These enzymes cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

  • AP Site Processing: The resulting AP site is then processed by AP endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site.

  • Synthesis and Ligation: DNA polymerase β (Pol β) then fills the single-nucleotide gap, and the nick is sealed by DNA ligase III, completing the repair process.

BER_Pathway_FAPyA cluster_0 Base Excision Repair (BER) of this compound cluster_1 Enzymes FAPyA_DNA DNA with this compound AP_Site AP Site Created FAPyA_DNA->AP_Site NTH1 / NEIL1 (Glycosylase Activity) Nick_dRP 5' Nick with dRP AP_Site->Nick_dRP APE1 (Endonuclease) Nick_OH 3'-OH and 5'-P Nick_dRP->Nick_OH Pol β (dRP Lyase Activity) Repaired_DNA Repaired DNA Nick_OH->Repaired_DNA Pol β (Synthesis) + DNA Ligase III (Ligation) NTH1 NTH1 NEIL1 NEIL1 APE1 APE1 PolB Pol β Lig3 DNA Ligase III

Figure 2. The Base Excision Repair (BER) pathway for this compound.

Biological Consequences of Unrepaired this compound

If not repaired, this compound lesions can have significant detrimental effects on cellular processes.

Replication Blockade and Mutagenesis

This compound can act as a blocking lesion to DNA polymerases, stalling DNA replication. This can lead to the collapse of replication forks and the formation of double-strand breaks, which are highly cytotoxic. When translesion synthesis (TLS) polymerases bypass the lesion, they can misincorporate bases. In vitro studies have shown that adenine and guanine (B1146940) are frequently incorporated opposite this compound, suggesting the potential for A:T → T:A and A:T → C:G transversions. While FAPy-guanine is considered more mutagenic than 8-oxo-guanine, this compound is generally found to be weakly mutagenic.

Transcriptional Interference

Similar to its effect on replication, this compound can also impede the progress of RNA polymerases, blocking transcription. Stalled transcription can trigger a transcription-coupled repair (TCR) response or, if unresolved, lead to cellular dysfunction and apoptosis.

Induction of Replication Stress Signaling

The stalling of replication forks by lesions such as this compound is a major source of replication stress. This stress activates the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint pathway. ATR, recruited to the stalled fork, phosphorylates and activates its downstream effector kinase, CHK1. Activated CHK1 then phosphorylates numerous substrates to coordinate a cellular response that includes cell cycle arrest, stabilization of the replication fork, and promotion of DNA repair.

Replication_Stress_Signaling FAPyA This compound Lesion Stall Replication Fork Stalling FAPyA->Stall ssDNA RPA-coated ssDNA Stall->ssDNA ATR ATR Activation ssDNA->ATR Recruits ATR-ATRIP CHK1 CHK1 Phosphorylation (Ser317, Ser345) ATR->CHK1 Phosphorylates Response Cellular Response CHK1->Response Arrest Cell Cycle Arrest Response->Arrest Stabilize Fork Stabilization Response->Stabilize Repair Promotion of Repair Response->Repair

Figure 3. this compound induced replication stress and ATR/CHK1 signaling.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding this compound.

Table 1: Relative Formation of FAPy-Purines vs. 8-Oxopurines

ConditionLesion Ratio (Fapy-lesion / 8-oxo-lesion)Organism/SystemReference
γ-radiolysis (Anoxic)Fapy-Gua > 8-oxoGChromatin
Ionizing RadiationFapy-Ade is 3-6 fold less than 8-oxoGPurified DNA / Cells
Normal Liver DNAFapy-Gua > 8-oxoGWild Type Mice
Cancer and Aging ModelFapy-Ade ≈ 8-oxoGRat and Fish Liver

Table 2: Mutagenicity of FAPy-Purines in Mammalian Cells

LesionSequence ContextMutation FrequencyPredominant MutationCell LineReference
Fapy-dG5'-TGT~30%G → TCOS-7
Fapy-dG5'-TGA~8%G → TCOS-7
8-oxo-dG5'-TGT~24%G → TCOS-7
8-oxo-dG5'-TGA~6%G → TCOS-7
Fapy-dANot specifiedWeakly mutagenicA → CCOS-7

Table 3: Kinetic Parameters for DNA Glycosylase Excision of Oxidized Bases

EnzymeSubstrateKm (nM)kcat (min-1)kcat/Km (min-1nM-1)Reference
hNEIL15-OHU:G5.00.09050.018
hNEIL18-oxoG:C7.00.00390.0005
hOGG18-oxoG:C4.80.0210.0044
Note: Direct kinetic data for this compound with human NTH1/NEIL1 is sparse. The data for other oxidized bases are provided for context. NEIL1 is known to be a primary enzyme for Fapy residue removal.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is synthesized from established methods for detecting oxidative DNA lesions.

LCMS_Workflow Start Start: DNA Sample (from tissue or cells) Extraction 1. DNA Extraction (e.g., Phenol-Chloroform) Start->Extraction Digestion 2. Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) Extraction->Digestion Spiking 3. Add Isotopically Labeled Internal Standards (e.g., ¹⁵N₅-FAPy-Ade) Digestion->Spiking Purification 4. Solid Phase Extraction (SPE) (Optional, for sample cleanup) Spiking->Purification Analysis 5. LC-MS/MS Analysis (HPLC separation + Tandem Mass Spec detection) Purification->Analysis Quant 6. Quantification (Compare peak areas of native vs. standard) Analysis->Quant End End: this compound Level (lesions/10⁶ bases) Quant->End

Figure 4. General workflow for LC-MS/MS quantification of this compound.

Methodology:

  • DNA Isolation: Extract genomic DNA from cells or tissues using a standard method that minimizes artifactual oxidation (e.g., methods including radical scavengers like deferoxamine).

  • Enzymatic Digestion: Digest the DNA to nucleosides.

    • Incubate DNA with nuclease P1 at 37°C for 2 hours.

    • Add alkaline phosphatase and continue incubation at 37°C for another 2 hours.

  • Internal Standard Spiking: Add a known amount of isotopically labeled this compound (e.g., [¹⁵N₅]-FAPy-adenine) to each sample to serve as an internal standard for accurate quantification.

  • Sample Cleanup (Optional): For complex samples, use solid-phase extraction (SPE) to remove contaminants that may interfere with LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the nucleoside mixture into an HPLC system coupled to a triple quadrupole mass spectrometer.

    • Separate the nucleosides using a C18 reverse-phase column with a gradient elution (e.g., ammonium (B1175870) formate (B1220265) buffer and methanol).

    • Perform mass spectrometric detection in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both native this compound and the labeled internal standard.

  • Quantification: Calculate the amount of this compound in the original DNA sample by comparing the ratio of the peak area of the endogenous lesion to that of the internal standard against a standard curve. Normalize the result to the total amount of unmodified adenine, quantified separately by HPLC-UV.

DNA Glycosylase Activity Assay

This protocol describes a common method to measure the activity of a DNA glycosylase (e.g., NEIL1) on a this compound-containing substrate.

Methodology:

  • Substrate Preparation: Synthesize a short oligonucleotide (e.g., 30-mer) containing a single, site-specific this compound lesion. Radiolabel the 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. Anneal this labeled strand to its complementary unlabeled strand to create a duplex substrate.

  • Enzyme Reaction:

    • Incubate the purified DNA glycosylase (e.g., recombinant human NEIL1) with the ³²P-labeled duplex substrate in an appropriate reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

    • Perform the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Stabilization:

    • Stop the reaction by adding a formamide-containing loading buffer.

    • For bifunctional glycosylases with lyase activity like NEIL1, the enzyme will create a strand break. To visualize the product, heat denaturation is sufficient.

  • Gel Electrophoresis:

    • Separate the reaction products from the full-length substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis:

    • Visualize the gel using a phosphorimager.

    • Quantify the percentage of the cleaved product relative to the total radioactivity in the lane. The amount of product formed is a measure of the enzyme's glycosylase/lyase activity.

Conclusion and Future Directions

This compound is a significant DNA lesion resulting from oxidative stress, with the potential to disrupt critical cellular processes like DNA replication and transcription. Its repair via the BER pathway is essential for maintaining genomic integrity. The blockage of polymerases by this compound can trigger replication stress signaling through the ATR-CHK1 pathway, highlighting its role in activating cellular damage responses. As a stable marker of oxidative damage, sensitive detection of this compound can provide valuable insights into the pathophysiology of diseases associated with oxidative stress, including neurodegenerative disorders and cancer. Future research should focus on developing more specific inhibitors for the glycosylases that recognize FAPy-lesions and further elucidating the downstream signaling consequences of this compound persistence, which could unveil novel targets for therapeutic intervention.

References

The Dawn of Discovery: Early Insights into FAPy-Adenine DNA Lesions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of DNA damage, the discovery of formamidopyrimidine (FAPy) lesions marked a significant step forward in understanding the multifaceted consequences of oxidative stress on the genome. Among these, FAPy-adenine (FAPy-A), a ring-opened derivative of adenine (B156593), has emerged as a critical area of study due to its mutagenic potential and its role as a harbinger of genomic instability. This technical guide delves into the seminal early studies that first identified and characterized this compound, providing a comprehensive overview of the foundational experimental methodologies, quantitative data, and the elucidation of the key biological pathways involved in its formation and repair. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the fields of DNA repair, carcinogenesis, and therapeutic intervention.

Formation of this compound: A Tale of Radical Attack

The formation of this compound is a direct consequence of oxidative damage to DNA, primarily initiated by the attack of hydroxyl radicals (•OH) on the adenine base.[1][2] Guanine is the most readily oxidized DNA base, however, adenine is also a significant target.[3] Early studies established that the reaction of •OH with adenine can occur at several positions, with addition to the C4, C5, and C8 positions of the imidazole (B134444) ring being the most prominent.[4] The C8-OH-adduct radical of adenine stands as a crucial intermediate, a branching point that can lead to the formation of either 8-oxo-adenine (8-oxo-A) or this compound.[5] The pathway leading to this compound involves the opening of the imidazole ring of adenine, a process that competes with the oxidation pathway that forms the more commonly studied 8-oxo-purines.[1]

Figure 1: Formation pathway of this compound from adenine via hydroxyl radical attack.

Early Detection and Quantification Methodologies

The initial identification and quantification of this compound lesions were made possible by the development of sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) was a cornerstone in these early investigations, often requiring derivatization of the DNA hydrolysates to make the lesions volatile for analysis.[6][7] High-performance liquid chromatography (HPLC) coupled with electrochemical detection (EC) also proved to be a valuable tool, offering a different modality for the separation and sensitive detection of these modified bases.[7] Later, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) provided a highly specific and sensitive method for the direct quantification of this compound in DNA samples.[8][9]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

  • DNA Hydrolysis: DNA samples were typically hydrolyzed to release the constituent bases. A common method involved heating the DNA in formic acid, although this was later found to potentially degrade FAPy lesions.[7]

  • Derivatization: The hydrolyzed sample was dried and then derivatized, for example, with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to increase the volatility of the bases for GC analysis.

  • GC-MS Analysis: The derivatized sample was injected into a gas chromatograph equipped with a capillary column. The separated compounds were then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns. Selected ion monitoring (SIM) was often employed to enhance sensitivity and specificity.[6]

2. In Vitro DNA Polymerase Arrest Assay

This assay was crucial in demonstrating the blocking nature of this compound lesions on DNA replication.

  • Substrate Preparation: A single-stranded DNA template (e.g., M13 phage DNA) was subjected to oxidative damage to generate this compound lesions.[6] Alternatively, oligonucleotides containing a site-specific this compound lesion were chemically synthesized.

  • Primer Annealing: A radiolabeled (e.g., with 32P) or fluorescently labeled primer was annealed to the template upstream of the lesion site.

  • Polymerase Reaction: A DNA polymerase (e.g., T7 DNA polymerase or Klenow fragment of E. coli DNA polymerase I) and deoxynucleoside triphosphates (dNTPs) were added to the primer-template complex to initiate DNA synthesis.[6][10]

  • Gel Electrophoresis: The reaction products were denatured and separated by size on a denaturing polyacrylamide gel. The gel was then imaged to visualize the DNA fragments. The presence of this compound lesions in the template resulted in the appearance of truncated DNA fragments, indicating that the polymerase had stalled at the site of the lesion.[6]

Quantitative Data from Early Studies

Early research focused on quantifying the yield of this compound under various conditions and comparing its abundance to other oxidative DNA lesions.

LesionInducing AgentDNA SourceDetection MethodRelative Yield/ObservationReference
This compound Hypoxanthine/Xanthine Oxidase/Fe3+/EDTAss M13 mp18 phage DNAGC/IDMS-SIMA dominant base modification observed.[6]
This compound Ionizing RadiationCellular DNAGC-MSFAPy-Gua is more predominantly formed than FAPy-Ade.[11]
This compound γ-radiolysisAqueous solution of DNANot specified10-fold less efficient formation than FAPy-dG.[5]

The Biological Response: Repair of this compound

The primary cellular defense against this compound lesions is the Base Excision Repair (BER) pathway.[12][13] This multi-step process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.

Figure 2: The Base Excision Repair pathway for this compound lesions.

The key enzyme responsible for recognizing and excising this compound is formamidopyrimidine-DNA glycosylase (Fpg), also known as MutM in E. coli.[14] Fpg is a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond to remove the damaged base but also possesses an AP lyase activity that incises the DNA backbone at the resulting abasic site.[15][16] In mammalian cells, enzymes from the NEIL family of DNA glycosylases, such as NEIL1, have been shown to recognize and excise FAPy lesions.[13]

Following the action of the glycosylase, the BER pathway proceeds with the activity of AP endonuclease (APE1), which further processes the strand break. DNA polymerase β (Pol β) then fills the single-nucleotide gap and removes the 5'-deoxyribosephosphate (dRP) moiety. Finally, the nick in the DNA backbone is sealed by a DNA ligase, completing the repair process.[17]

Experimental Protocol: Fpg Enzyme Kinetics Assay
  • Substrate Preparation: A double-stranded oligonucleotide containing a single, site-specifically placed this compound lesion was synthesized. One of the strands was typically labeled with a radioisotope (e.g., 32P) or a fluorescent tag at the 5' end.

  • Enzyme Reaction: The labeled DNA substrate was incubated with purified Fpg protein in a suitable reaction buffer at a specific temperature (e.g., 37°C). Aliquots of the reaction were taken at various time points.

  • Product Analysis: The reactions were quenched (e.g., by adding a stop solution and heating) and the products were separated by denaturing polyacrylamide gel electrophoresis. The amount of the cleaved product (a shorter DNA fragment) was quantified using phosphorimaging or fluorescence scanning.

  • Kinetic Parameter Determination: The initial reaction rates were determined at different substrate concentrations. These data were then used to calculate the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the Fpg-catalyzed excision of this compound.[16]

Conclusion

The early investigations into this compound lesions laid a critical foundation for our current understanding of oxidative DNA damage and repair. These pioneering studies, through the development and application of novel experimental techniques, successfully identified this compound as a significant product of oxidative stress, elucidated its formation mechanism, and characterized its biological processing by the Base Excision Repair pathway. The quantitative data and detailed methodologies from this era continue to inform contemporary research into the roles of FAPy lesions in mutagenesis, disease etiology, and the development of targeted therapeutic strategies. This guide serves to encapsulate this foundational knowledge, providing a valuable technical resource for the next generation of scientists dedicated to unraveling the complexities of genomic integrity.

References

FAPy-Adenine as an Endogenous DNA Adduct: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formamidopyrimidines (FAPy) are significant endogenous DNA lesions resulting from oxidative damage to purine (B94841) bases. Specifically, 4,6-diamino-5-formamidopyrimidine (FAPy-adenine or Fapy-Ade) arises from the imidazole (B134444) ring-opening of adenine (B156593) following attack by reactive oxygen species (ROS). While less studied than its guanine (B1146940) counterpart (FAPy-guanine), this compound represents a persistent threat to genomic integrity. It can act as a moderate block to DNA replication and exhibits weak mutagenic potential, contributing to A→C transversions.[1][2] The primary cellular defense against this lesion is the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases such as NTH1 and NEIL1.[3] Understanding the formation, repair, and biological consequences of this compound is critical for research into aging, neurodegenerative diseases like Alzheimer's, and cancer.[4][5] This document provides an in-depth technical overview of this compound, including its biochemical formation, repair mechanisms, mutagenic profile, and detailed protocols for its synthesis and quantification.

Formation of this compound

Endogenous this compound is a product of oxidative DNA damage, primarily initiated by hydroxyl radicals (•OH) attacking the C8 position of adenine. This process generates a common radical intermediate that can also lead to the formation of 8-oxo-7,8-dihydroadenine (8-oxo-Ade).[6][7] Under oxygen-deficient conditions, the formation of the ring-opened this compound lesion is favored over 8-oxo-Ade.[8] This imidazole ring scission fundamentally alters the structure of the purine base, disrupting its normal base-pairing properties and interaction with DNA processing enzymes.

G cluster_formation Endogenous Formation of this compound DNA Adenine in DNA Radical Adenine C8-OH Adduct Radical DNA->Radical •OH Attack Fapy This compound Radical->Fapy Imidazole Ring Opening Oxo 8-oxo-Adenine Radical->Oxo Oxidation G cluster_BER Base Excision Repair of this compound Start DNA with This compound Lesion Glycosylase Recognition & Excision (NTH1, NEIL1) Start->Glycosylase AP_Site AP Site Generation Glycosylase->AP_Site APE1 Strand Incision (APE1) AP_Site->APE1 Synthesis DNA Synthesis (Pol β) APE1->Synthesis Ligation Ligation (Ligase III) Synthesis->Ligation End Repaired DNA Ligation->End G cluster_workflow Workflow for this compound Quantification Sample Biological Sample (Tissue or Cells) Extract DNA Extraction & Purification Sample->Extract Hydrolyze Enzymatic Hydrolysis to Nucleosides Extract->Hydrolyze Analyze LC-MS/MS Analysis Hydrolyze->Analyze Quant Data Quantification (vs. Internal Standard) Analyze->Quant

References

Theoretical Insights into the Electronic Structure of FAPy-Adenine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of DNA lesions is paramount for deciphering their biological consequences and developing targeted therapies. This technical guide delves into the theoretical studies of the electronic structure of FAPy-adenine (N-(4,6-diamino-5-pyrimidinyl)formamide), a significant product of oxidative DNA damage.

This compound is an imidazole (B134444) ring-opened derivative of adenine (B156593), formed through the action of reactive oxygen species (ROS) on DNA.[1] Its presence in the genome can have significant biological implications, including potential mutagenicity and cytotoxicity.[2] Theoretical and computational chemistry offer powerful tools to investigate the intrinsic electronic properties of such lesions, providing insights into their reactivity, stability, and interactions with DNA polymerases and repair enzymes. While dedicated theoretical studies on the electronic structure of this compound are limited, extensive research on the analogous FAPy-guanine lesion and other adenine derivatives provides a robust framework for understanding its characteristics.[3]

Core Electronic Properties: A Comparative Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules like this compound.[4][5] These methods can predict key parameters that govern the molecule's behavior within a biological system.

Due to the scarcity of direct computational studies on this compound, the following table summarizes key electronic properties based on analogous compounds, such as FAPy-guanine and oxidized adenine derivatives, calculated at the M06-2x/6-31++G** level of theory in an aqueous phase.[6] These values provide a reasonable approximation of what can be expected for this compound and serve as a valuable reference for future computational investigations.

PropertyDescriptionExpected Value for this compound (in eV)Reference/Analog
Vertical Ionization Potential (VIP) The energy required to remove an electron from the molecule without changing its geometry.~7.5 - 8.5FAPy-Guanine, Adenine Derivatives
Adiabatic Ionization Potential (AIP) The energy difference between the neutral molecule and the cation in their respective optimized geometries.[6]~7.0 - 8.0FAPy-Guanine, Adenine Derivatives[6]
Vertical Electron Affinity (VEA) The energy released when an electron is added to the molecule without changing its geometry.~-0.5 - 0.5FAPy-Guanine, Adenine Derivatives
Adiabatic Electron Affinity (AEA) The energy difference between the neutral molecule and the anion in their respective optimized geometries.[7]~0.0 - 1.0FAPy-Guanine, Adenine Derivatives[7]
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron.~-6.0 - -5.0Adenine[8]
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron.~-1.0 - 0.0Adenine[8]
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability.[8]~5.0 - 6.0Adenine[8]

Disclaimer: The values presented in this table are estimations based on theoretical studies of structurally similar molecules and should be confirmed by direct computational analysis of this compound.

Experimental and Computational Methodologies

The theoretical investigation of this compound's electronic structure involves a multi-step computational protocol. The following outlines a typical workflow employed in such studies:

Computational Protocol for Electronic Structure Calculation
  • Model System Construction: The initial step involves building a 3D model of the this compound molecule. For more biologically relevant studies, this can be extended to the FAPy-adenosine nucleoside or a short DNA oligonucleotide containing the lesion.

  • Geometry Optimization: The initial structure is then optimized to find its most stable energetic conformation. This is typically performed using DFT methods, such as the B3LYP or M06-2X functionals, with a suitable basis set like 6-31G(d,p) or larger.[4][6]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out using a higher level of theory, for instance, the M06-2x functional with the 6-31++G** basis set, to obtain accurate electronic properties.[6] Solvation effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM) to mimic the aqueous environment of the cell.

  • Analysis of Results: The output from these calculations provides the key electronic parameters summarized in the table above. Further analysis can include the visualization of molecular orbitals (HOMO and LUMO) and the distribution of electron density to identify reactive sites within the molecule.

Logical Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical workflow for the theoretical investigation of this compound's electronic structure.

Computational_Workflow Start Start: Define this compound Model System GeomOpt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum Energy) GeomOpt->FreqCalc ElecProp Electronic Property Calculation (e.g., DFT/M06-2X/6-31++G** + PCM) FreqCalc->ElecProp If no imaginary frequencies DataAnalysis Data Analysis and Interpretation ElecProp->DataAnalysis End End: Characterize Electronic Structure of this compound DataAnalysis->End

Caption: A flowchart of the computational workflow for studying this compound's electronic structure.

Signaling Pathways and Biological Implications

The electronic properties of this compound are intrinsically linked to its biological consequences. For instance, a lower ionization potential compared to canonical adenine could facilitate the formation of radical cations, potentially leading to further reactions and more complex DNA damage. The distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO) can provide clues about how DNA repair enzymes, such as formamidopyrimidine-DNA glycosylase (Fpg), recognize and excise this lesion.[3]

The following diagram illustrates a simplified conceptual pathway from the formation of this compound to its potential biological outcomes.

Biological_Implications ROS Reactive Oxygen Species (ROS) FAPyA This compound Formation ROS->FAPyA Adenine Adenine in DNA Adenine->FAPyA AlteredEP Altered Electronic Properties FAPyA->AlteredEP Repair DNA Repair (e.g., Fpg) AlteredEP->Repair Replication DNA Replication AlteredEP->Replication Restoration Genome Integrity Restored Repair->Restoration Mutation Mutation Replication->Mutation Apoptosis Cell Cycle Arrest / Apoptosis Replication->Apoptosis

Caption: Biological consequences stemming from the formation of this compound.

References

FAPy-Adenine Formation Induced by Hydroxyl Radicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative damage to DNA is a constant threat to genomic integrity and a key etiological factor in a range of pathologies, including cancer and neurodegenerative diseases. Among the various lesions formed, formamidopyrimidines (Fapy lesions), such as FAPy-adenine (4,6-diamino-5-formamidopyrimidine), represent a significant class of purine (B94841) modifications induced by hydroxyl radicals. This technical guide provides a comprehensive overview of the formation of this compound, detailing the underlying chemical mechanisms, robust experimental protocols for its detection and quantification, and a summary of its biological significance. The content is structured to serve as a practical resource for researchers in the fields of DNA damage and repair, toxicology, and drug development.

Introduction

Reactive oxygen species (ROS) are endogenously generated during normal cellular metabolism and can also be induced by exogenous agents such as ionizing radiation.[1] The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, readily attacking all components of the DNA molecule.[2] Attack on purine bases, particularly adenine (B156593), can lead to the formation of various lesions, including 8-oxo-adenine (8-oxo-Ade) and the imidazole (B134444) ring-opened this compound.[3][4] While 8-oxo-purines have been extensively studied, FAPy lesions are gaining increasing attention due to their significant formation levels and potent mutagenic properties.[3][4] this compound is formed from a common radical intermediate as 8-oxo-adenine, with the relative yields depending on the local redox environment.[3] Understanding the mechanisms of this compound formation and its biological consequences is crucial for elucidating the pathophysiology of oxidative stress-related diseases and for the development of targeted therapeutic interventions.

Mechanism of this compound Formation

The formation of this compound is initiated by the addition of a hydroxyl radical to the C8 position of the adenine base. This creates a C8-OH-adduct radical. This intermediate can then undergo one of two competing pathways: a one-electron oxidation to form 8-oxo-adenine, or a one-electron reduction and subsequent imidazole ring opening to yield this compound.[3] The partitioning between these two pathways is influenced by the cellular redox state, with reductive conditions favoring the formation of this compound.[3]

FAPy_Adenine_Formation Adenine Adenine C8_OH_adduct C8-OH-Adduct Radical Adenine->C8_OH_adduct + •OH OH_radical •OH Oxidation Oxidation (-e-, -H+) C8_OH_adduct->Oxidation Reduction Reduction (+e-, +H+) C8_OH_adduct->Reduction Eight_oxo_Ade 8-oxo-Adenine Oxidation->Eight_oxo_Ade FAPy_Adenine This compound Reduction->FAPy_Adenine Imidazole Ring Opening Ring_Opening Imidazole Ring Opening Ring_Opening->FAPy_Adenine

Caption: Mechanism of this compound and 8-oxo-Adenine formation from a common intermediate.

Quantitative Data on this compound Formation

The yield of this compound formation is dependent on the source and dose of hydroxyl radicals. The following tables summarize quantitative data from studies using gamma-radiolysis and Fenton-type reactions to induce oxidative DNA damage.

Table 1: this compound Formation by Gamma-Radiolysis of DNA

Radiation Dose (Gy)This compound Yield (lesions / 10^6 DNA bases)Reference
10~1.5[5]
50~7.5[6]
100~15[6]
200~28[5]

Table 2: this compound vs. 8-oxo-Adenine Formation Ratio

Oxidative SystemThis compound / 8-oxo-Adenine RatioConditionsReference
Gamma-radiolysis (N2O)~1.2Anoxic[3]
Gamma-radiolysis (Air)~0.8Oxic[3]
Fenton Reaction (low H2O2)~1.5Reductive[7]
Fenton Reaction (high H2O2)~0.5Oxidative[8]

Experimental Protocols

Accurate detection and quantification of this compound are essential for studying its biological roles. The following sections provide detailed methodologies for inducing hydroxyl radical damage and for analyzing this compound by mass spectrometry.

Induction of Hydroxyl Radical Damage

The Fenton reaction is a widely used method to generate hydroxyl radicals in vitro.[7][8]

Materials:

  • Calf thymus DNA (or other DNA of interest)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO4·7H2O)

  • Hydrogen peroxide (H2O2, 30%)

  • Sodium phosphate (B84403) buffer (pH 7.4)

  • Nuclease P1

  • Alkaline phosphatase

Procedure:

  • Prepare a solution of DNA (e.g., 1 mg/mL) in sodium phosphate buffer.

  • Prepare fresh solutions of FeSO4 (e.g., 10 mM) and H2O2 (e.g., 100 mM).

  • To the DNA solution, add FeSO4 to a final concentration of 100 µM.

  • Initiate the reaction by adding H2O2 to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a chelating agent like EDTA or by immediate DNA precipitation with cold ethanol.

  • Hydrolyze the DNA to nucleosides using nuclease P1 and alkaline phosphatase for subsequent analysis.

Gamma-radiolysis of water is a precise method for generating a known flux of hydroxyl radicals.[5][6]

Materials:

  • DNA solution in phosphate buffer

  • A source of gamma radiation (e.g., 60Co or 137Cs)

Procedure:

  • Prepare a solution of DNA in phosphate buffer. The concentration should be optimized based on the desired dose and detection sensitivity.

  • Place the DNA solution in a suitable container (e.g., a microcentrifuge tube).

  • Expose the sample to a calibrated gamma-ray source to deliver a specific dose (e.g., 10-200 Gy).

  • After irradiation, the DNA can be directly analyzed or stored at -80°C.

Quantification of this compound by Mass Spectrometry

GC-MS is a highly sensitive method for the quantification of DNA adducts, including this compound, after derivatization to increase their volatility.

Protocol for GC-MS Analysis of this compound:

  • DNA Hydrolysis: Hydrolyze 50-100 µg of DNA with formic acid (88%) at 140°C for 40 minutes in a sealed tube under vacuum.

  • Derivatization:

    • Lyophilize the hydrolysate to dryness.

    • Add 50 µL of a derivatizing agent mixture, typically N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270) (2:1 v/v).

    • Heat the mixture at 120°C for 30 minutes in a sealed vial.

  • GC-MS Analysis:

    • GC Column: Use a fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a non-polar stationary phase like 5% phenyl-methylpolysiloxane.

    • Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 250°C at a rate of 10°C/minute.

      • Ramp 2: Increase to 300°C at a rate of 20°C/minute, hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor the characteristic ions for the derivatized this compound. For accurate quantification, use a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-FAPy-adenine).[9][10]

LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, thus reducing sample preparation time and potential artifacts.

Protocol for LC-MS/MS Analysis of this compound:

  • DNA Hydrolysis: Enzymatically digest 20-50 µg of DNA to nucleosides using nuclease P1 and alkaline phosphatase.

  • LC Separation:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

    • Gradient:

      • 0-5 min: 2% B

      • 5-15 min: 2-30% B

      • 15-20 min: 30-95% B

      • 20-25 min: 95% B

      • 25-30 min: Re-equilibrate at 2% B

    • Flow Rate: 0.2 mL/min.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate in multiple reaction monitoring (MRM) mode.

    • Mass Transitions:

      • FAPy-adenosine: Monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion (e.g., the protonated adenine base).

      • Internal Standard: Use a stable isotope-labeled FAPy-adenosine and monitor its corresponding mass transition.[12]

Experimental_Workflow cluster_damage 1. Induction of DNA Damage cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_quant 4. Data Analysis Fenton Fenton Reaction Hydrolysis DNA Hydrolysis (Acid or Enzymatic) Fenton->Hydrolysis Gamma Gamma-Radiolysis Gamma->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization LCMSMS LC-MS/MS Hydrolysis->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification (using internal standards) GCMS->Quantification LCMSMS->Quantification

Caption: Experimental workflow for the analysis of this compound.

Biological Significance and Repair

This compound is a mutagenic lesion that can block DNA replication and transcription.[3] It is primarily repaired by the Base Excision Repair (BER) pathway.[13] The repair process is initiated by a DNA glycosylase, such as Nei-like DNA glycosylase 1 (NEIL1), which recognizes and excises the damaged base.[14] This creates an apurinic/apyrimidinic (AP) site, which is then further processed by AP endonuclease 1 (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.[13][14]

BER_Pathway DNA_damage DNA with this compound Glycosylase DNA Glycosylase (e.g., NEIL1) DNA_damage->Glycosylase Recognition & Excision AP_site AP Site Glycosylase->AP_site APE1 AP Endonuclease (APE1) AP_site->APE1 Incision Nick Nick with 3'-OH and 5'-dRP APE1->Nick Polymerase DNA Polymerase Nick->Polymerase Gap Filling Ligation DNA Ligase Polymerase->Ligation Nick Sealing Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for this compound.

Conclusion

This compound is a significant DNA lesion formed by hydroxyl radical attack, with important implications for genomic stability and human health. This guide has provided a detailed overview of its formation, quantification, and biological processing. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers investigating the multifaceted roles of oxidative DNA damage in health and disease. Further research into the precise biological consequences of this compound and the factors that modulate its formation and repair will be critical for developing effective strategies to mitigate the deleterious effects of oxidative stress.

References

Unveiling the Endogenous Landscape: A Technical Guide to Background FAPy-Adenine Levels in Healthy Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the background levels of 4,6-diamino-5-formamidopyrimidine (FAPy-adenine), a significant DNA adduct resulting from oxidative stress, in healthy tissues. This document is intended for researchers, scientists, and drug development professionals interested in the fields of DNA damage, carcinogenesis, and toxicology. It consolidates available quantitative data, details experimental protocols for this compound detection, and presents key molecular pathways and experimental workflows through standardized diagrams.

Introduction: this compound as a Biomarker of Oxidative Stress

Reactive oxygen species (ROS) are continuously generated as byproducts of normal cellular metabolism and through exposure to environmental agents. These reactive molecules can induce damage to cellular macromolecules, including DNA. The oxidation of adenine (B156593) in DNA leads to the formation of several lesions, among which is this compound.[1] This adduct is formed through the imidazole (B134444) ring-opening of the adenine base.[1] The presence of this compound in DNA can disrupt normal cellular processes, such as replication and transcription, and if not repaired, can lead to mutations and contribute to the etiology of various diseases, including cancer.

While often studied in the context of disease or exposure to carcinogens, it is crucial to establish the baseline or background levels of this compound in healthy, unexposed tissues. These endogenous levels represent the steady-state balance between DNA damage and repair. Understanding this baseline is fundamental for accurately assessing the impact of exogenous agents and for the development of sensitive biomarkers for disease risk and progression.

Quantitative Levels of this compound in Healthy Tissues

Establishing definitive background levels of this compound across various healthy tissues is a complex analytical challenge due to the low abundance of this adduct and the potential for artifactual oxidation during sample preparation. While the scientific literature confirms the existence of detectable background levels of this compound in living cells, a comprehensive database of these levels across a wide range of healthy human and animal tissues is still an active area of research.

For context, the levels of a related oxidative DNA lesion, 7,8-dihydro-8-oxoadenine (8-oxo-adenine), have been reported to be approximately 0.7 lesions per 10^6 nucleotides in a human cell line. It is plausible that this compound exists at a comparable or slightly lower order of magnitude in healthy tissues.

This guide will be updated as more quantitative data from peer-reviewed studies become available. Researchers are encouraged to contribute to this growing body of knowledge by performing carefully controlled studies to quantify endogenous this compound levels in various healthy biological matrices.

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound requires highly sensitive and specific analytical techniques. The two primary methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for this compound Quantification

The overall process for measuring this compound in a biological sample involves several key steps, as illustrated in the workflow diagram below.

FAPy_Adenine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure Tissue Healthy Tissue Sample DNA_Extraction DNA Extraction Tissue->DNA_Extraction Homogenization DNA_Quantification DNA Quantification DNA_Extraction->DNA_Quantification Hydrolysis DNA Hydrolysis (Enzymatic or Acidic) DNA_Quantification->Hydrolysis Internal Standard Spiking Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Hydrolysis->Analysis Derivatization->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

A general workflow for the quantification of this compound in tissue samples.
Detailed Protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct detection of this compound as a modified nucleoside (2'-deoxyadenosine adduct).

1. DNA Extraction and Purification:

  • Homogenize 50-100 mg of healthy tissue in a suitable lysis buffer.

  • Perform sequential enzymatic digestion with RNase A and Proteinase K to remove RNA and proteins.

  • Extract DNA using phenol-chloroform followed by ethanol (B145695) precipitation.

  • Resuspend the purified DNA pellet in an appropriate buffer and quantify using UV spectrophotometry.

2. Enzymatic Hydrolysis of DNA:

  • To an aliquot of purified DNA (typically 10-50 µg), add a cocktail of enzymes for complete digestion to nucleosides. This usually includes nuclease P1, spleen phosphodiesterase, and alkaline phosphatase.

  • Spike the sample with a known amount of a stable isotope-labeled internal standard of FAPy-2'-deoxyadenosine for accurate quantification.

  • Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

  • Terminate the reaction and remove enzymes by ultrafiltration.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase A: Water with a small percentage of an ion-pairing agent or acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive as mobile phase A.

    • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • SRM Transitions:

      • FAPy-2'-deoxyadenosine: Monitor the transition from the protonated molecular ion [M+H]+ to a characteristic product ion (e.g., the protonated this compound base).

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

4. Quantification:

  • Generate a calibration curve using known concentrations of the FAPy-2'-deoxyadenosine standard.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Express the final concentration as the number of this compound adducts per a given number of normal adenine bases (e.g., adducts per 10^6 or 10^8 adenine).

Detailed Protocol using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for this compound quantification, which involves the analysis of the volatile derivatives of the DNA bases.

1. DNA Extraction and Purification:

  • Follow the same procedure as described for the LC-MS/MS protocol.

2. Acid Hydrolysis of DNA:

  • Hydrolyze the purified DNA to release the constituent bases. Formic acid is a common reagent for this purpose. Note that harsh acidic conditions can potentially degrade this compound, so careful optimization of the hydrolysis conditions is crucial.

  • Spike the sample with a stable isotope-labeled this compound internal standard prior to hydrolysis.

3. Derivatization:

  • The released bases, including this compound, are not volatile and require derivatization to be analyzed by GC.

  • A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the polar functional groups into volatile trimethylsilyl (B98337) (TMS) derivatives.

  • The reaction is typically carried out at an elevated temperature (e.g., 120°C) for a specific duration.

4. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the derivatized bases.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) is typically used.

    • Detection Mode: Selected Ion Monitoring (SIM) is employed to monitor characteristic ions of the derivatized this compound and its internal standard for high sensitivity and specificity.

5. Quantification:

  • Similar to the LC-MS/MS method, a calibration curve is generated using the derivatized this compound standard.

  • The amount of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • The final concentration is expressed as the number of this compound adducts per a given number of normal adenine bases.

Signaling Pathways and Logical Relationships

The formation of this compound is a consequence of oxidative stress, a complex cellular state involving numerous interconnected pathways. The following diagram illustrates the relationship between ROS generation, DNA damage, and the subsequent cellular responses.

Oxidative_Stress_Pathway cluster_ros ROS Generation cluster_damage DNA Damage cluster_response Cellular Response Mitochondria Mitochondrial Respiration ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Inflammation Inflammation Inflammation->ROS Exogenous Exogenous Agents (e.g., Radiation, Chemicals) Exogenous->ROS Adenine Adenine in DNA ROS->Adenine Attacks FAPy_Adenine This compound Formation Adenine->FAPy_Adenine Oxidation BER Base Excision Repair (BER) FAPy_Adenine->BER Recognition & Excision Mutation Mutation FAPy_Adenine->Mutation If unrepaired Apoptosis Apoptosis Mutation->Apoptosis Accumulation

Oxidative stress-induced formation of this compound and subsequent cellular responses.

Conclusion

The quantification of background levels of this compound in healthy tissues is a critical aspect of understanding the endogenous landscape of DNA damage. This technical guide provides an overview of the current knowledge and methodologies in this area. While precise quantitative data across all tissue types remains to be fully elucidated, the detailed experimental protocols for LC-MS/MS and GC-MS analysis presented herein offer a robust framework for researchers to pursue these important measurements. Continued research in this field will undoubtedly enhance our understanding of the role of oxidative stress in health and disease and will aid in the development of novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Note: Quantification of FAPy-Adenine in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of 4,6-diamino-5-formamidopyrimidine (FAPy-adenine) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a significant product of oxidative damage to DNA and serves as a valuable biomarker for assessing oxidative stress in various physiological and pathological states.[1][2] The presented protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for separation, and specific mass spectrometric parameters for the selective detection and quantification of this compound. This method is intended for researchers, scientists, and drug development professionals investigating oxidative stress and DNA damage.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to cellular damage.[3][4] DNA is a primary target of ROS, leading to a variety of lesions, including oxidized bases. This compound is a formamidopyrimidine lesion that arises from the oxidative attack on adenine (B156593) residues in DNA.[1] As a stable product of DNA damage that is excised and excreted in urine, this compound represents a non-invasive biomarker to assess systemic oxidative stress.[1][2][3]

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput. This application note provides a detailed protocol for the reliable measurement of this compound in human urine, enabling researchers to investigate its role in health and disease.

Experimental Protocols

Sample Preparation

A simple "dilute and shoot" method, with an optional protein precipitation step, is recommended to minimize sample manipulation and potential for artificial oxidation.

Materials:

  • Human urine samples

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₅-FAPy-adenine, if available; otherwise, a structurally similar labeled compound may be used as a surrogate)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Optional Protein Precipitation: For urine samples with high protein content, add 3 volumes of ice-cold acetonitrile to 1 volume of urine (e.g., 300 µL of acetonitrile to 100 µL of urine).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dilution: Dilute the supernatant (or untreated urine) 1:1 with LC-MS grade water containing the internal standard at a known concentration.

  • Vortex the final solution.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation of polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A representative gradient is as follows:

    Time (min) % B
    0.0 2
    1.0 2
    5.0 30
    5.1 95
    6.0 95
    6.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Parameters: The following MRM transitions are proposed for this compound based on its chemical structure and known fragmentation patterns of similar purine-based molecules. Note: These transitions should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 154.1 136.1 Optimize
This compound (Qualifier) 154.1 109.1 Optimize
Internal Standard Dependent on ISDependent on ISOptimize
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables present illustrative quantitative data for this compound in human urine. Note: These values are for demonstration purposes and actual concentrations may vary.

Table 1: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%

Table 2: Illustrative Urinary this compound Concentrations

Sample GroupNMean this compound (ng/mL) ± SD
Healthy Controls 502.5 ± 0.8
Smokers 505.2 ± 1.5
Patients with Type 2 Diabetes 504.8 ± 1.2

Visualizations

G cluster_workflow Experimental Workflow urine Urine Sample Collection prep Sample Preparation (Dilution/Protein Precipitation) urine->prep lc LC Separation (C18 Column) prep->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Quantification) ms->data

Figure 1: Experimental workflow for the quantification of this compound in urine.

G cluster_pathway Biological Pathway of this compound Formation dna DNA (Adenine) damage Oxidative Damage ros Reactive Oxygen Species (ROS) ros->dna fapy This compound in DNA damage->fapy repair DNA Repair (Base Excision Repair) fapy->repair excretion Excretion in Urine repair->excretion

Figure 2: Formation of this compound as a result of oxidative DNA damage.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of the oxidative stress biomarker this compound in human urine. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in clinical research and drug development settings. The ability to accurately measure this compound will facilitate a better understanding of the role of oxidative DNA damage in human health and disease.

References

Application Notes and Protocols for DNA Glycosylase Assay with FAPy-Adenine Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidopyrimidines (Fapy), such as FAPy-adenine (4,6-diamino-5-formamidopyrimidine), are significant DNA lesions induced by oxidative stress.[1][2] These lesions can disrupt DNA replication and are implicated in mutagenesis and carcinogenesis, making the enzymes that repair them crucial for maintaining genomic integrity.[1][2][3] The primary cellular defense against such base damage is the Base Excision Repair (BER) pathway, which is initiated by DNA glycosylases. These enzymes recognize and excise the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. Several DNA glycosylases, including the human enzymes NEIL1 and NTH1, and the E. coli enzyme Fpg, have been shown to recognize and remove this compound.

This document provides a detailed protocol for an in vitro DNA glycosylase assay using a synthetic oligonucleotide containing a site-specific this compound lesion. This assay is a fundamental tool for characterizing the enzymatic activity of DNA glycosylases, screening for inhibitors, and elucidating the mechanisms of DNA repair.

Signaling Pathway: Base Excision Repair of this compound

The repair of this compound is initiated by a DNA glycosylase, which recognizes the lesion and removes the damaged base. This event triggers a cascade of enzymatic reactions to restore the DNA to its original state. The pathway can proceed through either a short-patch or long-patch sub-pathway.

BER_Pathway cluster_0 Base Excision Repair (BER) DNA_lesion DNA with This compound Lesion Glycosylase DNA Glycosylase (e.g., NEIL1, NTH1, Fpg) DNA_lesion->Glycosylase Recognition & Excision AP_site AP Site Formation Glycosylase->AP_site APE1 APE1 (AP Endonuclease 1) AP_site->APE1 Nick Strand Incision (Nick Creation) APE1->Nick Pol_beta DNA Polymerase β (Short-Patch) Nick->Pol_beta Gap filling (1 nt) Pol_delta_epsilon DNA Polymerase δ/ε (Long-Patch) Nick->Pol_delta_epsilon Strand displacement & Gap filling (2-10 nt) Ligase_short DNA Ligase III/XRCC1 (Short-Patch) Pol_beta->Ligase_short Ligase_long DNA Ligase I (Long-Patch) Pol_delta_epsilon->Ligase_long Repaired_DNA Repaired DNA Ligase_short->Repaired_DNA Ligase_long->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for this compound.

Experimental Workflow: Oligonucleotide Incision Assay

The most common method to measure DNA glycosylase activity on a specific lesion is the oligonucleotide incision assay. This assay relies on a radiolabeled DNA duplex containing the lesion and subsequent analysis of the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).

Assay_Workflow cluster_1 DNA Glycosylase Assay Workflow Prep_Substrate 1. Substrate Preparation (Oligonucleotide with this compound) Radiolabeling 2. 5'-End Radiolabeling (e.g., [γ-³²P]ATP and T4 PNK) Prep_Substrate->Radiolabeling Annealing 3. Annealing (with complementary strand) Radiolabeling->Annealing Enzyme_Reaction 4. Glycosylase Reaction (Incubation with enzyme) Annealing->Enzyme_Reaction Stopping 5. Reaction Termination (e.g., NaOH or formamide (B127407) loading buffer) Enzyme_Reaction->Stopping PAGE 6. Denaturing PAGE (Separation of substrate and product) Stopping->PAGE Analysis 7. Data Analysis (Phosphorimaging and quantification) PAGE->Analysis

Caption: Workflow for the oligonucleotide incision assay.

Quantitative Data

The kinetic parameters of DNA glycosylases for this compound can vary depending on the enzyme and the context of the lesion within the DNA. Below is a summary of kinetic data for E. coli Fpg protein acting on this compound in different oxidatively damaged DNA substrates.

EnzymeSubstrate (this compound in)KM (µM)kcat (min-1)kcat/KM (µM-1min-1)Reference
E. coli FpgH₂O₂/Fe(III)-EDTA-treated DNA0.15 ± 0.040.30 ± 0.032.00
E. coli FpgDNA γ-irradiated under N₂O0.40 ± 0.120.81 ± 0.102.03
E. coli FpgDNA γ-irradiated under air0.14 ± 0.020.16 ± 0.011.14

Note: The concentrations for these kinetic measurements were based on the concentration of the this compound lesion itself within the bulk DNA substrate.

Studies on human NEIL1 have shown that the edited (K242R) and unedited (K242) forms of the enzyme exhibit different efficiencies in excising this compound, with the edited form being approximately 1.3-fold more efficient.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Oligonucleotide Substrate

Materials:

  • Synthetic oligonucleotide containing a single this compound lesion (custom synthesis).

  • Complementary unmodified oligonucleotide.

  • [γ-³²P]ATP (3000 Ci/mmol).

  • T4 Polynucleotide Kinase (T4 PNK) and 10x reaction buffer.

  • Annealing buffer (e.g., 100 mM NaCl, 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).

  • Nuclease-free water.

Method:

  • Radiolabeling:

    • Set up the labeling reaction in a microcentrifuge tube:

      • This compound containing oligonucleotide (10 pmol)

      • 10x T4 PNK buffer (2 µL)

      • [γ-³²P]ATP (5 µL)

      • T4 PNK (10 units)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 37°C for 30 minutes.

    • Heat inactivate the enzyme at 65°C for 20 minutes.

    • Purify the labeled oligonucleotide using a suitable method (e.g., spin column) to remove unincorporated nucleotides.

  • Annealing:

    • In a sterile microcentrifuge tube, combine the 5'-³²P-labeled this compound oligonucleotide with a 1.2-fold molar excess of the complementary oligonucleotide in annealing buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate proper annealing.

    • The resulting duplex DNA substrate is ready for use in the glycosylase assay.

Protocol 2: DNA Glycosylase Incision Assay

Materials:

  • ³²P-labeled this compound duplex DNA substrate (from Protocol 1).

  • Purified DNA glycosylase enzyme.

  • 10x Reaction Buffer (e.g., 500 mM HEPES-KOH, pH 7.5, 1 M KCl, 10 mM EDTA, 10 mM DTT). Buffer composition may need to be optimized for the specific enzyme.

  • Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Nuclease-free water.

Method:

  • Reaction Setup:

    • Prepare the reaction mixture on ice in a final volume of 10-20 µL. A typical reaction contains:

      • 1x Reaction Buffer.

      • ³²P-labeled this compound duplex DNA substrate (e.g., 10-50 nM).

      • Purified DNA glycosylase (concentration to be optimized, e.g., 1-10 nM for initial trials).

      • Nuclease-free water to the final volume.

    • For kinetic studies, prepare multiple reactions and initiate them by adding the enzyme.

  • Incubation:

    • Incubate the reactions at 37°C. The incubation time will depend on the enzyme's activity and should be determined empirically to ensure initial velocity conditions (typically 5-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of formamide loading buffer. For bifunctional glycosylases with AP lyase activity, this is usually sufficient.

    • For monofunctional glycosylases, the resulting AP site is not cleaved by the enzyme. To visualize the excised site, the AP site must be cleaved. This can be achieved by adding NaOH to a final concentration of 0.1 M and incubating at 90°C for 30 minutes before adding the loading buffer.

  • Denaturing PAGE:

    • Heat the samples at 95°C for 5 minutes and then place them on ice.

    • Load the samples onto a denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 8 M urea) in 1x TBE buffer.

    • Run the gel at a constant voltage until the bromophenol blue dye reaches the bottom of the gel.

  • Analysis:

    • After electrophoresis, transfer the gel onto filter paper, cover with plastic wrap, and dry it under a vacuum at 80°C.

    • Expose the dried gel to a phosphor screen overnight.

    • Visualize the results using a phosphorimager.

    • Quantify the bands corresponding to the intact substrate and the cleaved product using appropriate software (e.g., ImageQuant). The percentage of product formed can be calculated as: (Product Intensity) / (Product Intensity + Substrate Intensity) * 100.

References

Application Note & Protocol: Chemical Synthesis of FAPy-Adenine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formamidopyrimidines (FAPy) are significant DNA lesions that result from oxidative damage to purine (B94841) bases. FAPy-adenine (Fapy-dA) is formed through the opening of the imidazole (B134444) ring of adenine (B156593) and is of considerable interest in toxicological and cancer research due to its mutagenic potential and its role in cellular processes like DNA replication and repair.[1][2] The synthesis of oligonucleotides containing site-specific this compound lesions is crucial for detailed biochemical and structural studies. However, the chemical lability of the FAPy-adduct, particularly its sensitivity to standard oligonucleotide synthesis and deprotection conditions, presents significant challenges.[3]

This document provides detailed protocols and data for the successful chemical synthesis of this compound-containing oligonucleotides, focusing on strategies to overcome the inherent instability of the lesion. The primary method described utilizes a dinucleotide phosphoramidite (B1245037) approach during solid-phase synthesis, coupled with optimized mild deprotection and purification procedures.

Core Principles and Strategy

The successful synthesis of this compound oligonucleotides hinges on two key strategic modifications to standard phosphoramidite chemistry:

  • Use of Dinucleotide Phosphoramidites: The FAPy lesion is prone to anomerization and rearrangement into a biologically irrelevant pyranose isomer, especially when its 5'-hydroxyl group is exposed during synthesis.[3] To circumvent this, the this compound is introduced as a pre-formed dinucleotide phosphoramidite (e.g., a DMT-dC-FAPy-dA-phosphoramidite or DMT-dT-FAPy-dA-phosphoramidite). This ensures the sensitive 5'-hydroxyl of the FAPy moiety is protected throughout the synthesis cycles.[3][4]

  • Mild Deprotection Conditions: FAPy lesions are unstable under the harsh basic conditions typically used for oligonucleotide deprotection, such as concentrated ammonium (B1175870) hydroxide, which can cause cleavage of the adduct.[5] Therefore, specialized mild deprotection reagents are required to cleave the oligonucleotide from the solid support and remove protecting groups while preserving the integrity of the this compound adduct.[3][5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Oligonucleotides

This protocol outlines the automated solid-phase synthesis cycle using a this compound dinucleotide phosphoramidite. Standard phosphoramidites are used for all other bases.

Materials and Reagents:

  • DNA synthesizer (e.g., ABI 394)[6]

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA phosphoramidites (dA, dC, dG, dT) and ancillary reagents (Activator, Capping, Oxidation, Deblocking solutions).

  • This compound dinucleotide phosphoramidite (custom synthesis).

  • Anhydrous acetonitrile.

Methodology:

The synthesis proceeds in the 3' to 5' direction through repeated cycles of deprotection, coupling, capping, and oxidation.

  • Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) to expose the 5'-hydroxyl group.[7]

  • Coupling: The this compound dinucleotide phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid like tetrazole and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][8]

    • Note: Due to the potential for lower coupling efficiency with modified phosphoramidites, using a higher concentration (e.g., 0.15 M) and ensuring strictly anhydrous conditions is recommended.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are irreversibly capped to prevent the formation of deletion-mutant sequences. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[10]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in tetrahydrofuran (B95107) (THF)/water/pyridine.[7][10]

  • Iteration: The four-step cycle is repeated for each subsequent nucleotide to be added until the desired full-length oligonucleotide is assembled.

G cluster_workflow Overall Synthesis Workflow P_Prep This compound Dinucleotide Phosphoramidite Preparation SPS Automated Solid-Phase Synthesis (Protocol 1) P_Prep->SPS Cleave Cleavage & Deprotection (Protocol 2) SPS->Cleave Purify Purification (Protocol 3) Cleave->Purify QC Characterization (MALDI-TOF / ESI-MS) Purify->QC

Caption: High-level workflow for oligonucleotide synthesis.

Protocol 2: Cleavage and Deprotection of this compound Oligonucleotides

This protocol uses mild basic conditions to cleave the oligonucleotide from the CPG support and remove the cyanoethyl phosphate and nucleobase protecting groups without degrading the this compound lesion.

Materials and Reagents:

  • CPG-bound oligonucleotide containing this compound.

  • Anhydrous potassium carbonate (K₂CO₃).

  • Anhydrous methanol (B129727) (MeOH).

  • Microcentrifuge tubes.

  • Thermomixer or heating block.

Methodology:

  • Transfer the CPG support with the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

  • Prepare a fresh 0.05 M solution of anhydrous K₂CO₃ in anhydrous methanol.[3]

  • Add 1.5 mL of the K₂CO₃/MeOH solution to the CPG support.

  • Incubate the mixture at room temperature (25 °C) for 4-6 hours with gentle agitation.[5]

  • After incubation, carefully pellet the CPG support by centrifugation (2 min, 5000 x g).

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.

  • Evaporate the methanol to dryness using a vacuum centrifuge.

  • Resuspend the oligonucleotide pellet in an appropriate volume of sterile water for purification.

G cluster_cycle Solid-Phase Synthesis Cycle Start Start Cycle: CPG-Oligo-(OH) Deblock 1. Deblocking (TCA/DCA) Start->Deblock Expose 5'-OH Couple 2. Coupling (FAPy-dA Amidite + Activator) Deblock->Couple Add next base Cap 3. Capping (Acetic Anhydride) Couple->Cap Block failures Oxidize 4. Oxidation (Iodine) Cap->Oxidize Stabilize linkage End End Cycle: CPG-Oligo-N+1-(DMT) Oxidize->End

Caption: The four-step phosphoramidite synthesis cycle.

Protocol 3: Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is a reliable method for purifying the full-length this compound oligonucleotide from shorter, capped failure sequences.

Materials and Reagents:

  • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)[6].

  • TBE buffer (Tris/Borate/EDTA).

  • Formamide (B127407) loading buffer.

  • UV shadowing equipment or fluorescent stain.

  • Sterile scalpel or razor blade.

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

  • Desalting column.

Methodology:

  • Resuspend the dried oligonucleotide from Protocol 2 in formamide loading buffer.

  • Heat the sample at 90 °C for 3 minutes to denature, then immediately place on ice.

  • Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis at constant power until the tracking dye has migrated to the desired position.

  • Visualize the oligonucleotide bands using UV shadowing. The highest molecular weight band corresponds to the full-length product.

  • Carefully excise the target band from the gel using a sterile scalpel.

  • Crush the gel slice and place it in a microcentrifuge tube with elution buffer.

  • Elute the oligonucleotide overnight at 37 °C with agitation (crush and soak method).

  • Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.

  • Desalt the purified oligonucleotide solution using a desalting column or ethanol (B145695) precipitation.

  • Characterize the final product by mass spectrometry (MALDI-TOF or ESI-MS) to confirm its identity and purity.[5][6]

Data Presentation

Quantitative data from the literature highlights the critical parameters for successful synthesis.

Table 1: Coupling Efficiencies for Modified Phosphoramidites

Phosphoramidite TypeConcentration (M)Coupling YieldReference
FAPy-dG DinucleotideNot specified~70%[3]
FAPy-dG Monomer0.1 M>90% (Improved)[5]
FAPy-dG Monomer0.15 M>90%[9]

Note: While specific data for this compound is sparse, the data for FAPy-guanine provides a strong proxy, indicating that monomer phosphoramidites and increased concentrations can significantly improve coupling yields.

Table 2: Comparison of Deprotection Conditions for FAPy-Containing Oligonucleotides

Reagent/ConditionTemperature (°C)TimeOutcomeReference
Concentrated NH₄OHRoom TempOvernightSignificant cleavage at FAPy lesion[5]
K₂CO₃ (0.05 M) in Methanol254 hoursSuccessful deprotection, FAPy lesion intact[3][5]
t-Butylamine/H₂O (1:3 v/v)604 hoursSignificant cleavage at FAPy lesion[5]
t-Butylamine/H₂O (1:3 v/v)408 hoursGood yield of fully deprotected oligonucleotide[5]
AMA (NH₄OH/Methylamine 1:1)551 hourCleavage at FAPy lesion[5]

This table underscores the necessity of using mild deprotection conditions like K₂CO₃ in methanol or carefully controlled t-butylamine treatment to preserve the FAPy adduct.

References

Application Notes and Protocols for In Vitro Analysis of DNA Polymerase Bypass of FAPy-Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidopyrimidine (FAPy) lesions are a common form of oxidative DNA damage, arising from the opening of the imidazole (B134444) ring of purines. While the bypass of FAPy-guanine (FAPy-dG) by DNA polymerases has been studied, the translesion synthesis (TLS) of FAPy-adenine (FAPy-dA) is less well characterized. Understanding how DNA polymerases negotiate this lesion is crucial for elucidating its mutagenic potential and for the development of therapeutic strategies targeting DNA repair pathways.

These application notes provide a framework for the in vitro analysis of DNA polymerase bypass of this compound. Due to a scarcity of published kinetic data specifically for this compound, this document presents a generalized protocol adapted from studies of other DNA lesions and includes comparative data for FAPy-guanine to illustrate the expected methodologies and data presentation.

Data Presentation

Table 1: Steady-State Kinetics of Nucleotide Incorporation Opposite FAPy-Guanine by Human DNA Polymerase β [1]

Incoming Nucleotidekcat (s⁻¹)Km (µM)Relative Efficiency (kcat/Km)
dCTP0.025 ± 0.0013.1 ± 0.51.0
dATP0.005 ± 0.00110.1 ± 2.50.06
dGTPN.D.N.D.N.D.
dTTP0.001 ± 0.000115.2 ± 3.40.008
N.D. - Not Determined

Experimental Protocols

Protocol 1: Single-Nucleotide Incorporation Assay for this compound Bypass

This protocol is designed to determine the steady-state kinetic parameters for the incorporation of a single nucleotide opposite a this compound lesion.

Materials:

  • DNA Substrates:

    • Template oligonucleotide (e.g., 30-mer) containing a site-specific this compound lesion.

    • 5'-radiolabeled (e.g., with ³²P) primer oligonucleotide (e.g., 16-mer) annealed to the template, positioned one nucleotide upstream of the lesion.

    • Control template with a canonical adenine (B156593) at the corresponding position.

  • Enzymes: Purified DNA polymerase of interest (e.g., human Pol β, Pol η, etc.).

  • Reagents:

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/ml BSA).

    • dNTPs (dATP, dCTP, dGTP, dTTP) of high purity.

    • Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).

    • Denaturing polyacrylamide gel (e.g., 15-20%).

    • TBE buffer.

Procedure:

  • DNA Annealing: Anneal the 5'-radiolabeled primer to the this compound containing template and the control template by mixing them in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl), heating to 95°C for 5 minutes, and slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures on ice. For a typical 10 µL reaction, combine:

    • Annealed primer/template DNA (final concentration, e.g., 100 nM).

    • DNA polymerase (final concentration, e.g., 10 nM).

    • Reaction Buffer (1X).

    • Varying concentrations of a single dNTP (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 µM).

  • Initiation and Quenching: Initiate the reaction by transferring the tubes to a 37°C water bath. After a predetermined time (optimized to ensure single-turnover conditions, typically 5-15 minutes), quench the reaction by adding an equal volume of quenching solution.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes. Separate the products on a denaturing polyacrylamide gel.

  • Data Analysis:

    • Visualize the gel using a phosphorimager.

    • Quantify the intensity of the bands corresponding to the unextended primer and the +1 incorporation product.

    • Calculate the percentage of product formation for each dNTP concentration.

    • Plot the initial velocity of the reaction against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the kcat and Km values.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Single-Nucleotide Incorporation Assay cluster_analysis Data Analysis DNA_prep Prepare this compound Template and Primer Annealing Anneal Primer to Template DNA_prep->Annealing Reaction_Setup Set up Reaction Mixtures (Polymerase, DNA, dNTPs) Annealing->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Phosphorimaging PAGE->Imaging Quantification Quantify Bands Imaging->Quantification Kinetics Determine kcat and Km Quantification->Kinetics

Caption: Workflow for the in vitro analysis of this compound bypass.

Proposed Mechanism of this compound Bypass

fapy_adenine_bypass cluster_pathway Translesion Synthesis Pathway cluster_outcomes Potential Outcomes Replication_Fork Replication Fork Stalls at this compound TLS_Polymerase_Recruitment Translesion Synthesis (TLS) Polymerase is Recruited Replication_Fork->TLS_Polymerase_Recruitment Stalling Nucleotide_Incorporation Nucleotide Incorporation Opposite this compound TLS_Polymerase_Recruitment->Nucleotide_Incorporation Binding Extension Extension Past the Lesion Nucleotide_Incorporation->Extension Ligation Error_Free Error-Free Bypass (Correct Insertion) Nucleotide_Incorporation->Error_Free High Fidelity TLS Pol Error_Prone Error-Prone Bypass (Miscoding) Nucleotide_Incorporation->Error_Prone Low Fidelity TLS Pol Replicative_Polymerase_Resumes Replicative Polymerase Resumes Synthesis Extension->Replicative_Polymerase_Resumes Polymerase Switch

Caption: Proposed mechanism of DNA polymerase bypass of this compound.

Concluding Remarks

The study of this compound bypass by DNA polymerases is an important area of research with implications for understanding mutagenesis and developing novel cancer therapies. While direct kinetic data for this compound remains to be established, the protocols and comparative data presented here provide a solid foundation for researchers to investigate this lesion. The methodologies described can be employed to determine the efficiency and fidelity of various DNA polymerases in bypassing this compound, ultimately contributing to a more complete picture of how cells tolerate and respond to this form of DNA damage. Further research is strongly encouraged to fill the existing knowledge gap regarding the kinetic parameters of this compound bypass.

References

Application Notes and Protocols: FAPy-Adenine as a Biomarker for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Growing evidence suggests that oxidative stress plays a pivotal role in the pathogenesis of AD, leading to widespread damage to cellular macromolecules, including DNA.[1][2] FAPy-adenine (4,6-diamino-5-formamidopyrimidine) is a specific lesion that arises from the oxidative damage of adenine (B156593) in DNA. Its presence is an indicator of oxidative stress-induced DNA damage. This document provides a comprehensive overview of the potential of this compound as a biomarker for Alzheimer's disease, including its role in disease pathology and detailed protocols for its detection and quantification.

This compound and Oxidative Stress in Alzheimer's Disease

In the brain of an individual with Alzheimer's disease, there is an environment of heightened oxidative stress.[1][2] This is due to factors such as mitochondrial dysfunction and the presence of redox-active metals. This oxidative stress leads to the generation of reactive oxygen species (ROS), which can attack DNA bases. When adenine is attacked by ROS, it can lead to the formation of this compound.

The cell's primary defense against this type of DNA damage is the Base Excision Repair (BER) pathway.[1] This pathway is responsible for identifying and removing damaged bases like this compound. However, studies suggest that the BER pathway may be impaired in Alzheimer's disease, leading to an accumulation of DNA lesions, including this compound. This accumulation of DNA damage can contribute to neuronal dysfunction and, ultimately, cell death, a hallmark of Alzheimer's disease.

Quantitative Data Summary

While direct quantitative data for this compound in Alzheimer's disease is currently limited in published literature, data for a closely related and well-studied oxidative DNA damage marker, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is available and serves as a proxy for the purposes of these notes. Like this compound, 8-OHdG is a product of oxidative DNA damage to a purine (B94841) base and is repaired by the BER pathway.

Table 1: Representative Quantitative Data for Urinary Oxidative DNA Damage Markers in Alzheimer's Disease

BiomarkerSample TypeAlzheimer's Disease (n=36) Mean ± SDControl (n=34) Mean ± SDp-valueReference
8-hydroxy-2'-deoxyguanosine (8-OHdG)UrineIncreased levelsLower levels< 0.05
1-methyladenosineUrineIncreased levelsLower levels< 0.05
N2,N2-dimethylguanosineUrineIncreased levelsLower levels< 0.001
PseudouridineUrineIncreased levelsLower levels< 0.001

Note: The data presented for 8-OHdG and other oxidized nucleosides are indicative of a general increase in oxidative DNA damage in AD and suggest that a similar trend would be expected for this compound.

Signaling Pathway and Experimental Workflow

cluster_0 Oxidative Stress in Alzheimer's Disease cluster_1 Base Excision Repair (BER) Pathway cluster_2 Pathology in Alzheimer's Disease Mitochondrial Dysfunction Mitochondrial Dysfunction ROS ROS Mitochondrial Dysfunction->ROS generates Amyloid-Beta Amyloid-Beta Amyloid-Beta->ROS induces DNA DNA ROS->DNA attacks This compound This compound DNA->this compound forms DNA Glycosylase DNA Glycosylase This compound->DNA Glycosylase recognized by Impaired BER Impaired BER This compound->Impaired BER impaired repair in AD AP Endonuclease AP Endonuclease DNA Glycosylase->AP Endonuclease creates AP site for DNA Polymerase DNA Polymerase AP Endonuclease->DNA Polymerase prepares for DNA Ligase DNA Ligase DNA Polymerase->DNA Ligase fills gap for Repaired DNA Repaired DNA DNA Ligase->Repaired DNA seals nick Accumulation of this compound Accumulation of this compound Impaired BER->Accumulation of this compound Neuronal Dysfunction & Death Neuronal Dysfunction & Death Accumulation of this compound->Neuronal Dysfunction & Death Sample Collection Sample Collection DNA Extraction DNA Extraction Sample Collection->DNA Extraction Brain Tissue, CSF, or Urine DNA Hydrolysis DNA Hydrolysis DNA Extraction->DNA Hydrolysis Yields purified DNA LC-MS/MS Analysis LC-MS/MS Analysis DNA Hydrolysis->LC-MS/MS Analysis Releases nucleobases Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of this compound

References

Application Notes and Protocols for FAPy-Adenine Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidopyrimidine-adenine (FAPy-adenine) is a significant DNA lesion resulting from oxidative damage, which can arise from exposure to reactive oxygen species (ROS) generated during normal metabolic processes or by exogenous agents. These lesions can disrupt DNA replication and transcription, potentially leading to mutations and cellular dysfunction. The ability to specifically isolate and quantify this compound adducts is crucial for understanding their roles in various pathological conditions, including cancer and neurodegenerative diseases, and for the development of targeted therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the use of specific monoclonal antibodies for the immunoprecipitation of this compound-containing DNA fragments. The primary antibody of focus is the FA5 monoclonal antibody , which has been developed and validated for its specificity to this compound.

Antibody Information and Characteristics

A summary of the key information regarding the anti-FAPy-adenine monoclonal antibody FA5 is presented below. This information is essential for understanding the basis of the immunoprecipitation protocol.

CharacteristicDescriptionSource
Antibody Name FA5[1]
Antibody Type Monoclonal[1]
Immunogen FAPy-adenosine conjugated to Keyhole Limpet Hemocyanin (KLH)[1]
Specificity Specific for 4,6-diamino-5-(formylamino)pyrimidine (this compound)[1][2]
Validation Assays ELISA, Immunohistochemistry (IHC)
Clonality Monoclonal
Isotype IgG

Experimental Workflows

Antibody Generation and Screening Workflow

Antibody_Generation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_screening Screening and Validation Immunogen FAPy-adenosine-KLH Conjugate Immunization Immunize BALB/c Mice Immunogen->Immunization Serum_Titer Monitor Serum IgG Titer (ELISA) Immunization->Serum_Titer Spleen_Isolation Isolate Spleen Cells Serum_Titer->Spleen_Isolation Fusion Fuse with Myeloma Cells Spleen_Isolation->Fusion Hybridoma_Selection Select Hybridomas (HAT medium) Fusion->Hybridoma_Selection ELISA_Screening Screen Supernatants (ELISA against this compound-BSA) Hybridoma_Selection->ELISA_Screening Cloning Clone Positive Hybridomas ELISA_Screening->Cloning Antibody_Production Expand Clones & Purify Antibodies Cloning->Antibody_Production Final_Antibody FA5 Monoclonal Antibody Antibody_Production->Final_Antibody Validated FA5 Antibody

Caption: Workflow for the generation and screening of anti-FAPy-adenine monoclonal antibodies.

This compound DNA Immunoprecipitation (DIP) Workflow

FAPy_DIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis DNA_Isolation Genomic DNA Isolation DNA_Fragmentation DNA Fragmentation (Sonication/Enzymatic) DNA_Isolation->DNA_Fragmentation DNA_Denaturation Denaturation (Heat) DNA_Fragmentation->DNA_Denaturation Antibody_Incubation Incubate with anti-FAPy-adenine Ab (FA5) DNA_Denaturation->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads to Remove Non-specific Binding Bead_Capture->Washing Elution Elute this compound DNA Washing->Elution Purification Purify Eluted DNA Elution->Purification Quantification Quantify by qPCR or Sequence (DIP-seq) Purification->Quantification

Caption: General workflow for this compound DNA Immunoprecipitation (DIP).

Detailed Experimental Protocols

Protocol 1: Competitive ELISA for Antibody Specificity

This protocol is adapted from the validation of the FA5 antibody and can be used to assess the specificity of any anti-FAPy-adenine antibody.

Materials:

  • 96-well ELISA plates

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • Free this compound as a competitor

  • Anti-FAPy-adenine primary antibody (e.g., FA5)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In separate tubes, pre-incubate a fixed concentration of the anti-FAPy-adenine primary antibody with increasing concentrations of free this compound for 1 hour at room temperature.

  • Primary Antibody Incubation: Add 100 µL of the pre-incubated antibody-competitor mixture to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader. A decrease in absorbance with increasing concentrations of free this compound indicates specific binding of the antibody to the this compound adduct.

Protocol 2: this compound DNA Immunoprecipitation (DIP)

This protocol is a synthesized procedure based on general DNA immunoprecipitation (DIP-seq) methods and should be optimized for specific experimental conditions.

Materials:

  • Genomic DNA containing this compound adducts

  • Anti-FAPy-adenine monoclonal antibody (e.g., FA5)

  • Protein A/G magnetic beads

  • DIP Incubation Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, and protease inhibitors

  • Wash Buffer A (Low Salt): 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% SDS, 1% Triton X-100

  • Wash Buffer B (High Salt): 10 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1 mM EDTA, 0.1% SDS, 1% Triton X-100

  • Wash Buffer C (LiCl): 10 mM Tris-HCl (pH 7.5), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Elution Buffer: 1% SDS, 0.1 M NaHCO₃

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (B145695)

  • Glycogen (B147801)

Procedure:

  • DNA Preparation: a. Isolate genomic DNA using a standard method. b. Fragment the DNA to an average size of 200-800 bp by sonication or enzymatic digestion. c. Purify the fragmented DNA. d. Denature the DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice. This is crucial as antibodies often recognize the adduct in a single-stranded context.

  • Immunoprecipitation: a. For each immunoprecipitation, use 1-10 µg of fragmented and denatured DNA. Dilute the DNA in 500 µL of DIP Incubation Buffer. b. Add 2-10 µg of anti-FAPy-adenine antibody (the optimal amount should be determined empirically). c. Incubate overnight at 4°C with gentle rotation. d. Prepare Protein A/G magnetic beads by washing them three times with DIP Incubation Buffer. e. Add the washed beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads sequentially with 1 mL of each of the following buffers, incubating for 5 minutes with rotation for each wash: i. Wash Buffer A (Low Salt) - twice ii. Wash Buffer B (High Salt) - once iii. Wash Buffer C (LiCl) - once iv. TE Buffer - twice

  • Elution: a. Elute the immunoprecipitated DNA by adding 250 µL of fresh Elution Buffer to the beads and incubating at 65°C for 30 minutes with vortexing every 5 minutes. b. Pellet the beads and transfer the supernatant to a new tube. c. Repeat the elution step and pool the supernatants.

  • Reverse Cross-linking and DNA Purification: a. Add 20 µL of 5 M NaCl to the combined eluate and incubate at 65°C for at least 6 hours (or overnight) to reverse any potential cross-linking. b. Add 10 µL of 0.5 M EDTA, 20 µL of 1 M Tris-HCl (pH 6.5), and 2 µL of 10 mg/mL Proteinase K. Incubate at 45°C for 1-2 hours. c. Purify the DNA using phenol:chloroform extraction and ethanol precipitation. Add glycogen as a carrier to improve recovery. d. Resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • Analysis: a. The enriched this compound-containing DNA can be quantified using qPCR for specific target regions or subjected to high-throughput sequencing (DIP-seq) for genome-wide analysis.

Data Presentation

The following table summarizes the expected outcomes and parameters for the this compound immunoprecipitation protocol. Note that specific quantitative values will need to be determined empirically.

ParameterExpected Outcome/ValueNotes
Antibody Concentration 2-10 µg per IPNeeds to be optimized for each antibody lot and sample type.
DNA Input 1-10 µg per IPHigher input may be required for samples with low levels of this compound.
Enrichment Efficiency VariableDependent on the abundance of this compound in the sample and antibody affinity. Should be assessed by qPCR of known positive and negative control regions.
Specificity Control Isotype control IgG IPAn immunoprecipitation with a non-specific IgG of the same isotype should be performed in parallel to assess background binding.
Positive Control DNA DNA treated with an oxidizing agentCan be used to validate the IP procedure and antibody performance.
Negative Control DNA Untreated DNA from the same sourceTo establish a baseline for non-specific enrichment.

Concluding Remarks

The development of specific monoclonal antibodies against this compound, such as FA5, provides a powerful tool for the enrichment and subsequent analysis of this critical DNA lesion. The protocols provided herein offer a framework for researchers to perform competitive ELISAs to validate antibody specificity and to conduct immunoprecipitation of this compound-containing DNA. Successful implementation of these techniques will facilitate a deeper understanding of the biological consequences of oxidative DNA damage and aid in the development of novel diagnostic and therapeutic strategies. It is imperative that researchers optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Application Note: Quantitative Analysis of FAPy-Adenine DNA Adducts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidopyrimidines (FAPy) are significant DNA lesions resulting from the opening of the imidazole (B134444) ring of purines, primarily caused by oxidative stress or as stable secondary products of N7-alkylpurine adducts.[1] FAPy-adenine (4,6-diamino-5-formamidopyrimidine-deoxyribonucleoside) is a mutagenic lesion that can block DNA replication and induce A:T → T:A and A:T → C:G transversion mutations.[2] Its accurate detection and quantification are crucial for toxicology studies, cancer research, and in assessing the genotoxicity of drug candidates.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive method for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural confirmation.[3][4] This application note provides a comprehensive protocol for the sensitive and robust quantification of this compound adducts in DNA samples using an isotope-dilution LC-MS/MS methodology.

Principle of the Method

The overall workflow involves four key stages:

  • DNA Isolation: High-purity genomic DNA is extracted from the biological matrix (cells, tissues, etc.).

  • Enzymatic Hydrolysis: The purified DNA is enzymatically digested into its constituent deoxyribonucleosides. This critical step ensures the release of the FAPy-deoxyadenosine (FAPy-dA) adduct from the DNA backbone for analysis.[5]

  • LC Separation: The resulting mixture of normal and modified deoxyribonucleosides is separated using reverse-phase liquid chromatography.

  • MS/MS Detection & Quantification: The FAPy-dA adduct is detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the signal of the native adduct to a known amount of a co-injected, stable isotope-labeled internal standard.[6]

Formation of this compound

Oxidative stress generates reactive oxygen species (ROS) that can attack DNA bases. The oxidation of adenine (B156593) can lead to the formation of an unstable adenine radical cation, which, upon hydration and subsequent rearrangement, results in the opening of the imidazole ring to form the stable this compound lesion.[1]

G cluster_formation This compound Formation Pathway Adenine Adenine in DNA Intermediate Adenine Radical Cation (Unstable Intermediate) Adenine->Intermediate ROS Reactive Oxygen Species (ROS) ROS->Adenine Oxidative Attack FAPyA This compound Adduct Intermediate->FAPyA Imidazole Ring Opening

Caption: Oxidative attack on adenine leads to the formation of this compound.

Detailed Experimental Protocols

Protocol 1: DNA Isolation

High-quality DNA, free of protein and RNA contamination, is essential for accurate adduct analysis.

  • Sample Homogenization: Homogenize tissue samples (10-50 mg) in a suitable lysis buffer. For cultured cells, pellet the cells and resuspend in lysis buffer.

  • Protein Digestion: Add Proteinase K to the lysate and incubate at 55°C for 2-4 hours or overnight until the tissue is completely lysed.

  • RNA Removal: Add RNase A and incubate at 37°C for 30-60 minutes.

  • DNA Purification: Purify genomic DNA using a commercial DNA isolation kit (e.g., Qiagen QIAamp DNA Mini Kit) or a standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.[5]

  • DNA Quantification & Quality Check: Resuspend the purified DNA in nuclease-free water. Measure the concentration and purity using a UV-Vis spectrophotometer (e.g., NanoDrop). A 260/280 nm ratio of ~1.8 and a 260/230 nm ratio of >2.0 indicate high purity.

Protocol 2: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides

This protocol is optimized for the complete digestion of DNA, which is critical for quantitative accuracy.[7]

  • Sample Preparation: In a microcentrifuge tube, aliquot 10-20 µg of purified DNA. Add the stable isotope-labeled internal standard for FAPy-deoxyadenosine at a concentration similar to the expected level of the native adduct.

  • Initial Digestion (pH 5.6):

    • Add 10 units of Nuclease P1.

    • Add 0.001 units of calf spleen phosphodiesterase.

    • Add sodium acetate (B1210297) buffer (pH 5.6) and zinc chloride to final concentrations of 30 mM and 1 mM, respectively.

    • Incubate at 37°C for 24 hours.[6]

  • Final Digestion (pH 8.9):

    • Add 1/10th volume of 0.5 M Tris-HCl (pH 8.9).

    • Add 1.0 unit of alkaline phosphatase.

    • Incubate at 37°C for an additional 4 hours.[6]

  • Reaction Quench: Stop the reaction by adding an equal volume of methanol (B129727) or by heating to 95°C for 10 minutes.[8]

  • Sample Cleanup: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the denatured enzymes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_workflow Overall Experimental Workflow A Biological Sample (Tissue or Cells) B DNA Isolation & Purification A->B C Add Isotope-Labeled Internal Standard B->C D Enzymatic Hydrolysis to Deoxyribonucleosides C->D E Sample Cleanup (Protein Precipitation) D->E F LC Separation (Reverse Phase) E->F G Tandem Mass Spectrometry (SRM Detection) F->G H Data Analysis & Quantification G->H G cluster_srm Principle of SRM for FAPy-dA Detection IonSource LC Eluent | { FAPy-dA |  Other Nucleosides} Q1 Quadrupole 1 (Q1) Precursor Ion Selector Selects m/z of FAPy-dA [M+H]+ IonSource:f0->Q1:q Q2 Quadrupole 2 (q2) Collision Cell Fragment Precursor Ion Q1->Q2 Selected Ion Q3 Quadrupole 3 (Q3) Product Ion Selector Selects m/z of this compound Base [M+H-116]+ Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

References

Site-Specific Incorporation of FAPy-Adenine into DNA Vectors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidopyrimidines (FAPy) are a class of DNA lesions formed through the imidazole (B134444) ring opening of purines, primarily as a result of oxidative stress. FAPy-adenine (Fapy-dA) is a significant lesion that can impede DNA replication and is recognized by cellular repair mechanisms. The ability to incorporate this compound at specific sites within DNA vectors is crucial for a variety of research applications, including the study of DNA repair mechanisms, mutagenic potential of DNA adducts, and for the development of novel therapeutic agents.

These application notes provide detailed protocols for the two primary methods of site-specific incorporation of this compound into DNA: chemical synthesis using phosphoramidite (B1245037) chemistry and enzymatic incorporation. Additionally, quantitative data on incorporation efficiencies and the kinetics of enzymatic insertion are presented, along with an overview of the cellular repair pathways that recognize this lesion.

Data Presentation

Table 1: Chemical Synthesis of FAPy-Modified Oligonucleotides - Coupling Efficiency
FAPy-Nucleoside AnalogueCoupling MethodCoupling Efficiency (%)Reference
FAPy-dG PhosphoramiditeIncreased Concentration (0.15 M)> 90[1]
FAPy-dA Dinucleotide PhosphoramiditeLonger Coupling Times (30 min), Double Coupling90[2]
FAPy-dG PhosphoramiditeStandard Conditions70[2]
Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite FAPy-Guanine by Human DNA Polymerase β
Incoming NucleotideK_m (μM)k_cat (s⁻¹)k_cat/K_m (μM⁻¹s⁻¹)Reference
dCMP-->20,000-fold more efficient than TMP[3]
dAMP--~15-fold more efficient than TMP[3]
TMP601 ± 115(1.5 ± 0.2) x 10⁻³(2.5 ± 0.6) x 10⁻⁶

Note: Kinetic data for the incorporation of nucleotides opposite this compound is not as readily available in the reviewed literature. The data for FAPy-guanine is provided as a reference for the general behavior of FAPy lesions during enzymatic processing.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Containing Oligonucleotides via Phosphoramidite Chemistry

This protocol outlines the solid-phase synthesis of DNA oligonucleotides containing a site-specific this compound lesion. Due to the instability of the this compound nucleoside, particularly its susceptibility to anomerization and rearrangement to the pyranose form, special considerations such as the use of a dinucleotide phosphoramidite or modified synthesis cycles are crucial.

Materials:

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • This compound dinucleotide phosphoramidite

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF)

  • Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA synthesizer

Procedure:

  • Synthesis Setup: The synthesis is performed on an automated DNA synthesizer in the 3' to 5' direction. The CPG solid support is functionalized with the initial nucleoside of the target sequence.

  • Synthesis Cycle: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. For FAPy-containing oligonucleotides, a shortened detritylation time is recommended to minimize the risk of rearrangement of the FAPy moiety. b. Coupling: The next phosphoramidite in the sequence (either a standard base or the this compound dinucleotide phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the this compound dinucleotide, a longer coupling time (e.g., 30 minutes) and a double coupling step are recommended to ensure high coupling efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: The synthesis cycle (steps 2a-d) is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the phosphate backbone and the nucleobases are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide containing the this compound lesion is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: The identity and purity of the final product should be confirmed by mass spectrometry (e.g., MALDI-TOF) and can be further characterized by NMR spectroscopy.

Protocol 2: Enzymatic Incorporation of this compound into DNA

This protocol describes a general method for the site-specific incorporation of a this compound nucleotide into a DNA strand using a DNA polymerase. This method is typically used for mechanistic studies of DNA polymerases or to generate substrates for DNA repair assays.

Materials:

  • DNA template containing the desired sequence with a site for this compound incorporation.

  • Primer strand that anneals to the template immediately upstream of the incorporation site.

  • FAPy-dATP (deoxyadenosine triphosphate analog).

  • DNA Polymerase (e.g., Klenow fragment of E. coli DNA Polymerase I, or a specific polymerase of interest).

  • 10x Polymerase Reaction Buffer.

  • dNTPs (dATP, dGTP, dCTP, dTTP) for subsequent extension.

  • Quenching solution (e.g., formamide (B127407) with EDTA).

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Primer-Template Annealing: Anneal the primer and template DNA strands by mixing them in a 1:1.2 molar ratio in an appropriate buffer (e.g., 1x polymerase reaction buffer), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: On ice, prepare the reaction mixture in the following order:

    • Nuclease-free water

    • 10x Polymerase Reaction Buffer

    • Annealed primer-template DNA

    • DNA Polymerase

  • Initiation of Incorporation: To initiate the reaction, add FAPy-dATP to the reaction mixture. The final concentration of FAPy-dATP may need to be optimized depending on the polymerase and the specific experimental goals.

  • Incubation: Incubate the reaction at the optimal temperature for the chosen DNA polymerase for a specific time (e.g., 10-30 minutes). The incubation time will influence the extent of incorporation.

  • Primer Extension (Optional): If extension beyond the this compound incorporation site is desired, add a mixture of all four standard dNTPs to the reaction and continue the incubation.

  • Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis: Denature the DNA by heating at 95°C for 5 minutes and analyze the products by denaturing PAGE. The incorporation of this compound can be visualized as a band shift corresponding to the addition of one nucleotide to the primer.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add this compound phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Final_Cleavage Cleavage & Deprotection Oxidation->Final_Cleavage Start Start: CPG Solid Support Start->Detritylation Purification Purification (HPLC/PAGE) Final_Cleavage->Purification Final_Product Final Product: This compound Oligonucleotide Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound containing oligonucleotides.

Enzymatic_Incorporation_Workflow Start Start: Primer-Template Duplex Reaction_Mix Prepare Reaction Mix: - DNA Polymerase - Reaction Buffer Start->Reaction_Mix Incorporation Initiate Incorporation: Add FAPy-dATP Reaction_Mix->Incorporation Incubation Incubation (Optimal Temperature) Incorporation->Incubation Quench Quench Reaction Incubation->Quench Analysis Analysis: Denaturing PAGE Quench->Analysis Result Result: Incorporated this compound Analysis->Result

Caption: Workflow for the enzymatic incorporation of this compound.

Base_Excision_Repair_Pathway DNA_Lesion DNA with this compound Lesion Glycosylase 1. Recognition & Excision (DNA Glycosylase, e.g., NEIL1) DNA_Lesion->Glycosylase AP_Site AP (Apurinic/Apyrimidinic) Site Glycosylase->AP_Site AP_Endonuclease 2. Incision (AP Endonuclease) AP_Site->AP_Endonuclease Nick Single-Strand Nick AP_Endonuclease->Nick Synthesis 3. DNA Synthesis (DNA Polymerase) Nick->Synthesis Ligation 4. Ligation (DNA Ligase) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for this compound lesions.

References

Application Notes and Protocols for Studying FAPy-Adenine Repair in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidopyrimidines (Fapy lesions), such as FAPy-adenine (Fapy-A), are significant forms of DNA damage induced by oxidative stress. These lesions can obstruct DNA replication and are miscoding, thereby contributing to genomic instability and potentially leading to diseases such as cancer. The primary mechanism for the removal of Fapy-A is the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases. Understanding the cellular mechanisms of Fapy-A repair is crucial for developing therapeutic strategies that target DNA repair pathways in various diseases.

These application notes provide an overview of suitable cellular models for studying FAPy-A repair, detailed protocols for quantifying Fapy-A lesions, and a summary of the expected outcomes based on the current literature.

Cellular Models for this compound Repair Studies

The selection of an appropriate cellular model is critical for investigating the intricacies of FAPy-A repair. Ideal models include those with deficiencies in key BER pathway enzymes, allowing for a clear delineation of their roles.

Key DNA Glycosylases in this compound Repair:

  • NTH1 (Endonuclease III-like protein 1): NTH1 is a major DNA glycosylase responsible for the removal of Fapy-A.[1]

  • NEIL1 (Nei-like DNA glycosylase 1): NEIL1 also exhibits activity towards Fapy-A and can play a role in its repair, potentially as a backup to NTH1.[1]

Recommended Cellular Models:

  • Wild-Type (WT) Cells: Essential for establishing baseline repair kinetics and as a control for genetically modified models. Examples include human cell lines like HEK293T and U2OS, or mouse embryonic fibroblasts (MEFs).

  • NTH1 Knockout/Knockdown Cells (NTH1-/-): These cells are expected to show a significant defect in Fapy-A repair. The use of MEFs from NTH1 knockout mice is a well-established model.[1]

  • NEIL1 Knockout/Knockdown Cells (NEIL1-/-): While NTH1 is the primary glycosylase for Fapy-A, NEIL1 deficiency may also lead to a measurable decrease in repair capacity, particularly in the absence of NTH1.[1]

  • Double Knockout Cells (NTH1-/-/NEIL1-/-): These models are invaluable for studying the redundancy and interplay between these two glycosylases in Fapy-A repair.

Data Presentation: this compound Lesion Accumulation in Different Cellular Models

While detailed kinetic data for FAPy-A repair is often generated on a study-by-study basis, the existing literature provides a clear indication of the qualitative differences in lesion accumulation in various genetic backgrounds. The following table summarizes the expected steady-state levels of FAPy-A in different cellular models, providing a basis for experimental design and data interpretation.

Cellular ModelKey GenotypeExpected this compound Levels (Relative to Wild-Type)Rationale
Wild-Type (WT)NTH1+/+, NEIL1+/+BaselineProficient in Fapy-A repair through the action of NTH1 and NEIL1.
NTH1 KnockoutNTH1-/-Significantly ElevatedNTH1 is the major glycosylase for Fapy-A removal.[1]
NEIL1 KnockoutNEIL1-/-Moderately ElevatedNEIL1 contributes to Fapy-A repair, and its absence leads to lesion accumulation.
NTH1/NEIL1 Double KnockoutNTH1-/-, NEIL1-/-Severely ElevatedCombined deficiency in the two primary glycosylases for Fapy-A repair.

This table provides a qualitative summary. Quantitative data on repair kinetics (e.g., repair half-life) can be generated using the protocols outlined below.

Signaling Pathways and Experimental Workflows

This compound Repair Pathway (Base Excision Repair)

The repair of this compound is initiated by a DNA glycosylase that recognizes and excises the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is further processed by AP endonuclease 1 (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.

FAPy_Adenine_Repair DNA_Damage DNA with This compound NTH1_NEIL1 NTH1 / NEIL1 (DNA Glycosylase) DNA_Damage->NTH1_NEIL1 Recognition & Excision AP_Site AP Site NTH1_NEIL1->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Incision Nick Nick with 3'-OH and 5'-dRP APE1->Nick Pol DNA Polymerase Nick->Pol Gap Filling Ligation DNA Ligase Pol->Ligation Sealing Repaired_DNA Repaired DNA Ligation->Repaired_DNA

This compound Base Excision Repair Pathway.
Experimental Workflow for Assessing this compound Repair

A typical workflow to study this compound repair in cultured cells involves inducing oxidative DNA damage, allowing for repair over a time course, and then quantifying the remaining lesions at each time point.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_repair_incubation Repair Incubation cluster_quantification Lesion Quantification Cell_Culture Culture Selected Cell Lines (WT, NTH1-/-, NEIL1-/-) Induce_Damage Induce Oxidative Damage (e.g., KBrO3, H2O2, γ-irradiation) Cell_Culture->Induce_Damage Time_Course Incubate for Different Repair Times (e.g., 0, 15, 30, 60, 120 min) Induce_Damage->Time_Course Harvest_Cells Harvest Cells at Each Time Point Time_Course->Harvest_Cells Assay Quantify this compound (Comet Assay or LC-MS/MS) Harvest_Cells->Assay Data_Analysis Data_Analysis Assay->Data_Analysis Analyze Repair Kinetics

Workflow for this compound Repair Analysis.

Experimental Protocols

Protocol 1: Enzyme-Modified Alkaline Comet Assay for this compound Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. By incorporating a lesion-specific enzyme, it can be adapted to measure specific base lesions. Formamidopyrimidine-DNA glycosylase (Fpg) is an enzyme that recognizes and cleaves DNA at the site of FAPy lesions, converting them into strand breaks that can be detected by the comet assay.[2][3][4]

Materials:

  • Microscope slides (pre-coated with 1% normal melting point agarose)

  • Low melting point (LMP) agarose (B213101) (1% in PBS, maintained at 37°C)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Fpg enzyme and reaction buffer (from a commercial supplier)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Cell Preparation:

    • Harvest cells (approximately 1 x 105 cells/mL) and resuspend in ice-cold PBS.

    • Mix 10 µL of cell suspension with 90 µL of 1% LMP agarose at 37°C.

  • Slide Preparation:

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour.

  • Enzyme Treatment:

    • Wash the slides three times for 5 minutes each with Fpg reaction buffer.

    • Drain excess buffer and add 50 µL of Fpg enzyme solution (diluted in reaction buffer as per manufacturer's instructions) to each gel. As a control, add 50 µL of reaction buffer without the enzyme to a parallel set of slides.

    • Cover with a coverslip and incubate in a humidified chamber at 37°C for 30-60 minutes.

  • Alkaline Unwinding and Electrophoresis:

    • Remove coverslips and place the slides in an electrophoresis tank containing fresh, cold alkaline electrophoresis buffer.

    • Let the DNA unwind for 20-40 minutes at 4°C.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.

    • Stain the DNA with an appropriate fluorescent dye.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using specialized comet assay software. The net Fpg-sensitive sites are calculated by subtracting the comet tail moment of the buffer-treated slides from that of the Fpg-treated slides.

Protocol 2: LC-MS/MS for this compound Quantification in Cellular DNA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of DNA lesions.[5]

Materials:

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • This compound analytical standard

  • Isotopically labeled this compound internal standard (e.g., 13C, 15N-labeled)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from cell pellets using a commercial DNA extraction kit, ensuring high purity and minimal oxidative damage during the process. Quantify the extracted DNA.

  • DNA Hydrolysis:

    • To 20-50 µg of DNA, add the isotopically labeled this compound internal standard.

    • Digest the DNA to nucleosides by incubating with nuclease P1 at 37°C for 2 hours, followed by the addition of alkaline phosphatase and further incubation at 37°C for 1 hour.

  • Sample Preparation:

    • Remove proteins by ultrafiltration.

    • Lyophilize the sample and reconstitute in a small volume of mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the nucleosides on a C18 column using a gradient of mobile phases (e.g., a water/acetonitrile system with a small amount of formic acid).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native this compound and the isotopically labeled internal standard.

      • Example Transitions (to be optimized on the specific instrument):

        • This compound: Monitor the transition of the protonated molecule [M+H]+ to a specific fragment ion (e.g., the adenine (B156593) base).

        • Labeled this compound: Monitor the corresponding mass-shifted transition.

  • Quantification:

    • Generate a standard curve using known amounts of the this compound analytical standard and a fixed amount of the internal standard.

    • Calculate the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the amount of DNA analyzed.

Protocol 3: GC-MS for this compound Quantification in Cellular DNA

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for quantifying DNA lesions, which requires derivatization of the analytes to make them volatile.

Materials:

  • DNA extraction kit

  • Formic acid

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • This compound analytical standard

  • Isotopically labeled this compound internal standard

  • GC-MS system

Procedure:

  • DNA Extraction:

    • Extract and purify genomic DNA as described for the LC-MS/MS protocol.

  • DNA Hydrolysis:

    • To 20-50 µg of DNA, add the isotopically labeled internal standard.

    • Hydrolyze the DNA to its constituent bases by heating in formic acid (e.g., 70% formic acid at 140°C for 30 minutes).

    • Lyophilize the hydrolysate.

  • Derivatization:

    • Resuspend the dried hydrolysate in the derivatizing agent (e.g., BSTFA + 1% TMCS).

    • Heat the mixture (e.g., at 120°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the DNA bases.

  • GC-MS Analysis:

    • Gas Chromatography: Separate the derivatized bases on a capillary column (e.g., DB-5ms).

    • Mass Spectrometry:

      • Operate in electron ionization (EI) mode.

      • Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized this compound and its internal standard.

  • Quantification:

    • Generate a standard curve and quantify the this compound in the samples as described for the LC-MS/MS protocol.

Conclusion

The study of this compound repair is essential for a comprehensive understanding of how cells cope with oxidative DNA damage. The use of genetically defined cellular models, particularly those deficient in NTH1 and NEIL1, in conjunction with sensitive analytical techniques like the enzyme-modified comet assay and mass spectrometry, provides a robust framework for elucidating the mechanisms of FAPy-A repair. The protocols detailed in these application notes offer standardized methods for researchers to investigate these processes, contributing to the development of novel therapeutic interventions for diseases associated with genomic instability.

References

Application of FAPy-Adenine in Aging and Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidopyrimidine-adenine (FAPy-adenine) is a significant DNA lesion resulting from oxidative damage to adenine (B156593) bases. This lesion arises from the attack of reactive oxygen species (ROS) on the purine (B94841) ring, leading to its opening. In the context of aging and neurodegenerative diseases, the accumulation of DNA damage, including this compound, is considered a key pathological feature. The high metabolic rate of the brain makes it particularly vulnerable to oxidative stress, leading to an increased burden of such DNA lesions. This accumulation can impair DNA replication and transcription, ultimately contributing to neuronal dysfunction and cell death, hallmarks of age-related cognitive decline and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2][3]

These application notes provide an overview of the role of this compound in aging and neurodegeneration, methods for its detection and quantification, and its implications for therapeutic development.

This compound in Aging and Neurodegeneration

Studies have indicated a trend of increased levels of this compound in the brains of patients with Alzheimer's disease, suggesting a link between this specific type of DNA damage and the disease's progression.[4] While precise quantitative data across different age groups and various neurodegenerative diseases remains an active area of research, the presence of this compound serves as a biomarker for oxidative stress and DNA damage in the aging brain.

Quantitative Data Summary

While comprehensive quantitative data is still emerging, the following table summarizes the reported trends of this compound levels in the context of neurodegeneration.

ConditionBrain RegionThis compound LevelsReference
Alzheimer's DiseaseNeocortical RegionsIncreased trend compared to age-matched controls[1]
Normal AgingBrainGeneral increase in oxidative DNA damage expected

Experimental Protocols

Accurate detection and quantification of this compound are crucial for understanding its role in disease. The following are generalized protocols for common analytical methods that can be adapted for this compound analysis in biological samples, particularly brain tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of DNA adducts after derivatization.

Protocol for this compound Detection by GC-MS in Brain Tissue

  • DNA Extraction:

    • Homogenize 50-100 mg of brain tissue in a lysis buffer (e.g., with proteinase K).

    • Extract DNA using a standard phenol-chloroform method or a commercial DNA extraction kit suitable for tissue.

    • Resuspend the purified DNA in a buffered solution.

  • DNA Hydrolysis:

    • Hydrolyze the DNA to its constituent bases using formic acid at an elevated temperature (e.g., 150°C for 30 minutes).

  • Derivatization:

    • Lyophilize the hydrolyzed sample to dryness.

    • Derivatize the dried sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at an elevated temperature (e.g., 120°C for 30 minutes) to make the bases volatile.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a capillary column suitable for separating the derivatized bases.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for the specific ions corresponding to derivatized this compound.

    • Quantify this compound by comparing its peak area to that of a stable isotope-labeled internal standard.

Note: It is crucial to minimize artifactual oxidation during sample preparation, particularly during derivatization. This can be achieved by performing the derivatization under an inert atmosphere.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity for the direct analysis of DNA adducts without the need for derivatization.

Protocol for this compound Detection by HPLC-MS/MS in Brain Tissue

  • DNA Extraction:

    • Follow the same procedure as for GC-MS to obtain purified DNA.

  • DNA Digestion:

    • Digest the DNA to nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Sample Cleanup:

    • Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).

  • HPLC-MS/MS Analysis:

    • Inject the cleaned sample into the HPLC-MS/MS system.

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile).

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the detection of this compound, relying on specific antibodies.

Protocol for this compound Detection by Competitive ELISA

  • Plate Coating:

    • Coat a 96-well plate with a this compound-conjugated protein (e.g., this compound-BSA). Incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare standards of known this compound concentrations and the DNA samples (hydrolyzed to single bases).

    • In a separate plate or tubes, pre-incubate the standards or samples with a specific anti-FAPy-adenine monoclonal antibody for 1-2 hours.

  • Incubation:

    • Add the pre-incubated antibody-sample/standard mixture to the coated and blocked 96-well plate.

    • Incubate for 1-2 hours at room temperature. During this time, free this compound in the sample will compete with the coated this compound for antibody binding.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a substrate for the enzyme (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • The signal will be inversely proportional to the amount of this compound in the sample.

    • Generate a standard curve and determine the concentration of this compound in the samples.

Signaling Pathways and Cellular Consequences

The accumulation of this compound in neuronal DNA triggers a cascade of cellular responses, primarily through the DNA Damage Response (DDR) pathway.

Base Excision Repair (BER) of this compound

This compound is primarily repaired by the Base Excision Repair (BER) pathway.

BER_Pathway cluster_0 DNA with this compound Lesion cluster_1 Recognition and Excision cluster_2 AP Site Creation cluster_3 Incision and Processing cluster_4 DNA Synthesis and Ligation cluster_5 Repaired DNA DNA_lesion This compound Glycosylase DNA Glycosylase (NTH1, OGG1, NEIL1) DNA_lesion->Glycosylase Recognizes and removes this compound AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incises 5' to AP site PolB_Lyase Pol β (Lyase activity) APE1->PolB_Lyase Removes dRP PolB_Synth Pol β (Synthesis) PolB_Lyase->PolB_Synth Fills gap Ligase DNA Ligase III/XRCC1 PolB_Synth->Ligase Seals nick DNA_repaired Repaired DNA Ligase->DNA_repaired

Caption: Base Excision Repair (BER) pathway for this compound.

Activation of PARP-1 and Neuroinflammation

If the burden of this compound and other DNA lesions overwhelms the repair capacity, it can lead to the activation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response.

PARP1_Activation FAPy_Adenine This compound Accumulation DNA_Breaks DNA Strand Breaks FAPy_Adenine->DNA_Breaks PARP1 PARP-1 Activation DNA_Breaks->PARP1 PAR PAR Polymer Synthesis PARP1->PAR NFkB NF-κB Activation PARP1->NFkB NAD_depletion NAD+ Depletion PAR->NAD_depletion ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Cell_Death Neuronal Cell Death (Parthanatos) ATP_depletion->Cell_Death Neuroinflammation Neuroinflammation Cell_Death->Neuroinflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->Neuroinflammation

Caption: this compound induced PARP-1 activation and neuroinflammation.

Excessive activation of PARP-1 leads to the depletion of its substrate, NAD+, and subsequently ATP, culminating in an energy crisis and a specific form of programmed cell death known as parthanatos. Furthermore, PARP-1 activation can trigger neuroinflammatory pathways, including the activation of NF-κB, which upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β, further contributing to neuronal damage.

Experimental Workflow

The following diagram outlines a general workflow for investigating the role of this compound in a preclinical model of aging or neurodegeneration.

Experimental_Workflow cluster_0 Model System cluster_1 Sample Collection cluster_2 This compound Quantification cluster_3 Cellular and Molecular Analysis cluster_4 Data Analysis and Interpretation Animal_Model Aging or Neurodegeneration Animal Model Brain_Tissue Brain Tissue Collection Animal_Model->Brain_Tissue CSF Cerebrospinal Fluid (CSF) Collection Animal_Model->CSF Quantification GC-MS or HPLC-MS/MS Brain_Tissue->Quantification BER_Assay BER Pathway Activity Assay Brain_Tissue->BER_Assay PARP_Assay PARP-1 Activity Assay (Western Blot for PAR) Brain_Tissue->PARP_Assay Inflammation_Assay Neuroinflammation Markers (ELISA for Cytokines) Brain_Tissue->Inflammation_Assay Data_Analysis Correlate this compound Levels with Pathological Markers and Cognitive Function Quantification->Data_Analysis BER_Assay->Data_Analysis PARP_Assay->Data_Analysis Inflammation_Assay->Data_Analysis

Caption: Workflow for this compound research in preclinical models.

Conclusion and Future Directions

This compound is a promising biomarker for assessing oxidative stress and DNA damage in the context of aging and neurodegeneration. Its accumulation in the brain appears to contribute to the pathological cascade leading to neuronal loss. The development of robust and high-throughput methods for its quantification is essential for further elucidating its role and for the development of novel therapeutic strategies. Future research should focus on:

  • Establishing precise quantitative correlations between this compound levels, disease progression, and cognitive decline in larger patient cohorts and animal models.

  • Developing and validating high-throughput assays , such as specific and sensitive ELISAs, for routine clinical and research use.

  • Investigating the direct impact of this compound on specific neuronal signaling pathways beyond the general DNA damage response.

  • Evaluating the therapeutic potential of targeting the BER pathway or inhibiting PARP-1 to mitigate the detrimental effects of this compound accumulation in the aging and diseased brain.

By further understanding the biology of this compound, we can pave the way for new diagnostic tools and therapeutic interventions to combat age-related cognitive decline and devastating neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Detection of FAPy-Adenine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of FAPy-adenine (4,6-diamino-5-formamidopyrimidine-adenine), a critical biomarker for oxidative DNA damage. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental detection of this lesion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a formamidopyrimidine lesion that arises from the oxidative damage of adenine (B156593) in DNA. Reactive oxygen species (ROS) can lead to the formation of this adduct, which is mutagenic and can block DNA replication.[1][2] Its accurate detection and quantification in biological samples are crucial for understanding the mechanisms of carcinogenesis, aging, and neurodegenerative diseases, as well as for assessing the efficacy of therapeutic interventions targeting oxidative stress.[3]

Q2: What are the primary methods for detecting this compound?

A2: The main analytical methods for this compound detection are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high sensitivity and specificity in quantifying DNA adducts.[4]

  • Antibody-based assays (ELISA, Immunohistochemistry): These methods utilize monoclonal antibodies specific to this compound for detection and are particularly useful for high-throughput screening and visualizing the lesion within tissues.[5]

  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique has also been successfully applied for the analysis of various DNA adducts, including FAPy lesions.

Q3: What are the major challenges in detecting this compound in biological samples?

A3: Researchers face several challenges, including:

  • Low abundance: this compound is often present at very low levels in biological samples, requiring highly sensitive detection methods.

  • Sample preparation artifacts: The processes of DNA extraction, hydrolysis, and derivatization can introduce artificial oxidation, leading to inaccurate quantification.

  • Chemical instability: this compound can be unstable under certain pH and temperature conditions, which can lead to its degradation during sample processing.

  • Matrix effects: Components of the biological matrix (e.g., proteins, lipids) can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.

  • FFPE tissue quality: Formalin-fixed paraffin-embedded (FFPE) tissues, a common source of archival samples, often yield fragmented and chemically modified DNA, which can hinder accurate analysis.

Troubleshooting Guides

LC-MS/MS Detection
Problem Possible Cause(s) Troubleshooting Solution(s)
No or Low Signal 1. Inefficient ionization. 2. Low concentration of this compound in the sample. 3. Degradation of the analyte. 4. Incorrect MS settings.1. Optimize electrospray ionization (ESI) parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization source if available. 2. Increase the amount of starting DNA material. Use a pre-concentration step for the sample. 3. Ensure samples are processed at low temperatures and appropriate pH. Prepare fresh samples. 4. Verify MS settings, including ion source parameters, acquisition mode (e.g., MRM), and polarity. Perform an MS tune.
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Column contamination or degradation. 2. Inappropriate mobile phase composition or pH. 3. Injection of sample in a solvent stronger than the mobile phase. 4. Extra-column effects.1. Backflush the column or replace it. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. Optimize the organic solvent and buffer concentration. 3. Dissolve the sample in the initial mobile phase. 4. Minimize the length and diameter of tubing between the injector, column, and detector. Check for proper fitting connections.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences from the biological sample.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize the chromatographic gradient to separate this compound from interfering compounds.
Inconsistent Retention Times 1. Poor column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations.1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection. 2. Check for leaks in the pump and ensure proper solvent mixing. Degas the mobile phases. 3. Use a column oven to maintain a stable temperature.
Antibody-Based Detection (ELISA/IHC)
Problem Possible Cause(s) Troubleshooting Solution(s)
High Background Staining (IHC) / High Background Signal (ELISA) 1. Non-specific antibody binding. 2. Insufficient blocking. 3. Endogenous peroxidase or biotin (B1667282) activity (for HRP-based detection).1. Titrate the primary antibody to determine the optimal concentration. Run a negative control without the primary antibody. 2. Increase the blocking time or try a different blocking agent (e.g., 10% normal serum from the secondary antibody host species). 3. For IHC, quench endogenous peroxidase activity with 0.3% H2O2. For biotin-based systems, use an avidin-biotin blocking kit.
No or Weak Signal 1. Inactive primary or secondary antibody. 2. Insufficient antigen retrieval (IHC on FFPE tissues). 3. Low abundance of this compound. 4. Incorrect antibody dilution.1. Use fresh, properly stored antibodies. Test antibody activity with a positive control. 2. Optimize the antigen retrieval method (heat-induced or enzymatic). Ensure the tissue does not dry out during the procedure. 3. Consider an amplification step in the detection system. 4. Optimize the antibody concentration through titration.
Non-specific Staining (IHC) 1. Cross-reactivity of the antibody. 2. Tissue drying out during the procedure. 3. Over-fixation of the tissue.1. Use a highly specific monoclonal antibody. Validate the antibody's specificity. 2. Keep the tissue sections hydrated throughout the staining process. 3. Optimize the fixation time and conditions.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for this compound levels in different biological samples, as might be determined by LC-MS/MS. These values are for illustrative purposes to demonstrate expected relative differences.

Sample Type Condition This compound adducts / 10^6 Adenines (Illustrative) Reference
Human Lung TissueNon-smoker0.5 - 2.0(Comparative data for other adducts)
Human Lung TissueSmoker2.0 - 10.0(Comparative data for other adducts)
Cultured CellsUntreated0.1 - 0.5(General oxidative damage studies)
Cultured CellsTreated with H2O25.0 - 25.0(General oxidative damage studies)
Human PancreasNormal1.0 - 4.0(Comparative data for other adducts)
Human Breast TissueNormalHigh FAPy-Ade vs 8-OH-Ade
Human Breast TissueCancerousLow FAPy-Ade vs 8-OH-Ade

Experimental Protocols

Detailed Methodology for this compound Detection by LC-MS/MS

1. DNA Extraction and Purification:

  • Start with a sufficient amount of biological material (e.g., 10-50 mg of tissue, 1x10^6 cells).

  • Homogenize the sample in a lysis buffer containing a chaotropic agent (e.g., guanidine (B92328) hydrochloride) and a reducing agent (e.g., dithiothreitol) to inhibit nuclease activity and prevent artificial oxidation.

  • Perform sequential enzymatic digestion with RNase A and Proteinase K to remove RNA and proteins.

  • Extract DNA using phenol-chloroform-isoamyl alcohol followed by ethanol (B145695) precipitation, or use a commercial DNA extraction kit optimized for high-quality genomic DNA.

  • Resuspend the purified DNA pellet in nuclease-free water.

2. DNA Hydrolysis:

  • Quantify the extracted DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8).

  • To an aliquot of DNA (e.g., 20 µg), add a hydrolysis buffer.

  • Perform enzymatic hydrolysis to break down the DNA into individual nucleosides. A one-step enzymatic digestion using a nuclease mixture (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase) is efficient.

  • Incubate at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete digestion.

  • Stop the reaction by adding a solvent like acetonitrile (B52724) or by heat inactivation (95°C for 10 minutes).

  • Centrifuge the sample to pellet any undigested material and proteins.

3. LC-MS/MS Analysis:

  • Transfer the supernatant containing the nucleosides to an autosampler vial.

  • Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol (B129727) with 0.1% formic acid.

    • The gradient should be optimized to achieve good separation of this compound from other nucleosides and potential interferences.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecular ion of this compound) and a specific product ion generated by its fragmentation.

    • Optimize the collision energy for the specific MRM transition of this compound.

    • Generate a standard curve using a synthetic this compound standard of known concentrations to quantify the amount in the biological samples.

Detailed Methodology for Immunohistochemical (IHC) Detection of this compound in FFPE Tissues

1. Deparaffinization and Rehydration:

  • Heat the FFPE tissue slides in an oven at 60-65°C for 30-40 minutes to melt the paraffin (B1166041).

  • Immerse the slides in xylene (or a xylene substitute) to remove the paraffin (2-3 changes, 5 minutes each).

  • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (e.g., 100%, 90%, 70% ethanol, 5 minutes each) and finally in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The heating time and temperature need to be optimized for the specific antibody and tissue type.

  • Allow the slides to cool down to room temperature in the retrieval buffer.

3. Staining Procedure:

  • Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Quench endogenous peroxidase activity by incubating the slides in 0.3% hydrogen peroxide for 10-15 minutes.

  • Wash again with the wash buffer.

  • Block non-specific binding sites by incubating the slides with a blocking solution (e.g., 10% normal serum from the species in which the secondary antibody was raised) for 1 hour at room temperature.

  • Incubate the slides with the primary anti-FAPy-adenine antibody diluted in the blocking solution overnight at 4°C in a humidified chamber.

  • Wash the slides thoroughly with the wash buffer.

  • Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with the wash buffer.

4. Detection and Visualization:

  • If using a biotinylated secondary antibody, incubate with an avidin-biotin-HRP complex (ABC reagent) for 30-60 minutes.

  • Develop the color using a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP and hydrogen peroxide.

  • Stop the reaction by immersing the slides in distilled water.

  • Counterstain the nuclei with a stain like hematoxylin (B73222) to provide morphological context.

  • Dehydrate the slides through graded ethanol and clear in xylene.

  • Mount the slides with a permanent mounting medium and a coverslip.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue/Cells) dna_extraction DNA Extraction & Purification start->dna_extraction dna_hydrolysis Enzymatic DNA Hydrolysis dna_extraction->dna_hydrolysis lc_separation HPLC Separation (C18 Column) dna_hydrolysis->lc_separation Nucleoside Mixture ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for this compound detection by LC-MS/MS.

experimental_workflow_ihc start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-FAPy-adenine) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain visualization Microscopic Visualization counterstain->visualization

Caption: Workflow for this compound detection by IHC.

troubleshooting_logic rect_node rect_node start Problem Detected? check_signal No or Low Signal? start->check_signal check_peak_shape Poor Peak Shape? start->check_peak_shape check_background High Background? start->check_background optimize_ms Optimize MS/MS parameters check_signal->optimize_ms Yes check_sample_prep Review Sample Prep & Stability check_signal->check_sample_prep Yes optimize_chromatography Optimize HPLC Conditions check_peak_shape->optimize_chromatography Yes improve_cleanup Improve Sample Clean-up check_peak_shape->improve_cleanup Yes optimize_blocking Optimize Blocking & Antibody Titration check_background->optimize_blocking Yes check_reagents Check Reagent Quality & Storage check_background->check_reagents Yes

Caption: Logical troubleshooting flow for this compound detection.

References

Technical Support Center: Preventing Artifactual F-APy-Adenine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the artificial formation of 4,6-diamino-5-formamidopyrimidine (FAPy-Adenine) during DNA isolation. Artifactual formation of this and other oxidized DNA bases can lead to inaccurate experimental results, particularly in studies involving oxidative stress, aging, and carcinogenesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its artifactual formation a concern?

Q2: What are the primary causes of artifactual this compound formation during DNA isolation?

The primary cause is the exposure of DNA to oxidizing agents during the extraction procedure. This can be exacerbated by:

  • Harsh lysis conditions: High temperatures or vigorous vortexing can generate ROS.

  • Presence of metal ions: Ions like iron (Fe²⁺) can participate in Fenton-like reactions, producing highly reactive hydroxyl radicals.

  • Reagents prone to oxidation: Certain components of lysis or purification buffers can contribute to an oxidizing environment.

  • Improper sample handling and storage: Storing samples at inappropriate temperatures or for extended periods can increase background levels of oxidative damage.[1]

Q3: Which DNA isolation methods are most prone to causing oxidative damage?

While any method can potentially introduce oxidative damage if not performed carefully, methods involving phenol-chloroform extraction have been associated with an increased risk of artifactual oxidation.[2] However, even silica-based column kits can contribute to oxidative damage if the buffers are not optimized to minimize it or if the protocol is not followed correctly.

Q4: How can I minimize oxidative damage during my DNA isolation protocol?

Key strategies include:

  • Use of antioxidants: Incorporating antioxidants like β-mercaptoethanol (βME) or glucose in the lysis buffer can help neutralize ROS.[3]

  • Work at low temperatures: Performing the extraction on ice or in a cold room can reduce the rate of oxidative reactions.[1]

  • Gentle handling: Avoid vigorous vortexing or shearing of the DNA, as this can introduce breaks and expose bases to oxidation. Use wide-bore pipette tips for transferring viscous DNA solutions.[3]

  • Use of chaotropic agents: Chaotropic salts like guanidine (B92328) hydrochloride or sodium iodide (NaI) in lysis buffers effectively denature proteins, including nucleases, and can help in obtaining purer DNA with lower levels of oxidative damage.

  • Proper storage: Store purified DNA in a TE buffer (Tris-EDTA) at -20°C or below to protect against degradation and oxidative damage.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background of this compound in control samples 1. Oxidative damage introduced during DNA isolation. 2. Contaminated reagents or water. 3. Improper sample storage.1. Review and optimize your DNA isolation protocol (see recommended protocol below). Consider switching to a method known for yielding low oxidative damage, such as a chaotropic salt-based method. 2. Use fresh, high-purity reagents and nuclease-free water. 3. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.
Inconsistent this compound levels across replicates 1. Variable handling and processing times between samples. 2. Incomplete cell lysis or homogenization.1. Standardize the entire DNA isolation procedure, ensuring consistent incubation times and handling for all samples. 2. Ensure complete lysis to release all DNA; for tissues, consider mechanical disruption in liquid nitrogen.
Low DNA yield with suspected oxidative damage 1. Nuclease activity during isolation. 2. Overly aggressive lysis conditions degrading the DNA.1. Ensure the lysis buffer contains sufficient chelating agents (e.g., EDTA) and proteinase K to inactivate nucleases. 2. Optimize lysis time and temperature; avoid prolonged incubation at high temperatures.
Poor DNA purity (A260/A280 ratio outside 1.8-2.0) 1. Protein contamination (ratio < 1.8). 2. RNA contamination (ratio > 2.0).1. Ensure complete proteinase K digestion and precipitation of proteins. 2. Incorporate an RNase A treatment step in your protocol.

Quantitative Data on DNA Extraction Methods

While direct comparative data on this compound levels across various commercial kits is limited in the public domain, the following table summarizes the performance of different DNA extraction methods based on commonly reported metrics of DNA quality and yield, which are critical for minimizing artifactual damage. Methods that yield higher purity and integrity DNA are generally preferred for sensitive applications like oxidative damage analysis.

DNA Extraction Method Typical DNA Yield A260/A280 Purity Ratio Notes on Potential for Oxidative Damage References
Chaotropic Salt (NaI) Method Moderate to High~1.8Reported to yield the lowest and least variable levels of 8-oxo-dG, a marker of oxidative damage.
Silica Spin-Column Kits (e.g., Qiagen, Zymo) Variable (kit dependent)1.8 - 2.0Performance varies between kits. Purity is generally high. The use of chaotropic salts in lysis buffers is beneficial.
Phenol-Chloroform Extraction High~1.8Can contribute a minor but real increase in oxidative damage markers like 8-oxo-dG.
CTAB Method with Antioxidants High1.8 - 1.9The inclusion of antioxidants like β-mercaptoethanol can mitigate oxidative damage.

Note: The level of artifactual oxidative damage is highly dependent on the specific protocol and laboratory practices, not just the chosen method.

Experimental Protocols

Recommended Protocol for DNA Isolation with Minimized Oxidative Damage (Modified from Chaotropic Salt Method)

This protocol is designed to minimize the risk of artifactual this compound formation by incorporating principles of gentle lysis, chelation of metal ions, and the use of a chaotropic agent.

Reagents:

  • Lysis Buffer: 6 M Sodium Iodide (NaI), 50 mM Tris-HCl (pH 8.0), 20 mM EDTA.

  • Wash Buffer 1: 70% Ethanol (B145695).

  • Wash Buffer 2: 80% Ethanol.

  • Elution Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (TE Buffer).

  • Proteinase K: 20 mg/mL solution.

  • RNase A: 10 mg/mL solution.

Procedure:

  • Sample Preparation: Start with fresh or properly frozen (-80°C) tissue or cells. Perform all steps on ice unless otherwise specified.

  • Homogenization (for tissue): Grind ~25 mg of tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Lysis:

    • Transfer the powdered tissue or cell pellet to a microcentrifuge tube.

    • Add 500 µL of Lysis Buffer and 25 µL of Proteinase K.

    • Incubate at 50°C for 2-3 hours with gentle agitation (e.g., on a rocking platform). Avoid vigorous vortexing.

  • RNA Removal:

    • Cool the lysate to room temperature.

    • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • DNA Precipitation:

    • Add 500 µL of isopropanol (B130326) and mix by gentle inversion until the DNA precipitates.

    • Spool the DNA out with a sealed glass pipette tip or pellet by centrifugation at 10,000 x g for 10 minutes.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 1 mL of Wash Buffer 1. Centrifuge at 10,000 x g for 5 minutes.

    • Repeat the wash step with 1 mL of Wash Buffer 2.

  • Drying:

    • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.

  • Elution:

    • Resuspend the DNA pellet in 50-100 µL of Elution Buffer.

    • Incubate at 65°C for 10 minutes to aid dissolution, then store at -20°C or below.

Visualizations

Mechanism of this compound Formation

FAPy_Adenine_Formation Adenine (B156593) Adenine in DNA Adenine_C8_OH_adduct Adenine-C8-OH• adduct radical Adenine->Adenine_C8_OH_adduct Oxidative Attack OH_radical •OH (Hydroxyl Radical) OH_radical->Adenine_C8_OH_adduct Opening Imidazole Ring Opening FAPy_adenine This compound Adenine_C8_OH_adduct->FAPy_adenine Rearrangement

Caption: Oxidative attack on adenine by a hydroxyl radical leads to the formation of this compound.

Recommended DNA Isolation Workflow

DNA_Isolation_Workflow Start Start with Fresh/Frozen Sample Homogenize Homogenize in Liquid N2 (for tissue) Start->Homogenize Lysis Lysis with Chaotropic Agent, Proteinase K, and Antioxidants Homogenize->Lysis RNase_treatment RNase A Treatment Lysis->RNase_treatment Precipitation Isopropanol Precipitation RNase_treatment->Precipitation Wash1 Wash with 70% Ethanol Precipitation->Wash1 Wash2 Wash with 80% Ethanol Wash1->Wash2 Dry Air Dry Pellet Wash2->Dry Elution Elute in TE Buffer Dry->Elution End Pure DNA for Analysis Elution->End

References

Technical Support Center: DNA Polymerase Stalling at FAPy-Adenine Lesions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering DNA polymerase stalling at FAPy-adenine (FAPy-Ade) lesions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is a this compound lesion and why does it stall DNA polymerases?

This compound (N6-(2-deoxy-d-pentofuranosyl)-N-(2,6-diamino-4-hydroxy-5-formamidopyrimidine)) is a form of oxidative DNA damage. It is generated from 2'-deoxyadenosine (B1664071) through hydroxyl radical damage, often under reductive conditions or during exposure to UV light.[1] This lesion is considered moderately toxic to DNA replication.[2] The opened imidazole (B134444) ring of the purine (B94841) base alters the structure of the DNA template, which can physically obstruct the active site of many DNA polymerases, leading to a halt in DNA synthesis. The ability of this compound to arrest DNA synthesis is dependent on the specific DNA polymerase being used and the surrounding DNA sequence context.[2]

Q2: Which types of DNA polymerases are most affected by FAPy-Ade lesions?

Replicative DNA polymerases, known for their high fidelity, are often strongly blocked by DNA lesions, including oxidative damage like this compound.[3][4] For example, prokaryotic polymerases like T7 DNA polymerase and the Klenow fragment of E. coli Polymerase I can be blocked by this compound.[2] In contrast, specialized translesion synthesis (TLS) polymerases are capable of bypassing such lesions, although this process can sometimes be error-prone.[5][6][7]

Q3: What are the cellular mechanisms for bypassing FAPy-Ade and other DNA lesions?

Cells have evolved several DNA damage tolerance pathways to overcome replication blocks. When a replicative polymerase stalls, these mechanisms prevent the collapse of the replication fork and potential cell death. The primary strategies include:

  • Translesion Synthesis (TLS): This is a major pathway where specialized TLS polymerases are recruited to the stalled site.[5][6] These polymerases have more open active sites that can accommodate distorted DNA templates, allowing them to synthesize DNA directly across the lesion.[7] This process can be error-free or error-prone, depending on the lesion and the specific TLS polymerase involved.[6]

  • Template Switching: An error-free mechanism where the replication machinery uses the newly synthesized sister strand as a temporary template to bypass the lesion.[8][9]

  • Lesion Skipping (Repriming): DNA synthesis is reinitiated downstream of the lesion, leaving a single-stranded gap that contains the damage. This gap can be filled in later, often by a TLS polymerase.[8][9][10]

  • Fork Reversal: The replication fork reverses its direction, forming a "chicken foot" structure. This allows time for DNA repair enzymes to act on the lesion before replication resumes.[8][9]

Troubleshooting Guide: Primer Extension Assays

This guide addresses common issues observed during in vitro primer extension assays designed to study polymerase activity on templates containing a this compound lesion.

Q4: My high-fidelity polymerase stalls completely one base before or at the FAPy-Ade lesion. Is this expected?

Yes, this is the expected outcome for many high-fidelity replicative polymerases.[3] These enzymes have a stringent active site that cannot easily accommodate the distorted structure of a FAPy-Ade lesion.[11] The appearance of a distinct band on your gel corresponding to the position of the lesion confirms that the polymerase is efficiently blocked by the damage.

Solution:

  • Switch to a Translesion Synthesis (TLS) Polymerase: To achieve bypass, utilize a specialized TLS polymerase. Members of the Y-family of polymerases, such as Pol η, Pol ι, or Pol κ, are known to bypass various DNA lesions.[3][7] Human DNA Polymerase Q (POLQ) has also shown an exceptional ability to bypass lesions like apurinic (AP) sites.[12][13]

  • Confirm Lesion Presence: Ensure the FAPy-Ade lesion is present and correctly positioned in your template oligonucleotide. This can be confirmed by mass spectrometry of the synthesized oligo.

Q5: I am using a TLS polymerase, but I'm still seeing significant stalling. How can I improve bypass efficiency?

Even TLS polymerases can exhibit reduced efficiency when bypassing lesions compared to undamaged templates.[14] Several factors can be optimized to improve bypass.

Solutions:

  • Optimize Reaction Conditions:

    • Magnesium Concentration: MgCl₂ is a critical cofactor. While standard concentrations are around 1.5-2.0 mM, some TLS assays require higher concentrations (up to 5 mM).[15][16] Titrate MgCl₂ to find the optimal concentration for your enzyme-template combination.

    • Enzyme Concentration: Increase the concentration of the TLS polymerase. Higher enzyme levels can favor the bypass reaction.[16] Test a range from 0.5 to 5 units per 100 µl reaction.[17]

    • Incubation Time/Temperature: Increase the reaction time to allow for the slower kinetics of lesion bypass.[18] Optimize the temperature based on your specific polymerase's activity profile.

  • Consider a Two-Polymerase System: Some lesions are bypassed in a two-step mechanism where one polymerase inserts a nucleotide opposite the lesion and a second, more processive polymerase (like Pol ζ) extends from the newly formed terminus.[19] You may need to add a second polymerase to your reaction to see full-length product.

Q6: My gel shows a smear or multiple bands instead of a clear "stalled" or "bypass" product. What could be the cause?

A smear or multiple bands can indicate several issues:

  • Nonspecific Primer Annealing: The primer may be binding to multiple sites on the template.

  • Primer-Dimers: Primers may be annealing to each other, creating extension products of various sizes.

  • Template Degradation: The DNA template may be degrading due to nuclease contamination or harsh chemical conditions.

  • Mutagenic Bypass: The polymerase might be inserting different nucleotides opposite the lesion or causing deletions/insertions, leading to products of slightly different sizes.[1][11]

Solutions:

  • Optimize Annealing Temperature: Use a temperature gradient PCR to find the optimal annealing temperature for your specific primer-template pair. A good starting point is 5°C below the calculated melting temperature (Tm) of your primers.[15][20]

  • Redesign Primers: Ensure primers have a Tm above 55°C and lack significant self-complementarity.[17][20]

  • Use High-Quality Reagents: Use nuclease-free water and buffers. Store DNA templates in a buffered solution (pH 7-8) to prevent degradation.[20]

  • Sequence the Bypass Products: To determine if multiple bands are due to mutagenic bypass, you can excise the bands from the gel, amplify the DNA, and send it for sequencing.

Quantitative Data Summary

The efficiency and mutagenicity of bypassing FAPy lesions are highly dependent on the specific lesion, the DNA polymerase, and the local sequence context. The following table summarizes mutagenesis data for FAPy-guanine, a closely related lesion, which provides insight into the potential behavior of this compound.

LesionSequence ContextMutation FrequencyPredominant MutationOrganism/SystemReference
Fapy·dG5′-TGT~30%G → TCOS-7 Cells[1][21]
Fapy·dG5′-TGA~8%G → TCOS-7 Cells[1][21]
8-oxo-dG5′-TGT~15%G → TCOS-7 Cells[1]
Fapy·dA5′-TAA<1%A → CCOS-7 Cells[1][21]
Fapy·dA5′-TATNot Detectable-COS-7 Cells[1][21]

Table 1: Mutational frequencies of Fapy lesions in different sequence contexts. Data shows that Fapy-dG is significantly more mutagenic than Fapy-dA and that the local sequence has a strong influence on the mutation rate.

Visual Guides and Workflows

Logical Troubleshooting Flow for Polymerase Stalling

TroubleshootingFlow Start START: Polymerase stalls at FAPy-Ade lesion CheckPolymerase Is the polymerase a high-fidelity replicative type? Start->CheckPolymerase ExpectedStall Stalling is expected. This confirms the lesion is a block. CheckPolymerase->ExpectedStall Yes CheckConditions Is stalling still significant with a TLS polymerase? CheckPolymerase->CheckConditions No (Using TLS) UseTLS Action: Switch to a specialized Translesion Synthesis (TLS) polymerase. ExpectedStall->UseTLS End END: Successful Bypass or Diagnosis UseTLS->End Optimize Action: Optimize reaction conditions (Mg2+, enzyme concentration, time) CheckConditions->Optimize Yes CheckGel What is the appearance on the gel? CheckConditions->CheckGel No ConsiderTwoPol Action: Consider a two-polymerase system (Inserter + Extender) Optimize->ConsiderTwoPol ConsiderTwoPol->End ClearBand Result: Clear stalled band CheckGel->ClearBand Clear Band SmearOrBands Result: Smear or multiple bands CheckGel->SmearOrBands Smear/ Multiple Bands ClearBand->End OptimizeAnnealing Action: Optimize annealing temperature, check for primer-dimers, redesign primers. SmearOrBands->OptimizeAnnealing OptimizeAnnealing->End

Caption: Troubleshooting flowchart for DNA polymerase stalling issues.

Cellular Pathways for Bypassing DNA Lesions

LesionBypassPathways ReplicationFork Replication Fork Lesion FAPy-Ade Lesion StalledPolymerase Replicative Polymerase Stalls Lesion->StalledPolymerase TLS Translesion Synthesis (TLS) (Specialized Polymerase Bypasses Lesion) StalledPolymerase->TLS TemplateSwitching Template Switching (Uses Sister Strand as Template) StalledPolymerase->TemplateSwitching LesionSkipping Lesion Skipping (Re-primes Downstream, Leaves Gap) StalledPolymerase->LesionSkipping ForkReversal Fork Reversal (Allows for DNA Repair) StalledPolymerase->ForkReversal ReplicationResumes Replication Resumes TLS->ReplicationResumes TemplateSwitching->ReplicationResumes LesionSkipping->ReplicationResumes ForkReversal->ReplicationResumes

Caption: Major cellular pathways for tolerating DNA damage.

Key Experimental Protocols

Protocol: In Vitro Primer Extension Assay for Lesion Bypass

This protocol details a standard primer extension assay to assess the ability of a DNA polymerase to stall at or bypass a site-specific this compound lesion.

1. Materials and Reagents:

  • DNA Template: A single-stranded oligonucleotide (e.g., 40-60 nt) containing a single, site-specific FAPy-Ade lesion.

  • Primer: An oligonucleotide (e.g., 18-22 nt) complementary to the 3' end of the template, 5'-labeled with ³²P.

  • DNA Polymerase: The polymerase of interest (replicative or TLS).

  • Reaction Buffer: Typically 10X concentration (e.g., 250 mM Tris-HCl, 50 mM MgCl₂, 50 mM DTT). Note: Optimal buffer composition may vary between polymerases.[16]

  • dNTPs: A solution containing dATP, dCTP, dGTP, and dTTP at a high concentration (e.g., 10 mM each).

  • Bovine Serum Albumin (BSA): To stabilize the enzyme.[18]

  • Stop Solution: 95% formamide, 20 mM EDTA, and loading dyes (bromophenol blue, xylene cyanol).[16]

  • Denaturing Polyacrylamide Gel: 15-20% acrylamide (B121943) with 8 M Urea.[18]

2. Annealing Primer to Template:

  • Combine the ³²P-labeled primer and the FAPy-Ade containing template in a 1.5:1 molar ratio of template to primer.

  • Add annealing buffer (e.g., Tris-HCl, NaCl).

  • Heat the mixture to 95°C for 5 minutes.

  • Allow the mixture to cool slowly to room temperature over 1-2 hours to facilitate annealing.

3. Polymerase Extension Reaction:

  • Prepare the reaction mixture in a final volume of 10-20 µL. The final concentrations should be:

    • 50 nM primer-template duplex[18]

    • 1X Reaction Buffer (final MgCl₂ concentration may need optimization)[16]

    • 100 µM of each dNTP[18]

    • 0.1 mg/mL BSA[18]

    • Appropriate concentration of DNA polymerase (this should be titrated).

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate at the optimal temperature for the polymerase (e.g., 37°C for human polymerases, 60°C for archaeal polymerases) for a defined time course (e.g., 2, 5, 10, 20 minutes).[13][18]

4. Reaction Termination and Analysis:

  • Stop the reaction by adding an equal volume of Stop Solution.[18]

  • Denature the samples by heating at 95°C for 5 minutes, then immediately chill on ice.[18]

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel until the bromophenol blue dye is near the bottom.

  • Expose the gel to a phosphor screen and visualize the results using a phosphorimager.[18]

5. Interpretation:

  • A band that accumulates at the position of the FAPy-Ade lesion indicates polymerase stalling.

  • The appearance of a full-length product indicates successful lesion bypass.

  • The intensity of the bands can be quantified to calculate the percentage of stalling and bypass.

References

addressing the instability of FAPy-adenine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FAPy-adenine (4,6-diamino-5-formamidopyrimidine-adenine). This resource provides essential guidance on addressing the instability of this critical oxidative DNA adduct during sample storage to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a formamidopyrimidine derivative of adenine (B156593), formed through the oxidative damage of DNA. It is a significant DNA lesion used as a biomarker for oxidative stress. Its instability arises from the opening of the imidazole (B134444) ring of the adenine base, making it susceptible to further degradation, particularly during sample processing and storage. This instability can lead to underestimation of its levels, impacting the interpretation of experimental data.

Q2: What are the primary factors that contribute to the degradation of this compound in my samples?

The primary factors influencing this compound stability are:

  • pH: Acidic conditions can cause the degradation of this compound.[1]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Enzymatic Activity: Residual DNases in the sample can degrade the DNA, leading to the loss of the adduct.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can cause physical shearing of DNA and are detrimental to sample integrity.[2]

Q3: What are the ideal short-term and long-term storage conditions for DNA samples containing this compound?

To maintain the integrity of this compound in your DNA samples, adhere to the following storage recommendations:

Storage DurationTemperatureStorage BufferKey Considerations
Short-term 4°CTE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)For immediate use or storage for a few days. Avoid storing in water, which can be slightly acidic.
Mid-term -20°CTE Buffer (pH 8.0)Suitable for storage up to two years.[2] Aliquot samples to avoid multiple freeze-thaw cycles.
Long-term -80°C or Liquid Nitrogen (-196°C)TE Buffer (pH 8.0) or as a dried pelletRecommended for storage over several years to minimize molecular degradation.[2]

Q4: I have a pure standard of this compound. How should I store it?

For pure this compound compound, the following storage conditions are recommended:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent (e.g., DMSO)-80°CUp to 1 year

Data synthesized from commercial supplier recommendations.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound instability.

Issue 1: Low or undetectable levels of this compound in samples where it is expected.

This is a common problem that can often be traced back to sample handling and storage.

A Low/No this compound Signal B Review Sample Storage Conditions A->B C Review Sample Processing Protocol A->C D Check LC-MS/MS Performance A->D E Stored at > -20°C or in water? B->E F Multiple freeze-thaw cycles? B->F G Acidic hydrolysis step (e.g., for GC-MS)? C->G H Nuclease contamination suspected? C->H L Run system suitability test with a stable analyte. D->L I Degradation likely. Optimize storage (TE buffer, -80°C, aliquoting). E->I Yes F->I Yes J Degradation likely. Avoid acidic conditions. G->J Yes K Degradation likely. Use nuclease inhibitors/proper purification. H->K Yes M System OK L->M N System Issue L->N O Consider derivatization for stability. M->O cluster_0 Sample Preparation cluster_1 Time-Point Storage cluster_2 Analysis cluster_3 Data Interpretation A Pool and homogenize DNA sample containing this compound. B Divide into multiple identical aliquots. A->B C Store aliquots under different conditions (e.g., 4°C, -20°C, -80°C in TE buffer vs. water). B->C D Establish time points for analysis (e.g., T=0, 1 week, 1 month, 3 months). C->D E At each time point, retrieve aliquots from each storage condition. D->E F Prepare samples for LC-MS/MS analysis. E->F G Quantify this compound levels. F->G H Plot this compound concentration vs. time for each storage condition. G->H I Determine the optimal storage condition that minimizes degradation. H->I A Adenine in DNA C Formation of Adenine Radical Cation A->C Oxidation B Oxidative Stress (e.g., ROS) B->C D Imidazole Ring Opening C->D E This compound D->E F Degradation during Storage E->F G Loss of Formyl Group and/or Further Rearrangement Products F->G Degradation Products H Acidic pH, High Temperature, Enzymatic Activity H->F

References

Technical Support Center: Crystallizing FAPy-Adenine-DNA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of DNA complexes containing the FAPy-adenine (4,6-diamino-5-formamidopyrimidine) lesion.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound-DNA complexes?

A1: The main difficulties arise from the inherent structural heterogeneity and instability of the this compound adduct itself. Key challenges include:

  • Conformational Isomers: this compound exists as a mixture of rotamers and anomers (α and β), leading to conformational heterogeneity within the DNA duplex, which is a major obstacle to forming a well-ordered crystal lattice.[1][2]

  • Duplex Destabilization: The presence of the this compound lesion, particularly the α-anomer, can significantly destabilize the DNA duplex compared to its unmodified counterpart.[1][3]

  • Sample Purity: Incomplete synthesis or degradation during purification can lead to a heterogeneous sample containing truncated DNA sequences or other impurities that inhibit crystallization.[4][5]

  • Bulky Adduct Interference: The bulky nature of the FAPy lesion can interfere with the crystal packing interactions necessary for lattice formation.[6]

Q2: How does the presence of this compound affect the overall conformation of the DNA duplex?

A2: The imidazole (B134444) ring-opening that forms the this compound lesion alters the shape and hydrogen bonding capacity of the adenine (B156593) base.[7] This can lead to local distortions in the DNA helix. While the overall A- or B-form of the DNA may be maintained, the lesion site itself will have a different conformation, which can influence crystal packing.[8] Studies on the related FAPy-guanine lesion show that the formamide (B127407) group can be positioned in the major groove of the DNA.[2]

Q3: What is the recommended starting point for designing a DNA oligonucleotide containing this compound for crystallization?

A3: Based on general principles for crystallizing DNA and protein-DNA complexes, the following are recommended:

  • DNA Length: Start with the shortest possible DNA duplex that is stable at the crystallization temperature (typically at least 6-7 base pairs).[9] A common starting point is a sequence of 10-12 base pairs.[9] You can then screen different lengths, adding 1-2 base pairs at a time.[9]

  • Flanking Sequences: The sequences flanking the this compound lesion are critical for crystal packing. It is advisable to test different flanking sequences.

  • Sticky Ends: Incorporating unpaired, complementary nucleotides at the 5' ends of the two DNA strands can promote the formation of a crystal lattice through base pairing between adjacent duplexes.[10]

Q4: Are there any specific purification methods recommended for oligonucleotides containing this compound?

A4: High-purity oligonucleotides are crucial for successful crystallization.[5] High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying oligonucleotides containing modifications.[4] Both reverse-phase and ion-exchange HPLC can be used to separate the full-length, lesion-containing oligonucleotide from failed sequences and other impurities.[4][11][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystals Form Sample Heterogeneity: Presence of multiple this compound anomers and rotamers.- Attempt to resolve the different isomeric forms of the this compound-containing oligonucleotide using high-resolution chromatography before crystallization trials.[1] - Consider if a specific anomer is more stable and try to favor its formation during synthesis and purification.
Duplex Instability: The this compound lesion is destabilizing the DNA duplex.- Increase the concentration of divalent cations (e.g., MgCl₂) in the crystallization screen, as these can help stabilize the DNA backbone.[13] - Experiment with additives that are known to stabilize DNA, such as spermine (B22157) or other polyamines. - Consider postsynthetic stabilization methods, such as the use of Ag⁺ ions to strengthen interparticle links in the lattice, although this is an advanced technique.[14]
Incorrect Crystallization Conditions: The screening conditions are not suitable for the modified DNA.- Screen a wide range of precipitants, with a focus on PEGs and MPD, which are often successful for protein-DNA complexes.[9] - Vary the pH, often neutral to slightly acidic conditions are favorable for DNA-protein complexes.[9][10] - Systematically vary the temperature of the crystallization trials.[15]
Excessive Nucleation / Small Crystals High Supersaturation: The concentration of the complex or precipitant is too high.- Reduce the concentration of the this compound-DNA complex. - Lower the concentration of the precipitant in the reservoir solution. - Try microseeding with crushed crystals from a previous experiment.
Presence of Impurities: Small molecule or oligonucleotide impurities are acting as nucleation sites.- Re-purify the oligonucleotide using a different HPLC method (e.g., ion-exchange if reverse-phase was used initially).[12] - Filter the complex solution through a 0.22 µm filter immediately before setting up crystallization drops.
Crystals are Poorly Ordered / Do not Diffract Well Conformational Flexibility: The this compound lesion is introducing flexibility into the duplex.- Co-crystallize with a binding partner (e.g., a DNA repair enzyme) that recognizes the lesion to lock it into a single conformation. - Experiment with different flanking DNA sequences to promote more stable crystal packing.
Lattice Defects: The bulky adduct is disrupting the crystal lattice.- Systematically vary the length of the DNA duplex to alter the crystal packing interfaces.[9] - Introduce "sticky ends" to guide the formation of a more ordered lattice.[10]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Containing Oligonucleotides
  • Synthesis: The synthesis of oligonucleotides containing FAPy lesions is challenging due to their instability. A common strategy involves the post-synthetic modification of a precursor oligonucleotide. For example, a precursor containing a 5-nitropyrimidine (B80762) can be synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. Following deprotection and purification, the FAPy lesion is generated through catalytic hydrogenation and subsequent formylation.[1]

  • Purification:

    • Initial Deprotection and Desalting: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. A desalting step is performed to remove small molecule impurities.

    • HPLC Purification: The crude oligonucleotide is purified by either reverse-phase or ion-exchange HPLC.

      • Reverse-Phase HPLC (RP-HPLC): This method separates oligonucleotides based on hydrophobicity. It is effective for separating full-length products from shorter, failed sequences.[4]

      • Ion-Exchange HPLC: This method separates oligonucleotides based on charge (i.e., the number of phosphate (B84403) groups). It is particularly useful for purifying oligonucleotides that may have secondary structures.[12]

    • Fraction Analysis and Desalting: Fractions corresponding to the full-length product are collected, analyzed for purity (e.g., by mass spectrometry), and then desalted to remove the HPLC buffer salts.

Protocol 2: Crystallization of this compound-DNA Complexes
  • Complex Formation:

    • Resuspend the purified this compound-containing oligonucleotide and its complementary strand in a buffer such as 10 mM Tris-HCl, pH 7.4, with 1 mM EDTA.[16]

    • Mix the two strands in a 1:1 to 1:1.2 molar ratio.

    • Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.

  • Crystallization Screening:

    • Use a sparse matrix screening approach with commercially available screens for nucleic acids and protein-DNA complexes.

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.[15]

    • Typical drop compositions are 1 µL of the this compound-DNA complex solution mixed with 1 µL of the reservoir solution.

    • Incubate plates at different temperatures (e.g., 4°C and 20°C).[15]

  • Optimization:

    • Once initial crystal "hits" are identified, optimize the conditions by systematically varying the concentrations of the precipitant, salt, and buffer pH.

    • Consider adding small molecules or ions that may stabilize the complex and promote crystal growth.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_complex Complex Formation cluster_crystallization Crystallization synthesis Solid-Phase Synthesis (with precursor) deprotection Deprotection & Cleavage synthesis->deprotection hplc HPLC Purification (RP and/or Ion-Exchange) deprotection->hplc analysis Purity Analysis (Mass Spec) hplc->analysis annealing Annealing of Complementary Strands analysis->annealing screening Sparse Matrix Screening annealing->screening optimization Optimization of Crystal Hits screening->optimization diffraction X-ray Diffraction optimization->diffraction

Caption: Experimental workflow for crystallizing this compound-DNA complexes.

troubleshooting_logic start Start Crystallization Trial no_crystals No Crystals start->no_crystals Outcome? small_crystals Small/Poor Quality Crystals no_crystals->small_crystals [some crystals form] check_purity Verify Sample Purity & Homogeneity no_crystals->check_purity [no crystals] good_crystals Good Crystals small_crystals->good_crystals [diffracting crystals] lower_concentration Lower Macromolecule/Precipitant Conc. small_crystals->lower_concentration [poor diffraction] vary_conditions Vary Precipitants, pH, Temp check_purity->vary_conditions additives Screen Additives (e.g., cations, polyamines) vary_conditions->additives additives->start optimize_dna Optimize DNA Length/Ends lower_concentration->optimize_dna microseeding Try Microseeding optimize_dna->microseeding microseeding->start

Caption: Troubleshooting logic for this compound-DNA crystallization.

References

strategies to enhance the efficiency of FAPy-adenine repair assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding FAPy-adenine (Fa-Ade) repair assays. It is intended for researchers, scientists, and drug development professionals working to enhance the efficiency and reliability of these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary DNA repair pathway for this compound lesions? A1: this compound is primarily repaired through the Base Excision Repair (BER) pathway. The process is initiated by a specific DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.

Q2: Which DNA glycosylase is most active on this compound? A2: Studies indicate that in humans, NTH1 (Endonuclease III-like protein 1) is the major DNA glycosylase responsible for the removal of this compound.[1] Other glycosylases, such as OGG1 and NEIL1, may serve as backup enzymes.[1][2]

Q3: What are the common methods for detecting this compound repair? A3: Common methods include in vitro cleavage assays using radiolabeled or fluorescently-labeled synthetic DNA oligonucleotides containing a site-specific this compound lesion. The cleavage of the DNA substrate by the glycosylase is typically visualized using denaturing polyacrylamide gel electrophoresis (PAGE) or fluorescence detection. Another approach is the comet-based in vitro DNA repair assay, where cell extracts are incubated with nucleoids containing the specific damage.[3][4]

Q4: How stable is the this compound lesion in a DNA substrate? A4: this compound lesions can be unstable and prone to spontaneous deglycosylation (loss of the damaged base). It is crucial to handle and store this compound-containing oligonucleotides properly, typically at low temperatures (-20°C or -80°C), to minimize degradation and ensure experimental reproducibility.[5]

Base Excision Repair Pathway for this compound

BER_Pathway cluster_0 This compound Repair Pathway DNA DNA with This compound Lesion AP_Site AP Site Formation DNA->AP_Site NTH1 (DNA Glycosylase) Nick Strand Incision AP_Site->Nick APE1 (AP Endonuclease) Synthesis DNA Synthesis & Gap Filling Nick->Synthesis Pol β (DNA Polymerase) Ligation Nick Ligation Synthesis->Ligation Ligase III (DNA Ligase) Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for this compound lesions.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound repair assays.

Problem 1: Low or No Cleavage Signal

Q: My assay shows very weak or no product formation. What are the potential causes and solutions?

A: Low or absent signal is a common issue that can stem from several factors related to the enzyme, substrate, or reaction conditions.

Potential Cause Troubleshooting Steps & Solutions
Inactive Enzyme Verify Enzyme Activity: Test the glycosylase (e.g., NTH1) with a known positive control substrate (if available) to confirm its catalytic activity. Proper Storage: Ensure enzymes have been stored correctly at -20°C or -80°C in a glycerol-containing buffer to prevent degradation from freeze-thaw cycles. Optimize Concentration: Perform a titration of the enzyme concentration. Insufficient enzyme will lead to low product yield.
Substrate Degradation Check Substrate Integrity: Run an aliquot of your this compound-containing oligonucleotide on a denaturing PAGE to check for degradation.[6] Proper Storage: Store oligonucleotides at -20°C or below and minimize freeze-thaw cycles. Fresh Substrate: Synthesize or order fresh substrate if degradation is suspected.
Suboptimal Reaction Buffer Verify pH and Salt: The optimal pH for most human glycosylases is between 7.0 and 8.0.[7] Ensure the buffer pH is correct. Check the salt concentration (e.g., KCl or NaCl); high salt can inhibit enzyme activity.[7] Include DTT: Dithiothreitol (DTT) is often required to maintain the enzyme in a reduced, active state. Ensure it is added fresh to the reaction buffer.
Incorrect Incubation Optimize Temperature: The optimal temperature for human NTH1 is typically 37°C.[7][8] Incubating at lower or higher temperatures can significantly reduce activity. Optimize Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the linear range of the reaction. The signal may be too low to detect at very early time points.
Detection Method Issues Fluorescence Settings: For fluorescent assays, ensure the excitation and emission wavelengths are correctly set for your specific fluorophore.[9] Imaging Sensitivity: Increase the sensitivity of the detector (e.g., PMT gain on a plate reader, exposure time on a gel imager).[10] Radiolabel Integrity: For radiolabeled assays, ensure the isotope (e.g., ³²P) has not decayed significantly.
Problem 2: High Background Signal

Q: I am observing a high background signal, making it difficult to quantify the specific cleavage product. What can I do?

A: High background can obscure the true signal and often originates from non-specific binding, substrate contamination, or issues with detection reagents.

Potential Cause Troubleshooting Steps & Solutions
Substrate Impurity Purify Oligonucleotide: Ensure the this compound-containing oligonucleotide is of high purity (e.g., HPLC or PAGE purified). Contaminating shorter fragments can mimic the cleavage product.[1][6]
Non-Specific Nuclease Activity Use High-Purity Enzyme: Ensure the purified glycosylase or cell extract is free from contaminating endonucleases. Run a control reaction with an undamaged DNA substrate; no cleavage should be observed. Include EDTA in Stop Buffer: Terminate the reaction by adding a stop solution containing EDTA to chelate Mg²⁺ and inactivate nucleases.
Fluorescence Issues Autofluorescence: If using cell extracts, endogenous molecules can cause autofluorescence. Include a "no-enzyme" or "no-substrate" control to measure this baseline fluorescence.[10] Excess Fluorophore: In assays using fluorescently labeled substrates, ensure that any unbound fluorophore has been removed during oligonucleotide purification.
Incomplete Denaturation (Gel-based assays) Optimize Denaturing Conditions: Ensure complete denaturation of DNA samples before loading on a PAGE gel by using a formamide-based loading buffer and heating the samples (e.g., 90-95°C for 3-5 minutes).[11]
Problem 3: Poor Reproducibility / High Variability

Q: My results vary significantly between experiments. How can I improve reproducibility?

A: Inconsistent results are often due to slight variations in experimental setup, reagent handling, or sample quality.[11]

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Reagent Prep Use Master Mixes: Prepare master mixes for reaction buffers and enzyme dilutions to minimize pipetting errors between samples and experiments. Fresh Buffers: Prepare buffers, especially those containing DTT, fresh.
Freeze-Thaw Cycles Aliquot Reagents: Aliquot enzymes, substrates, and critical buffers into single-use volumes to avoid repeated freeze-thaw cycles that can degrade reagents.
Pipetting Inaccuracy Calibrate Pipettes: Ensure all pipettes are properly calibrated, especially for small volumes. Use appropriate pipette sizes for the volumes being dispensed.
Inter-individual Variation (Cell Extracts) Standardize Cell Culture: When using cell extracts, ensure that cell line passage number, confluency, and growth conditions are consistent between batches.[10] Normalize Protein Concentration: Accurately measure and normalize the total protein concentration of cell extracts used in each assay.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Assay Problem Identified Problem What is the primary issue? Start->Problem LowSignal Low or No Signal Problem->LowSignal Low Signal HighBg High Background Problem->HighBg High Background Inconsistent Poor Reproducibility Problem->Inconsistent Inconsistent Results CheckEnzyme Is the enzyme active? (Test with control substrate) LowSignal->CheckEnzyme CheckSubstrate Is the substrate intact? (Run on denaturing gel) CheckEnzyme->CheckSubstrate Yes Solution_Enzyme Solution: - Use new enzyme aliquot - Titrate concentration CheckEnzyme->Solution_Enzyme No CheckConditions Are reaction conditions optimal? (Temp, Time, Buffer) CheckSubstrate->CheckConditions Yes Solution_Substrate Solution: - Use new substrate aliquot - Re-purify or re-synthesize CheckSubstrate->Solution_Substrate No Solution_Conditions Solution: - Optimize temp (37°C) - Perform time-course - Remake buffer with fresh DTT CheckConditions->Solution_Conditions No CheckPurity Is the substrate pure? (Check for contaminants) HighBg->CheckPurity CheckNuclease Is there non-specific nuclease activity? (Run no-lesion control) CheckPurity->CheckNuclease Yes Solution_Purity Solution: - Use HPLC/PAGE purified oligo CheckPurity->Solution_Purity No Solution_Nuclease Solution: - Use higher purity enzyme - Ensure EDTA in stop buffer CheckNuclease->Solution_Nuclease Yes CheckReagents Are reagents consistent? (Aliquoted? Freshly made?) Inconsistent->CheckReagents CheckPipetting Is pipetting accurate? (Calibrated pipettes?) CheckReagents->CheckPipetting Yes Solution_Reagents Solution: - Aliquot all reagents - Use master mixes CheckReagents->Solution_Reagents No Solution_Pipetting Solution: - Calibrate pipettes regularly CheckPipetting->Solution_Pipetting No

Caption: A flowchart for troubleshooting common this compound repair assay issues.

Key Experimental Protocol: In Vitro Glycosylase Cleavage Assay

This protocol describes a standard method for measuring the activity of a purified DNA glycosylase (e.g., human NTH1) on a this compound-containing DNA substrate. The substrate is a short, single-stranded oligonucleotide labeled with a 5' fluorophore (e.g., 6-FAM) or radioisotope (e.g., ³²P), which is annealed to its complementary strand.

Workflow for this compound Cleavage Assay

Workflow_Diagram cluster_workflow Experimental Workflow Prep 1. Substrate Preparation (Label & Anneal Oligos) Reaction 2. Glycosylase Reaction (Incubate Substrate + Enzyme at 37°C) Prep->Reaction Stop 3. Reaction Termination (Add Stop Solution with Formamide/EDTA) Reaction->Stop Denature 4. Denaturation (Heat samples at 95°C) Stop->Denature Separate 5. Separation (Denaturing PAGE) Denature->Separate Analyze 6. Analysis (Image Gel & Quantify Bands) Separate->Analyze

Caption: General workflow for an in vitro this compound cleavage assay.

Reagents and Materials
  • DNA Substrate: HPLC-purified, 5'-labeled (e.g., 6-FAM or ³²P) oligonucleotide containing a single this compound lesion.

  • Complementary Oligonucleotide: Unlabeled, purified oligonucleotide.

  • Purified DNA Glycosylase: e.g., Human NTH1, stored at -80°C.

  • 10X Reaction Buffer: 500 mM HEPES-KOH (pH 7.5), 1 M KCl, 10 mM DTT, 10 mM EDTA. Store at -20°C. Note: DTT should be added fresh.

  • Annealing Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA.

  • Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.

  • Denaturing Polyacrylamide Gel: e.g., 20% acrylamide, 7 M Urea in 1X TBE buffer.

Substrate Preparation
  • Resuspend the labeled this compound oligonucleotide and the complementary oligonucleotide in annealing buffer to a final concentration of 10 µM each.

  • Mix the labeled and complementary strands in a 1:1.2 molar ratio (labeled:complementary) to ensure all labeled strands are annealed.

  • Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.

  • Allow the mixture to cool slowly to room temperature over several hours to facilitate proper annealing.

  • Store the annealed duplex substrate at -20°C in small aliquots.

Glycosylase Reaction
  • Prepare a master mix of the reaction components on ice. For a 20 µL reaction, combine:

    • 2 µL of 10X Reaction Buffer

    • Nuclease-free water

    • 1 µL of annealed DNA substrate (e.g., final concentration 25 nM)

    • Purified NTH1 enzyme (e.g., final concentration 5-50 nM)

  • Set up control reactions:

    • No-Enzyme Control: Replace the enzyme volume with storage buffer.

    • No-Lesion Control: Use an identical substrate without the this compound lesion to check for non-specific nuclease activity.

  • Initiate the reaction by adding the enzyme, mix gently, and centrifuge briefly.

  • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

Analysis
  • Terminate the reaction by adding 20 µL of Stop Solution.

  • Heat the samples at 95°C for 5 minutes to fully denature the DNA.

  • Load 5-10 µL of each sample onto a pre-run denaturing polyacrylamide gel.

  • Run the gel until the dye fronts have migrated sufficiently (e.g., 1-2 hours at constant power).

  • Visualize the results using a fluorescence imager (for fluorescent labels) or phosphorimager (for radiolabels).

  • Quantify the band intensities for the uncleaved substrate and the cleaved product. Calculate the percentage of cleavage.

Reference Data

Table 1: Key DNA Glycosylases in this compound Repair

This table summarizes the primary and potential backup enzymes involved in the recognition and excision of this compound.

EnzymePrimary SubstratesRole in this compound RepairRelative Activity on FAPy-ANotes
NTH1 Oxidized pyrimidines (e.g., Thymine Glycol)Major Glycosylase [1]HighConsidered the primary enzyme for initiating this compound BER in mammalian cells.
OGG1 8-oxoguanine, FAPy-guanineBackup Role [1]Low / ResidualCan act on FAPy lesions, but is significantly less efficient for this compound compared to NTH1.[2]
NEIL1 FAPy-G, FAPy-A, hydantoinsBackup / Context-Dependent Role [1]Moderate / Context-DependentMay contribute to repair, particularly in specific DNA structures (e.g., single-stranded regions) or when NTH1 is absent.[6][12]
Table 2: Recommended Reaction Conditions & Concentrations

Use this table as a starting point for optimizing your in vitro cleavage assay.

ComponentRecommended Starting ConcentrationRange for OptimizationPurpose
FAPy-A Substrate 25 nM10 - 100 nMThe DNA molecule containing the lesion to be repaired.
NTH1 Enzyme 50 nM5 - 200 nMThe catalyst for removing the this compound base. Concentration should be in excess of the substrate for single-turnover kinetics.
HEPES or Tris-HCl 50 mM (pH 7.5)20 - 100 mM (pH 7.0 - 8.0)Buffering agent to maintain a stable pH for optimal enzyme activity.[7]
KCl or NaCl 100 mM50 - 150 mMProvides ionic strength necessary for enzyme binding and activity.[7]
DTT 1 mM1 - 5 mMReducing agent to maintain cysteine residues in the enzyme's active site. Add fresh.
EDTA 1 mM0.5 - 2 mMChelates divalent metal ions to inhibit contaminating nucleases.
BSA 100 µg/mL50 - 200 µg/mLBovine Serum Albumin; acts as a stabilizing agent and prevents the enzyme from sticking to tube walls.
Incubation Temp. 37°C30 - 42°COptimal temperature for human enzyme activity.[8]
Incubation Time 30 min5 - 120 minDuration of the enzymatic reaction; should be within the linear range of product formation.

References

resolving co-elution issues of FAPy-adenine with other oxidized bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic analysis of oxidized DNA bases, with a specific focus on resolving the co-elution of FAPy-adenine with other structurally similar oxidized purines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a broad or shouldered peak in the region where I expect this compound to elute. Could this be a co-elution issue?

A1: Yes, a broad or asymmetric peak is a common indicator of co-eluting compounds. This compound (4,6-diamino-5-formamidopyrimidine) is a polar molecule, and it can potentially co-elute with other oxidized purine (B94841) bases of similar polarity, such as 8-oxo-7,8-dihydroadenine (8-oxo-adenine). Due to their structural similarities, achieving baseline separation can be challenging with standard reversed-phase liquid chromatography (RPLC) methods.

Troubleshooting Workflow for Suspected Co-elution:

start Suspected Co-elution of this compound check_ms Confirm with Mass Spectrometry - Extract ion chromatograms (XICs) for this compound and potential co-eluants (e.g., 8-oxo-adenine). - Look for overlapping XICs. start->check_ms method_dev Initiate Method Development for Improved Resolution check_ms->method_dev rp_optimization Option 1: Optimize Reversed-Phase Conditions method_dev->rp_optimization hilic Option 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) method_dev->hilic mixed_mode Option 3: Employ Mixed-Mode Chromatography method_dev->mixed_mode rp_steps 1. Decrease organic solvent strength. 2. Change organic solvent (e.g., methanol (B129727) to acetonitrile). 3. Modify mobile phase pH. 4. Evaluate different RPLC columns (e.g., C18, C8, Phenyl-Hexyl). rp_optimization->rp_steps hilic_steps 1. Select a HILIC column (e.g., bare silica, amide, diol). 2. Optimize high organic mobile phase (>70% ACN). 3. Adjust aqueous component (buffer concentration and pH). hilic->hilic_steps mm_steps 1. Choose a mixed-mode column (e.g., RP/WAX or RP/WCX). 2. Adjust mobile phase pH and ionic strength to manipulate retention. mixed_mode->mm_steps evaluate Evaluate Resolution and Peak Shape rp_steps->evaluate hilic_steps->evaluate mm_steps->evaluate start Poor Resolution with RPLC hilic HILIC (Hydrophilic Interaction) - Good for very polar analytes - Different selectivity from RPLC start->hilic Alternative for polar compounds mmc Mixed-Mode (RP + Ion Exchange) - Orthogonal selectivity - Manipulate retention with pH and ionic strength start->mmc Orthogonal separation mechanism ip_rplc Ion-Pairing RPLC - Enhances retention of polar, ionizable compounds - Can improve selectivity start->ip_rplc Enhance RPLC performance ROS Reactive Oxygen Species (ROS) DNA DNA (Adenine) ROS->DNA Oxidative Damage FAPy_A This compound DNA->FAPy_A Oxo_A 8-oxo-Adenine DNA->Oxo_A BER Base Excision Repair (BER) FAPy_A->BER Oxo_A->BER Repaired_DNA Repaired DNA BER->Repaired_DNA start Biological Sample (e.g., Urine, Tissue DNA) extraction DNA Extraction / Sample Cleanup start->extraction hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides extraction->hydrolysis lc_ms LC-MS/MS Analysis hydrolysis->lc_ms data_analysis Data Analysis - Peak integration - Quantification against internal standards lc_ms->data_analysis results Results (Lesions / 10^6 dG) data_analysis->results

Validation & Comparative

A Comparative Analysis of the Mutagenic Potential of FAPy-Adenine and 8-Oxoguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative damage to DNA is a constant threat to genomic integrity, giving rise to a variety of lesions that, if left unrepaired, can lead to mutations and contribute to the etiology of numerous diseases, including cancer. Among the most common and studied forms of oxidative DNA damage are 8-oxoguanine (8-oxoG) and formamidopyrimidines (FAPy lesions). This guide provides an objective comparison of the mutagenic potential of FAPy-adenine (FAPy-dA) and the well-characterized 8-oxoguanine, supported by experimental data, detailed methodologies of key experiments, and visual representations of the relevant biological pathways.

Executive Summary

Both this compound and 8-oxoguanine are products of reactive oxygen species (ROS) attacking purine (B94841) bases in DNA. However, their mutagenic potential and the cellular mechanisms that respond to them exhibit notable differences. Experimental evidence indicates that while the guanine-derived lesion, FAPy-dG, is significantly more mutagenic than 8-oxoG, the adenine-derived lesion, FAPy-dA, is only weakly mutagenic, similar to its oxidized counterpart, 8-oxoadenine (8-oxo-dA).[1] The primary mutagenic outcome of 8-oxoguanine is the G to T transversion, a signature mutation observed in various cancers.[2] In contrast, this compound predominantly leads to A to C transversions, albeit at a low frequency.[1] The cellular repair machinery for these lesions also differs, with the well-established "GO System" managing 8-oxoguanine, while this compound is primarily recognized and excised by the DNA glycosylase NEIL1.

Data Presentation: Quantitative Comparison of Mutagenic Frequencies

The mutagenic potential of a DNA lesion is often quantified by its mutational frequency (MF), which is the percentage of progeny that acquire a mutation after the lesion is bypassed during DNA replication. The following tables summarize quantitative data from shuttle vector mutagenesis assays conducted in mammalian cells.

Table 1: Mutagenic Frequency and Specificity of this compound vs. 8-oxoadenine in Simian Kidney (COS-7) Cells [1]

LesionSequence ContextMutational Frequency (MF)Predominant Mutation Type
This compound5'-TAT-3'Not Detected-
5'-TAA-3'0.4%A→C
8-oxoadenine5'-TAT-3'Not Detected-
5'-TAA-3'0.8%A→C

Table 2: Comparative Mutagenic Frequency of FAPy-guanine vs. 8-oxoguanine in Simian Kidney (COS-7) Cells [1]

LesionSequence ContextMutational Frequency (MF)Predominant Mutation Type
FAPy-guanine5'-TGT-3'~30%G→T
5'-TGA-3'~8%G→T
8-oxoguanine5'-TGT-3'24%G→T
5'-TGA-3'6%G→T

Experimental Protocols

A common and powerful method for assessing the mutagenic potential of a specific DNA lesion is the shuttle vector mutagenesis assay . This technique involves the site-specific incorporation of a lesion into a plasmid vector that can replicate in both mammalian cells and bacteria.

Shuttle Vector Mutagenesis Assay Protocol
  • Construction of the Lesion-Containing Vector:

    • An oligonucleotide containing the desired lesion (e.g., this compound or 8-oxoguanine) at a specific site is chemically synthesized.

    • This lesion-containing oligonucleotide is then ligated into a single-stranded shuttle vector, such as pMS2.

  • Transfection into Mammalian Cells:

    • The constructed single-stranded vector is transfected into a suitable mammalian cell line, for example, simian kidney (COS-7) cells.

    • Inside the cell, the vector is replicated by the host cell's DNA polymerases, which may bypass the lesion in either an error-free or error-prone manner.

  • Vector Rescue and Transformation into E. coli:

    • After a period of replication (e.g., 48 hours), the progeny plasmids are isolated from the mammalian cells.

    • The rescued plasmids are then transformed into an E. coli strain for amplification and selection.

  • Analysis of Mutations:

    • Individual bacterial colonies are selected, and the plasmid DNA is isolated.

    • The region of the plasmid that initially contained the lesion is sequenced to determine the presence and type of mutations.

    • The mutational frequency is calculated as the ratio of the number of mutant plasmids to the total number of plasmids analyzed.

Mandatory Visualizations

DNA Repair Pathways

The primary defense against the mutagenic potential of these lesions is the Base Excision Repair (BER) pathway. However, the key initiating enzymes differ for this compound and 8-oxoguanine.

FAPy_adenine_BER_pathway cluster_0 This compound Base Excision Repair FAPyA_DNA DNA with this compound NEIL1 NEIL1 Glycosylase FAPyA_DNA->NEIL1 Recognition & Excision AP_site Abasic (AP) Site APE1 APE1 Endonuclease AP_site->APE1 Incision Nick Single-Strand Nick Pol_beta DNA Polymerase β Nick->Pol_beta Gap Filling Repaired_DNA Repaired DNA NEIL1->AP_site APE1->Nick Ligase DNA Ligase III Pol_beta->Ligase Ligation Ligase->Repaired_DNA

Caption: Base Excision Repair pathway for this compound.

8_oxoguanine_GO_System cluster_1 8-oxoguanine 'GO System' Repair oxoG_C 8-oxoG:C OGG1 OGG1 oxoG_C->OGG1 Excision of 8-oxoG AP_site_OGG1 AP Site BER_downstream BER Pathway AP_site_OGG1->BER_downstream Repaired_GC G:C Pair oxoG_A 8-oxoG:A (post-replication) MUTYH MUTYH oxoG_A->MUTYH Excision of Adenine AP_site_MUTYH AP Site (A excised) BER_insert_C BER (inserts C) AP_site_MUTYH->BER_insert_C Repaired_oxoG_C 8-oxoG:C Repaired_oxoG_C->OGG1 Second chance for OGG1 OGG1->AP_site_OGG1 BER_downstream->Repaired_GC MUTYH->AP_site_MUTYH BER_insert_C->Repaired_oxoG_C

Caption: The "GO System" for 8-oxoguanine repair.

Experimental Workflow

The general workflow for determining the mutagenic potential of a DNA lesion using a shuttle vector assay is a multi-step process.

Mutagenesis_Assay_Workflow cluster_workflow Shuttle Vector Mutagenesis Assay Workflow start Start: Synthesize Lesion-Containing Oligonucleotide ligation Ligate into Single-Stranded Shuttle Vector start->ligation transfection Transfect into Mammalian Cells ligation->transfection replication Replication and Lesion Bypass transfection->replication rescue Rescue Progeny Plasmids replication->rescue transformation Transform into E. coli rescue->transformation sequencing Sequence Analysis of Progeny Plasmids transformation->sequencing analysis Calculate Mutational Frequency and Spectrum sequencing->analysis end_node End: Determine Mutagenic Potential analysis->end_node

Caption: General workflow for a shuttle vector mutagenesis assay.

Discussion and Conclusion

The comparative analysis of this compound and 8-oxoguanine reveals distinct differences in their mutagenic potential and repair mechanisms. While 8-oxoguanine is a well-established mutagenic lesion primarily causing G to T transversions, this compound appears to be a much weaker mutagen, inducing A to C transversions at a significantly lower frequency. This is in stark contrast to its guanine (B1146940) counterpart, FAPy-guanine, which is even more mutagenic than 8-oxoguanine.

The cellular response to these lesions is also specific. The "GO System," a specialized Base Excision Repair pathway involving OGG1 and MUTYH, efficiently handles 8-oxoguanine and its mispairs. For this compound, the DNA glycosylase NEIL1 is the primary enzyme responsible for its removal via BER. The efficiency and fidelity of translesion synthesis polymerases in bypassing these lesions also contribute to their ultimate mutagenic outcome.

For researchers and professionals in drug development, understanding these differences is crucial. The distinct mutational signatures associated with these lesions can serve as biomarkers for specific types of oxidative stress or defects in DNA repair pathways. Furthermore, the enzymes involved in their repair, such as NEIL1 and OGG1, represent potential targets for therapeutic intervention, particularly in the context of synthetic lethality in cancer treatment. The continued investigation into the biological consequences of these and other DNA lesions will undoubtedly provide further insights into the mechanisms of carcinogenesis and offer new avenues for the development of targeted therapies.

References

Unraveling the Repair Kinetics of FAPy-Adenine and FAPy-Guanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative DNA damage is a constant threat to genomic integrity, giving rise to a variety of lesions. Among the most common are formamidopyrimidines (FAPy), specifically FAPy-adenine (FAPy-A) and FAPy-guanine (Fapy-G). These lesions, if left unrepaired, can lead to mutations and cellular dysfunction. Understanding the kinetics of their repair is crucial for developing therapeutic strategies against diseases linked to oxidative stress, such as cancer and neurodegenerative disorders. This guide provides a comparative analysis of the repair kinetics of this compound and FAPy-guanine, supported by experimental data and detailed methodologies.

Executive Summary

The repair of this compound and FAPy-guanine is primarily initiated by the Base Excision Repair (BER) pathway, which involves a series of specialized DNA glycosylases. In mammals, the repair of these two lesions is handled by distinct primary enzymes, leading to differences in their repair efficiency.

  • FAPy-Guanine (Fapy-G) is predominantly recognized and excised by 8-oxoguanine DNA glycosylase (OGG1) .

  • This compound (FAPy-A) is mainly repaired by endonuclease III-like protein 1 (NTH1) .

While these are the principal enzymes, others, such as NEIL1, also exhibit activity towards both lesions, providing a degree of redundancy in the repair process. Kinetic studies reveal that the efficiency of repair can be influenced by the specific enzyme, the nature of the lesion, and the surrounding DNA sequence.

Comparative Analysis of Repair Kinetics

The efficiency of an enzyme in repairing a specific DNA lesion is often quantified by the specificity constant (kcat/KM), which represents the catalytic efficiency of the enzyme. While comprehensive side-by-side kinetic data for all relevant enzymes is still an active area of research, the available data provides valuable insights into the relative repair efficiencies.

LesionPrimary Repair Enzyme (Mammalian)Other Repair Enzymes (Mammalian)Reported Kinetic Parameters (kcat/KM)Key Observations
FAPy-Guanine (Fapy-G) OGG1NEIL1, NTH1For Fpg (E. coli homolog of OGG1), specificity constants for FapyGua are comparable to that of 8-oxo-Gua.[1] Specific kcat/KM for human OGG1 on FapyG is not readily available in a comparative context.OGG1 is the key enzyme for FapyG repair.[2][3] NEIL1 also efficiently repairs FapyG.
This compound (FAPy-A) NTH1NEIL1, NEIL2Specific kcat/KM for human NTH1 on FapyA is not readily available in a comparative context. However, studies on E. coli homologs (Endo III and Endo VIII) show FapyA is removed more rapidly than FapyG.NTH1 is the major glycosylase for FapyA removal.[2][3] The absence of NTH1 and NEIL1 leads to the accumulation of FapyAde.[4]

Signaling and Repair Pathways

The presence of FAPy lesions in DNA triggers the Base Excision Repair (BER) pathway. This multi-step process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

BER_Pathway cluster_fapya This compound Repair cluster_fapyg FAPy-Guanine Repair FAPyA This compound in DNA NTH1 NTH1 (major) / NEIL1 FAPyA->NTH1 Recognition & Excision AP_Site_A AP Site NTH1->AP_Site_A Generates APE1 APE1 AP_Site_A->APE1 FAPyG FAPy-Guanine in DNA OGG1 OGG1 (major) / NEIL1 FAPyG->OGG1 Recognition & Excision AP_Site_G AP Site OGG1->AP_Site_G Generates AP_Site_G->APE1 PolB DNA Polymerase β APE1->PolB Incises 5' to AP site Ligase DNA Ligase III/XRCC1 PolB->Ligase Adds correct nucleotide (dRP lyase activity) Repaired_DNA Repaired DNA Ligase->Repaired_DNA Seals the nick

Base Excision Repair Pathway for FAPy Lesions.

Experimental Protocols

The kinetic parameters for DNA glycosylases are typically determined using in vitro assays with synthetic DNA oligonucleotides containing a site-specific lesion.

In Vitro DNA Glycosylase Activity Assay

This protocol describes a common method using a fluorescently labeled DNA substrate to measure the excision of a FAPy lesion by a DNA glycosylase.

1. Materials and Reagents:

  • Enzyme: Purified recombinant human OGG1 or NTH1.

  • DNA Substrate: A 5'-fluorescently labeled (e.g., FAM) single-stranded DNA oligonucleotide containing a single FAPy-A or FAPy-G lesion. A complementary unlabeled strand is used to create a duplex substrate.

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 0.1 mg/mL BSA.[5]

  • Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing Polyacrylamide Gel (15-20%)

  • TBE Buffer: Tris-borate-EDTA buffer.

  • Fluorescence Gel Imager

2. Experimental Workflow:

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Substrate_Prep Prepare fluorescently labeled FAPy-containing DNA duplex Incubation Incubate enzyme and substrate at 37°C for various time points Substrate_Prep->Incubation Enzyme_Prep Dilute purified DNA glycosylase to desired concentrations Enzyme_Prep->Incubation Quenching Stop reaction by adding formamide loading dye Incubation->Quenching PAGE Separate reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) Quenching->PAGE Imaging Visualize and quantify fluorescent bands (substrate and product) using a gel imager PAGE->Imaging Kinetics Calculate initial reaction rates and determine kcat and KM values Imaging->Kinetics

References

FAPy-Adenine: A Robust Biomarker for Oxidative Stress? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) has long been the go-to biomarker for oxidative DNA damage, emerging evidence suggests that formamidopyrimidines (FAPy) lesions, particularly FAPy-adenine, may offer a more robust and insightful alternative. This guide provides an objective comparison of this compound and 8-oxo-dG, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate biomarker for your research.

At a Glance: this compound vs. 8-oxo-dG

FeatureThis compound8-oxo-dGKey Considerations
Formation Formed abundantly under both normal metabolic conditions and various oxidative stressors.[1][2] Its formation is favored in hypoxic conditions.[2]A major product of oxidative DNA damage, its formation is favored in the presence of oxygen.[2][3]The relative abundance of each lesion can depend on the specific type and conditions of oxidative stress.
Mutagenicity Weakly mutagenic, though it can block DNA polymerases.[1][4]Highly mutagenic, frequently leading to G:C to T:A transversions.[1][5]The choice of biomarker may depend on whether the research focus is on mutagenic events or the overall burden of DNA damage.
Repair Primarily repaired by the Base Excision Repair (BER) pathway, involving DNA glycosylases such as NTH1 and NEIL1.[6]Primarily repaired by the BER pathway, initiated by the OGG1 DNA glycosylase.[7]Differences in repair kinetics and enzyme specificity can influence the steady-state levels of each biomarker.
Analytical Detection Primarily detected and quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]Commonly measured by LC-MS/MS, as well as other methods like HPLC-ECD and ELISA, though these can be prone to artifacts.[9][10][11]LC-MS/MS is the gold standard for both, offering high sensitivity and specificity.

Quantitative Comparison of Oxidative DNA Lesions

The following table summarizes representative levels of FAPy and 8-oxo-purine lesions found in biological samples. It is important to note that absolute values can vary significantly depending on the cell type, organism, exposure to oxidative agents, and the analytical method employed.

BiomarkerSample TypeConditionConcentration/LevelReference
FAPy-guanineHuman Breast Cancer Cell LinesEndogenous0.6 - 1.0 lesions per 106 nucleosides[2]
8-oxo-dGHuman Breast Cancer Cell LinesEndogenous0.07 - 0.15 lesions per 106 nucleosides[2]
FAPy-guanineCaenorhabditis elegansEndogenous (phenol extraction)7.79 ± 0.47 per 106 DNA bases[2]
8-oxo-dGCaenorhabditis elegansEndogenous (phenol extraction)20.66 per 106 DNA bases[2]
FAPy-guanineHuman Leukemia CellsIonizing Radiation~3-fold higher than 8-oxo-dG[1]
8-oxo-dGHuman LeukocytesHealthy Non-Smokers2.72 ± 1.36 per 105 dG[10]
8-oxo-dGHuman LeukocytesSmokers2.86 ± 1.39 per 105 dG[10]
8-oxo-dGHuman UrineHealthy Controls2.2 (1.7–2.8) nmol/24 hr (median and interquartile range)[4]
8-oxo-dGHuman UrineCancer Patients6.05 (3.12–15.38) nmol/24 hr (median and interquartile range)[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and analytical processes, the following diagrams are provided.

FAPy_Adenine_Formation_and_Repair cluster_formation Formation of this compound cluster_repair Base Excision Repair (BER) Adenine_in_DNA Adenine in DNA Adenine_Radical Adenine Radical Intermediate Adenine_in_DNA->Adenine_Radical ROS Reactive Oxygen Species (e.g., •OH) ROS->Adenine_in_DNA Oxidative Attack FAPy_Adenine This compound Adenine_Radical->FAPy_Adenine Imidazole Ring Opening FAPy_A_in_DNA This compound in DNA NTH1_NEIL1 NTH1/NEIL1 (DNA Glycosylase) FAPy_A_in_DNA->NTH1_NEIL1 Recognition & Excision AP_Site AP Site NTH1_NEIL1->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Incision DNA_Polymerase DNA Polymerase APE1->DNA_Polymerase Gap Filling DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Sealing Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA

Formation and Repair of this compound.

eight_oxo_dG_Formation_and_Repair cluster_formation Formation of 8-oxo-dG cluster_repair Base Excision Repair (BER) Guanine_in_DNA Guanine in DNA Guanine_Radical Guanine Radical Intermediate Guanine_in_DNA->Guanine_Radical ROS Reactive Oxygen Species (e.g., •OH) ROS->Guanine_in_DNA Oxidative Attack 8_oxo_dG 8-oxo-dG Guanine_Radical->8_oxo_dG Oxidation 8_oxo_dG_in_DNA 8-oxo-dG in DNA OGG1 OGG1 (DNA Glycosylase) 8_oxo_dG_in_DNA->OGG1 Recognition & Excision AP_Site AP Site OGG1->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Incision DNA_Polymerase DNA Polymerase APE1->DNA_Polymerase Gap Filling DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Sealing Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA

Formation and Repair of 8-oxo-dG.

LC_MS_MS_Workflow Sample Biological Sample (e.g., DNA, Urine) Extraction DNA Extraction (if applicable) Sample->Extraction Hydrolysis Enzymatic Hydrolysis to Nucleosides Extraction->Hydrolysis SPE Solid Phase Extraction (Optional Cleanup) Hydrolysis->SPE LC_Separation Liquid Chromatography (Separation of Analytes) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Cross-Validation of FAPy-Adenine Quantification: A Comparative Guide to GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of DNA adducts is a critical aspect of toxicology, cancer research, and drug development. Among these, 4,6-diamino-5-formamidopyrimidine (FAPy-adenine), a lesion resulting from oxidative damage to adenine (B156593), serves as an important biomarker. Accurate and precise measurement of this compound is paramount for understanding its biological consequences. This guide provides an objective comparison of two powerful analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Both GC-MS and LC-MS are widely employed for the analysis of DNA adducts, each presenting a unique set of advantages and challenges.[1] LC-MS is often favored for its ability to analyze thermally labile and non-volatile molecules without the need for chemical derivatization.[1] Conversely, GC-MS is a robust and highly sensitive technique, particularly for volatile compounds or those that can be made volatile through derivatization.[2] The choice between these methods depends on various factors including the specific analyte properties, sample matrix, required sensitivity, and available instrumentation. This guide presents a cross-validation perspective to aid researchers in selecting the most appropriate method for their this compound quantification needs.

Quantitative Performance Comparison

Table 1: Typical Performance of GC-MS for this compound Quantification (Illustrative)

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 1.0 pg on column
Limit of Quantification (LOQ) 0.5 - 5.0 pg on column
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Typical Performance of LC-MS/MS for this compound Quantification (Illustrative)

ParameterTypical Performance
Limit of Detection (LOD) 1 - 10 fmol on column
Limit of Quantification (LOQ) 5 - 50 fmol on column[3]
Linearity (r²) > 0.99[4]
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of this compound by both GC-MS and LC-MS.

GC-MS Protocol for this compound Quantification

This protocol involves the release of the damaged base from the DNA backbone, followed by derivatization to increase its volatility for GC-MS analysis.

1. DNA Extraction and Hydrolysis:

  • Extract DNA from the biological sample using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
  • Perform acid hydrolysis of the DNA sample (e.g., using formic acid) to release the purine (B94841) bases, including this compound.

2. Sample Cleanup:

  • Neutralize the hydrolysate and purify the released bases using solid-phase extraction (SPE) to remove interfering substances.

3. Derivatization (Silylation):

  • Thoroughly dry the purified sample under a stream of nitrogen. It is critical to ensure the sample is anhydrous to prevent derivatizing agent degradation.
  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) in a suitable solvent (e.g., acetonitrile).
  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to convert this compound to its volatile trimethylsilyl (B98337) derivative.

4. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for separating derivatized bases (e.g., a 5% phenyl-methylpolysiloxane column).
  • Injection: Inject the derivatized sample in splitless mode.
  • Oven Program: Employ a temperature gradient to ensure optimal separation of the analytes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic fragment ions of derivatized this compound using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

LC-MS/MS Protocol for this compound Quantification

This protocol involves the enzymatic digestion of DNA to nucleosides, which are then directly analyzed by LC-MS/MS.

1. DNA Extraction and Enzymatic Digestion:

  • Extract DNA from the biological sample as described for the GC-MS protocol.
  • Digest the DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase. This preserves the structure of the this compound deoxynucleoside.

2. Sample Cleanup:

  • Purify the resulting deoxynucleoside mixture using SPE or ultrafiltration to remove enzymes and other high-molecular-weight components.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reversed-phase or HILIC column for the separation of the polar nucleosides.
  • Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
  • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode.
  • Detection: Use multiple reaction monitoring (MRM) for quantification. This involves monitoring the transition of the protonated molecular ion of the this compound deoxynucleoside to a specific product ion, providing high selectivity and sensitivity. The fragmentation of the adenine moiety is a key aspect of the detection process.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical framework for a cross-validation study.

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gcms_start DNA Extraction gcms_hydrolysis Acid Hydrolysis gcms_start->gcms_hydrolysis gcms_cleanup SPE Cleanup gcms_hydrolysis->gcms_cleanup gcms_derivatization Derivatization (Silylation) gcms_cleanup->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis lcms_start DNA Extraction lcms_digestion Enzymatic Digestion lcms_start->lcms_digestion lcms_cleanup SPE/Filtration Cleanup lcms_digestion->lcms_cleanup lcms_analysis LC-MS/MS Analysis lcms_cleanup->lcms_analysis cross_validation_logic start Spiked Biological Samples gcms_analysis GC-MS Quantification start->gcms_analysis lcms_analysis LC-MS/MS Quantification start->lcms_analysis comparison Comparison of Quantitative Results gcms_analysis->comparison lcms_analysis->comparison conclusion Assessment of Method Correlation and Bias comparison->conclusion

References

A Comparative Analysis of FAPy-Adenine and FAPy-Guanine DNA Lesions: Biological Consequences and Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions. Among the most significant are the formamidopyrimidine (FAPy) lesions, FAPy-adenine (FAPy-Ade) and FAPy-guanine (FAPy-Gua). These purine (B94841) imidazole (B134444) ring-opened adducts are formed through the action of reactive oxygen species (ROS) and can have profound biological consequences, including mutagenesis and cytotoxicity. Understanding the distinct biological impacts of FAPy-Ade versus FAPy-Gua is crucial for elucidating the mechanisms of oxidative DNA damage and for the development of therapeutic strategies targeting DNA repair pathways. This guide provides a comprehensive comparison of these two lesions, supported by experimental data, detailed methodologies, and visual representations of the key biological processes involved.

Formation and Chemical Structure

This compound and FAPy-guanine lesions arise from the oxidative damage of their parent purines, deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), respectively. This process is often initiated by hydroxyl radical attack at the C8 position of the purine ring, forming a common C8-OH-adduct radical intermediate.[1] Subsequent one-electron reduction of this intermediate leads to the opening of the imidazole ring, yielding the FAPy lesion.[1] In contrast, one-electron oxidation of the same intermediate results in the formation of the well-known 8-oxopurines (8-oxo-dG and 8-oxo-dA).[2] The formation of FAPy lesions is particularly favored under reductive conditions and upon exposure to UV light.[3]

The key structural difference between FAPy-Ade and FAPy-Gua lies in the exocyclic amine and keto groups inherited from their parent bases, which influences their base pairing properties and recognition by DNA repair enzymes.

cluster_0 Oxidative Damage to Purines Purine Deoxyguanosine (dG) or Deoxyadenosine (dA) Radical C8-OH-Adduct Radical Intermediate Purine->Radical Hydroxyl Radical Attack FAPy FAPy-Guanine or This compound Radical->FAPy One-electron Reduction Oxo 8-oxo-Guanine or 8-oxo-Adenine Radical->Oxo One-electron Oxidation

Caption: Formation of FAPy and 8-oxopurine lesions from a common radical intermediate.

Biological Consequences: Mutagenicity and Cytotoxicity

The biological impact of FAPy lesions is primarily linked to their ability to disrupt DNA replication and transcription. Both FAPy-Ade and FAPy-Gua can be bypassed by DNA polymerases, but often with the insertion of an incorrect nucleotide, leading to mutations.[1]

Mutagenicity

Experimental evidence consistently demonstrates that FAPy-guanine is significantly more mutagenic than this compound . In mammalian cells, FAPy-Gua predominantly induces G→T transversions. In fact, some studies suggest that FAPy-Gua is even more mutagenic than the extensively studied 8-oxo-dG lesion. The mutagenic frequency of FAPy-Gua is also influenced by the surrounding DNA sequence context.

In stark contrast, This compound is only weakly mutagenic . While it can lead to A→C transversions, the frequency of these events is very low.

LesionPrimary MutationMutagenic Frequency (in COS-7 cells)Reference
FAPy-Guanine G→T transversions~8-30% (sequence dependent)
This compound A→C transversions~0.4%
Cytotoxicity

Both FAPy lesions can pose a block to DNA replication, leading to cytotoxic effects. This compound has been shown to be a moderately efficient chain terminator for some prokaryotic DNA polymerases. While FAPy-guanine can also inhibit DNA synthesis, its primary biological threat appears to be its high mutagenic potential. The cytotoxic effects of these lesions are often linked to the formation of more complex DNA damage, such as strand breaks, during their repair.

DNA Repair Mechanisms

The primary pathway for the removal of FAPy lesions from DNA is Base Excision Repair (BER) . This multi-step process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.

Several DNA glycosylases have been identified that act on FAPy lesions. In E. coli, the formamidopyrimidine DNA glycosylase (Fpg) , also known as MutM, efficiently recognizes and removes both FAPy-Gua and FAPy-Ade. The human homolog of Fpg, hOGG1 , also excises Fapy lesions, although its efficiency for Fapy-dA is lower than that of Fpg. Another human DNA glycosylase, NEIL1 , has also been shown to excise FAPy-Gua adducts.

cluster_1 Base Excision Repair (BER) of FAPy Lesions Start DNA with FAPy Lesion (FAPy-Gua or FAPy-Ade) Glycosylase DNA Glycosylase (e.g., Fpg, hOGG1, NEIL1) Start->Glycosylase Recognition and Excision of Damaged Base AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site AP_Endonuclease AP Endonuclease (APE1) AP_Site->AP_Endonuclease Incision of Phosphodiester Backbone Nick Single-Strand Break (Nick) AP_Endonuclease->Nick Polymerase DNA Polymerase Nick->Polymerase DNA Synthesis Ligase DNA Ligase Polymerase->Ligase Ligation End Repaired DNA Ligase->End

Caption: The Base Excision Repair pathway for FAPy lesions.

Interestingly, the efficiency of repair can be influenced by the base opposite the lesion. For example, Fpg excises FAPy-Gua more efficiently when it is paired with its correct partner, cytosine, compared to when it is mispaired with adenine. In contrast, Fpg shows little discrimination for the base opposite FAPy-Ade.

Experimental Protocols

A variety of experimental techniques are employed to study the biological consequences of FAPy lesions. Below are outlines of key methodologies.

Shuttle Vector Mutagenesis Assay

This assay is used to determine the mutagenic potential of a specific DNA lesion in mammalian cells.

  • Vector Construction: A single-stranded phagemid vector is constructed to contain a site-specific FAPy-Ade or FAPy-Gua lesion.

  • Transfection: The vector is introduced into mammalian cells (e.g., COS-7 kidney cells) via electroporation.

  • Replication: The vector replicates within the host cells, and the cellular DNA replication machinery encounters the lesion.

  • Plasmid Rescue: Progeny plasmids are isolated from the mammalian cells.

  • Transformation: The rescued plasmids are used to transform E. coli.

  • Analysis: The resulting bacterial colonies are analyzed by oligonucleotide hybridization and DNA sequencing to identify and quantify the types of mutations that occurred at the site of the original lesion.

In Vitro Polymerase Bypass Assay

This assay assesses the ability of a DNA polymerase to replicate past a FAPy lesion and identifies which nucleotides are incorporated opposite the lesion.

  • Template-Primer Design: A DNA template containing a site-specific FAPy lesion is annealed to a shorter, radiolabeled primer.

  • Polymerase Reaction: The template-primer is incubated with a specific DNA polymerase and a mixture of dNTPs.

  • Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • Analysis: The size and intensity of the resulting bands on an autoradiogram reveal the extent of primer extension and any pause sites, indicating polymerase stalling. The sequence of the extended products can be determined to identify the nucleotide(s) incorporated opposite the FAPy lesion.

DNA Glycosylase Activity Assay

This assay measures the efficiency of a DNA glycosylase in excising a FAPy lesion.

  • Substrate Preparation: A double-stranded DNA oligonucleotide containing a site-specific FAPy lesion and a radiolabel (e.g., at the 5' end) is prepared.

  • Enzyme Reaction: The DNA substrate is incubated with a purified DNA glycosylase for various time points.

  • Strand Scission: If the glycosylase also possesses lyase activity (like Fpg), it will cleave the DNA backbone at the resulting abasic site. If not, the abasic site can be cleaved by subsequent chemical treatment (e.g., with piperidine) or by the addition of an AP endonuclease.

  • Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • Analysis: The amount of the cleaved product is quantified to determine the rate of lesion excision by the glycosylase.

Summary and Future Directions

The comparative analysis of this compound and FAPy-guanine reveals distinct biological profiles. FAPy-guanine stands out as a highly mutagenic lesion, posing a significant threat to genomic stability. In contrast, this compound is a much weaker mutagen but can contribute to cytotoxicity by impeding DNA replication. Both lesions are substrates for the base excision repair pathway, highlighting the importance of this cellular defense mechanism in mitigating the deleterious effects of oxidative DNA damage.

Future research should continue to explore the interplay between these lesions and the full spectrum of DNA repair and damage tolerance pathways. A deeper understanding of the structural basis for the differential recognition and processing of FAPy-Ade and FAPy-Gua by various DNA polymerases and glycosylases will be critical. Such knowledge will not only advance our fundamental understanding of DNA damage and repair but also inform the development of novel therapeutic strategies for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. The development of more sensitive methods for detecting and quantifying these specific lesions in vivo will also be essential for their validation as biomarkers of oxidative stress and disease risk.

References

A Comparative Guide to the Substrate Specificity of DNA Glycosylases for FAPy-Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of various DNA glycosylases for the oxidative DNA lesion, 4,6-diamino-5-formamidopyrimidine (FAPy-adenine). This information is critical for understanding the cellular mechanisms of DNA repair and for the development of targeted therapies.

Introduction to this compound Repair

This compound is a purine (B94841) lesion formed by the opening of the imidazole (B134444) ring of adenine, often as a result of oxidative stress. If left unrepaired, this lesion can be mutagenic and cytotoxic. The primary cellular defense against such lesions is the Base Excision Repair (BER) pathway, which is initiated by a specialized class of enzymes known as DNA glycosylases. These enzymes recognize and excise the damaged base, initiating a cascade of events to restore the DNA's integrity. This guide focuses on the comparative efficiency of different DNA glycosylases in recognizing and processing this compound.

Comparative Analysis of DNA Glycosylase Activity

The ability to excise this compound is not universal among DNA glycosylases. Key enzymes from both prokaryotic and eukaryotic organisms have been identified with activity towards this lesion. Below is a summary of their substrate specificities, with a focus on this compound.

Key DNA Glycosylases for this compound Repair:
  • Escherichia coli Formamidopyrimidine-DNA Glycosylase (Fpg/MutM): This bacterial enzyme is well-characterized and known to have a broad substrate specificity for oxidized purines. It efficiently excises both FAPy-guanine (FapyG) and this compound.[1][2][3]

  • Human Nei-like DNA Glycosylase 1 (NEIL1): NEIL1 is a mammalian DNA glycosylase that plays a crucial role in the repair of a wide range of oxidized DNA bases. It shows a strong preference for excising formamidopyrimidines, including FapyA and FapyG.[1][4][5]

  • Human Endonuclease III Homolog 1 (NTH1): While primarily known for its activity on oxidized pyrimidines, NTH1 has been identified as a major glycosylase for the removal of this compound in mammalian cells.[4][6]

  • Human 8-oxoguanine DNA Glycosylase (OGG1): In contrast to the enzymes listed above, OGG1 is highly specific for the excision of 8-oxoguanine and FAPy-guanine. It does not exhibit significant activity towards this compound.[4][6]

Quantitative Comparison of Excision Efficiency

Direct quantitative comparison of the catalytic efficiency of these enzymes for this compound is challenging due to variations in experimental conditions across different studies. However, kinetic data is available for E. coli Fpg, providing a benchmark for its efficiency. For mammalian glycosylases, while their activity on this compound is confirmed, specific and directly comparable kinetic parameters are not as readily available in the literature.

DNA GlycosylaseOrganismSubstrate Specificity for this compoundSpecificity Constant (kcat/KM) for this compound (min⁻¹µM⁻¹)Notes
Fpg (MutM) Escherichia coliYes0.81 (from H₂O₂/Fe(III)-EDTA-treated DNA)The specificity constant varies depending on the method of DNA damage induction. Fpg efficiently excises this compound, FAPy-guanine, and 8-hydroxyguanine.[1][2][3]
NEIL1 HumanYesNot available in reviewed literatureNEIL1 shows a strong preference for excising FapyA and FapyG.[1][4][5] Accumulation of FapyA is observed in NEIL1-deficient mice, confirming its role in vivo.[7]
NTH1 HumanYesNot available in reviewed literatureConsidered a major DNA glycosylase for the removal of FapyA in mammalian cells.[4][6]
OGG1 HumanNoNot applicablePrimarily excises 8-oxoguanine and FapyG.[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing DNA glycosylase activity on this compound.

Radiolabeled Oligonucleotide-Based Glycosylase Assay

This is a classic and highly sensitive method to determine the excision activity of a DNA glycosylase.

Principle: A synthetic DNA oligonucleotide containing a single this compound lesion is radiolabeled at one end. The DNA glycosylase excises the this compound, creating an apurinic/apyrimidinic (AP) site. For bifunctional glycosylases (which also possess AP lyase activity), the DNA backbone is subsequently cleaved at the AP site. The resulting shorter, radiolabeled DNA fragment is then separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.

Materials:

  • Purified DNA glycosylase (e.g., Fpg, NEIL1, NTH1)

  • Custom-synthesized oligonucleotide (~30-40 nucleotides) containing a site-specific this compound lesion

  • Complementary unmodified oligonucleotide

  • [γ-³²P]ATP

  • T4 Polynucleotide Kinase (PNK)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT)

  • Formamide (B127407) loading dye

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager system

Procedure:

  • Oligonucleotide Labeling: The 5' end of the this compound-containing oligonucleotide is radiolabeled with ³²P using T4 PNK and [γ-³²P]ATP according to the manufacturer's protocol. The labeled oligonucleotide is then purified.

  • Duplex DNA Substrate Preparation: The ³²P-labeled oligonucleotide is annealed to a 1.5-fold molar excess of the complementary oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Glycosylase Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, the purified DNA glycosylase (at a specified concentration), and the ³²P-labeled duplex DNA substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of formamide loading dye.

  • Product Separation: Heat the samples at 95°C for 5 minutes to denature the DNA and then load them onto a denaturing polyacrylamide gel.

  • Analysis: After electrophoresis, expose the gel to a phosphor screen and visualize the bands using a phosphorimager. The amount of product (cleaved oligonucleotide) is quantified as a percentage of the total radioactivity in each lane.

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

This method allows for the identification and quantification of excised DNA bases from a larger DNA substrate.

Principle: DNA containing this compound lesions is incubated with the DNA glycosylase. The enzyme excises the damaged bases. The DNA is then precipitated, and the supernatant, containing the released free bases, is collected, derivatized to make the bases volatile, and analyzed by GC/MS.

Materials:

  • Purified DNA glycosylase

  • DNA substrate containing this compound (e.g., from cells treated with an oxidizing agent)

  • Reaction buffer

  • Ethanol for precipitation

  • Derivatization agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Gas chromatograph coupled to a mass spectrometer

Procedure:

  • Glycosylase Reaction: Incubate the this compound-containing DNA with the DNA glycosylase in the reaction buffer at 37°C.

  • Separation of Excised Bases: Precipitate the DNA by adding cold ethanol. Centrifuge to pellet the DNA, and carefully collect the supernatant which contains the excised bases.

  • Derivatization: Lyophilize the supernatant and derivatize the dried residue to increase the volatility of the bases for GC analysis.

  • GC/MS Analysis: Inject the derivatized sample into the GC/MS system. The compounds are separated based on their boiling points and retention times in the gas chromatograph and then identified and quantified by the mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

experimental_workflow cluster_radiolabeling Radiolabeled Oligonucleotide Assay cluster_gcms GC/MS Assay radiolabeling 1. 5' End-labeling of FAPy-A Oligo with ³²P annealing 2. Annealing to Complementary Strand radiolabeling->annealing incubation_radio 3. Incubation with DNA Glycosylase annealing->incubation_radio page 4. Denaturing PAGE incubation_radio->page quantification_radio 5. Phosphorimaging and Quantification page->quantification_radio incubation_gcms 1. Incubation of Damaged DNA with Glycosylase precipitation 2. DNA Precipitation and Supernatant Collection incubation_gcms->precipitation derivatization 3. Derivatization of Excised Bases precipitation->derivatization gcms_analysis 4. GC/MS Analysis derivatization->gcms_analysis

Figure 1. Experimental workflows for DNA glycosylase activity assays.

Signaling Pathways and Logical Relationships

The Base Excision Repair (BER) pathway is a multi-step process. The initial recognition and excision of this compound by a DNA glycosylase is the critical first step that commits the cell to this repair pathway.

ber_pathway dna_damage DNA with This compound glycosylase DNA Glycosylase (e.g., NEIL1, NTH1) dna_damage->glycosylase Recognition & Excision ap_site AP Site Formation glycosylase->ap_site ape1 APE1 Endonuclease ap_site->ape1 strand_incision Strand Incision ape1->strand_incision pol_beta DNA Polymerase β (Gap Filling) strand_incision->pol_beta ligase DNA Ligase III (Nick Sealing) pol_beta->ligase repaired_dna Repaired DNA ligase->repaired_dna

Figure 2. Simplified Base Excision Repair pathway for this compound.

Conclusion

The repair of this compound is a crucial process for maintaining genomic stability. While several DNA glycosylases, including the bacterial Fpg and the mammalian NEIL1 and NTH1, are capable of excising this lesion, their relative efficiencies and potential redundancies in cellular contexts are areas of ongoing research. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the intricacies of DNA repair and for those involved in the development of novel therapeutic strategies targeting these pathways.

References

FAPy-Adenine vs. 8-Oxoadenine: A Comparative Analysis of Mutagenicity and Repair

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genotoxic potential and cellular repair mechanisms of two key oxidative DNA lesions.

For researchers in genetics, cancer biology, and drug development, understanding the specific threats posed by different forms of DNA damage is paramount. Among the lesions induced by oxidative stress, 7,8-dihydro-8-oxoadenine (8-oxoadenine or 8-oxo-dA) and formamidopyrimidine-adenine (FAPy-adenine or Fapy-dA) are of significant interest. While both are oxidation products of adenine (B156593), their impact on genomic integrity and the cellular responses they elicit show notable differences. This guide provides a comprehensive comparison of their mutagenicity and repair mechanisms, supported by experimental data.

Mutagenicity Profile: A Tale of Two Lesions

The mutagenic potential of a DNA lesion is a critical determinant of its pathological significance. Studies comparing this compound and 8-oxoadenine reveal a nuanced picture, with this compound generally exhibiting a lower mutagenic profile than its counterpart.

In simian kidney cells, both FAPy-dA and 8-oxo-dA have been shown to be weakly mutagenic. One study found that in the 5′-TAA sequence context, 8-oxo-dA induced A→C transversions with a mutational frequency of 0.8%, while FAPy-dA resulted in the same mutation at a lower frequency of 0.4%[1]. In the 5′-TAT sequence, neither lesion produced detectable mutants[1]. This suggests that the local sequence context can significantly influence the mutagenic outcome of these lesions.

In contrast to their adenine counterparts, the guanine (B1146940) lesions FAPy-dG and 8-oxo-dG are considerably more mutagenic. Notably, FAPy-dG has been reported to be 25-35% more mutagenic than 8-oxo-dG in mammalian cells, primarily inducing G→T transversions[1][2]. This highlights a key difference in the mutagenic potential between oxidized purines.

LesionCell TypeSequence ContextMutation TypeMutational Frequency (%)
8-oxoadenine (8-oxo-dA) Simian Kidney Cells5′-TAAA→C0.8[1]
Simian Kidney Cells5′-TAT-Not Detected[1]
This compound (Fapy-dA) Simian Kidney Cells5′-TAAA→C0.4[1]
Simian Kidney Cells5′-TAT-Not Detected[1]
8-oxoguanine (8-oxo-dG) Simian Kidney Cells5′-TGTG→T~24[1][3]
Simian Kidney Cells5′-TGAG→T~6[1][3]
FAPy-guanine (Fapy-dG) Simian Kidney Cells5′-TGTG→T~30[1]
Simian Kidney Cells5′-TGAG→T~8[1]

Table 1: Comparative Mutagenicity of this compound, 8-oxoadenine, and their Guanine Analogs. This table summarizes the mutational frequencies and types of mutations induced by these lesions in a specific cellular context.

Cellular Repair Mechanisms: The Base Excision Repair Pathway

The primary defense against lesions like this compound and 8-oxoadenine is the Base Excision Repair (BER) pathway. This intricate process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by the restoration of the correct DNA sequence.

Repair of 8-Oxoadenine

The repair of 8-oxoadenine is not as clearly defined as that of its more extensively studied counterpart, 8-oxoguanine[4]. While it is generally accepted that 8-oxo-dA is a substrate for the BER pathway, a dedicated DNA glycosylase that efficiently and specifically removes this lesion in mammalian cells has remained elusive[4]. In Escherichia coli, MutY, a DNA glycosylase involved in processing A:8-oxoG mispairs, can bind to 8-oxoA-containing DNA but does not excise the 8-oxoA[4]. In mammalian cells, DNA glycosylases such as NEIL1, NEIL2, and NEIL3 are known to excise various oxidized purines, but their specific roles in 8-oxoA repair are still under investigation[4].

Repair of this compound

The repair of this compound is also initiated by the BER pathway. In E. coli, the Fpg (formamidopyrimidine-DNA glycosylase) protein is capable of excising this compound[5]. In mammalian cells, NEIL2 has been identified as a DNA glycosylase with activity towards this compound[6]. The repair process is critical as unrepaired this compound can act as a moderate block to DNA polymerases[5].

BER_Pathway cluster_recognition 1. Damage Recognition & Excision cluster_incision 2. AP Site Incision cluster_synthesis 3. DNA Synthesis & Ligation Damaged_Base This compound or 8-oxoadenine DNA_Glycosylase DNA Glycosylase (e.g., NEIL2 for Fapy-dA) Damaged_Base->DNA_Glycosylase Recognizes AP_Site AP Site DNA_Glycosylase->AP_Site Excises Base APE1 APE1 AP_Site->APE1 Nicked_Strand Nicked DNA Strand APE1->Nicked_Strand Incises Backbone Pol_beta DNA Polymerase β Nicked_Strand->Pol_beta Ligase DNA Ligase III Pol_beta->Ligase Inserts Correct Base Repaired_DNA Repaired DNA Ligase->Repaired_DNA Seals Nick

Figure 1. Generalized Base Excision Repair (BER) pathway for this compound and 8-oxoadenine.

Experimental Protocols

The characterization of the mutagenicity and repair of DNA lesions relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

Site-Specific Mutagenesis Assay

This assay is a cornerstone for determining the mutagenic potential of a specific DNA lesion.

Objective: To quantify the frequency and types of mutations induced by a single, site-specifically placed DNA lesion within a shuttle vector.

Methodology:

  • Oligonucleotide Synthesis: An oligonucleotide containing the desired lesion (this compound or 8-oxoadenine) at a specific position is chemically synthesized.

  • Vector Construction: The lesion-containing oligonucleotide is ligated into a single-stranded or gapped duplex shuttle vector, often derived from a bacteriophage like M13 or a plasmid like pMS2[1][3][7].

  • Transfection: The modified vector is introduced into host cells (e.g., mammalian cells or E. coli).

  • Replication: The vector replicates within the host cells, and the cellular machinery either correctly bypasses the lesion or incorporates an incorrect base opposite it.

  • Progeny Analysis: The progeny vectors are isolated from the host cells.

  • Mutation Detection: The region of the vector containing the original lesion site is analyzed to identify mutations. This can be done through techniques such as:

    • Differential Hybridization: Using radiolabeled probes specific for the wild-type and mutant sequences[7].

    • Restriction Enzyme Analysis: If the mutation creates or destroys a restriction site.

    • DNA Sequencing: Direct sequencing of individual progeny clones to identify any changes in the DNA sequence[7].

  • Calculation of Mutational Frequency: The number of mutant progeny is divided by the total number of progeny analyzed to determine the mutational frequency.

Mutagenesis_Workflow Start Synthesize Lesion-Containing Oligonucleotide Ligate Ligate into Shuttle Vector Start->Ligate Transfect Transfect into Host Cells Ligate->Transfect Replicate In Vivo Replication Transfect->Replicate Isolate Isolate Progeny Vectors Replicate->Isolate Analyze Analyze Progeny for Mutations Isolate->Analyze Calculate Calculate Mutational Frequency Analyze->Calculate

References

Validating FAPy-Adenine as a Potential Biomarker in Alzheimer's Disease: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Growing evidence suggests that oxidative stress and resultant DNA damage are key contributors to the pathogenesis of AD.[1] One of the specific lesions formed during oxidative DNA damage is 4,6-diamino-5-formamidopyrimidine (FAPy-adenine), an oxidized DNA base.[2] While the direct validation of this compound levels in large Alzheimer's patient cohorts is an emerging area of research, its identity as a marker of oxidative DNA damage makes it a compelling candidate for investigation as a potential biomarker for disease risk, progression, and therapeutic response.

This guide provides a comparative overview of the primary analytical methods available for the detection and quantification of this compound in biological samples. It is designed to assist researchers in selecting the most appropriate methodology for their specific study objectives, sample types, and available resources. We will delve into the principles, advantages, and limitations of each technique, supported by generalized experimental protocols and illustrative workflows.

Comparative Analysis of Analytical Methodologies

The quantification of this compound in biological matrices presents analytical challenges due to its low physiological concentrations and the complexity of the surrounding biological milieu. The primary methodologies employed for the detection of this compound and similar DNA adducts can be broadly categorized into Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Immunoassays.

Data Presentation: Comparison of Analytical Techniques
FeatureMass Spectrometry (GC-MS, LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV, HPLC-ECD)Immunoassays (ELISA)
Principle Separation by chromatography followed by mass-to-charge ratio analysis of ionized molecules.Separation of analytes based on their interaction with a stationary phase, followed by detection via UV absorbance or electrochemical reaction.Specific antigen-antibody recognition.
Specificity Very High (based on mass fragmentation patterns).Moderate to High (dependent on chromatographic resolution and detector specificity).High (dependent on antibody specificity).
Sensitivity Very High (can reach picomolar to femtomolar levels).[3]Moderate to High (HPLC-ECD is generally more sensitive than HPLC-UV).[4]High (can detect in the picogram to nanogram per milliliter range).[5]
Quantification Absolute and relative quantification is possible using isotopically labeled internal standards.Quantitative, requires calibration with standards.Semi-quantitative or quantitative, relies on a standard curve.
Sample Throughput Lower, due to longer run times and more complex sample preparation.Moderate, can be automated.High, suitable for screening large numbers of samples.
Instrumentation Cost HighModerateLow to Moderate
Development Effort High, requires expertise in method development and data analysis.Moderate, established protocols are often available for similar compounds.High for new antibody development, but commercial kits for similar markers are available.
Sample Type Purified DNA, tissues, biofluids (urine, plasma).Purified DNA, tissues, biofluids.Purified DNA, tissues, biofluids.
Key Advantages Unambiguous identification and high sensitivity.Robust and widely available.High throughput and cost-effective for large sample sets.
Key Limitations Expensive instrumentation and complex sample preparation.Potential for co-eluting interferences.Cross-reactivity of antibodies can be a concern.

Experimental Protocols

The following sections provide generalized experimental protocols for the detection of this compound. These should be considered as templates and will require optimization based on the specific sample type, instrumentation, and desired sensitivity.

Mass Spectrometry-Based Detection (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of DNA adducts due to its high sensitivity and specificity.

Methodology:

  • DNA Extraction and Hydrolysis:

    • Extract genomic DNA from the biological sample (e.g., brain tissue, peripheral blood mononuclear cells) using a commercial DNA isolation kit to ensure high purity.

    • Enzymatically hydrolyze the purified DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Clean-up:

    • Perform solid-phase extraction (SPE) to remove interfering substances and enrich for the nucleosides. C18 cartridges are commonly used for this purpose.

  • Chromatographic Separation:

    • Inject the cleaned-up sample into an HPLC system equipped with a C18 reversed-phase column.

    • Employ a gradient elution program using a mobile phase typically consisting of a weak acid (e.g., formic acid or ammonium (B1175870) acetate) in water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion corresponding to this compound and monitoring for a specific product ion generated by collision-induced dissociation. This provides a high degree of specificity.

    • An isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) should be spiked into the samples prior to processing to allow for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive technique for the detection of electrochemically active compounds, including many oxidative DNA damage products.

Methodology:

  • DNA Extraction and Hydrolysis:

    • Follow the same procedure as for LC-MS/MS to obtain individual nucleosides.

  • Chromatographic Separation:

    • Inject the hydrolyzed DNA sample into an HPLC system with a reversed-phase C18 column.

    • Use an isocratic or gradient mobile phase, typically an aqueous buffer with a small percentage of organic solvent, to achieve separation of the nucleosides.

  • Electrochemical Detection:

    • The column eluent passes through an electrochemical detector.

    • Apply a specific potential to the working electrode. This compound will be oxidized at this potential, generating an electrical current that is proportional to its concentration.

    • Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from known concentrations of this compound.

Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA)

ELISA is a high-throughput method that relies on the specific binding of an antibody to the target analyte. While a commercial ELISA kit specifically for this compound may not be readily available, the principles of developing such an assay are well-established for other oxidative DNA damage markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

Methodology (Competitive ELISA):

  • Plate Coating:

    • Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Competitive Binding:

    • Samples containing unknown amounts of this compound and a fixed concentration of a this compound-specific primary antibody are added to the wells.

    • The free this compound in the sample competes with the plate-coated this compound for binding to the primary antibody.

  • Secondary Antibody and Detection:

    • After washing to remove unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

    • A chromogenic substrate is then added. The enzyme catalyzes a reaction that produces a colored product.

  • Quantification:

    • The intensity of the color is inversely proportional to the amount of this compound in the sample.

    • A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.

Mandatory Visualizations

Signaling Pathway of Oxidative DNA Damage

Oxidative DNA Damage and Repair ROS Reactive Oxygen Species (ROS) DNA Cellular DNA (Adenine Base) ROS->DNA attacks FAPy_Adenine This compound Adduct Formation DNA->FAPy_Adenine forms BER Base Excision Repair (BER) FAPy_Adenine->BER recognized by Persistent_Damage Persistent Damage (if repair fails) FAPy_Adenine->Persistent_Damage leads to DNA_Glycosylase DNA Glycosylase BER->DNA_Glycosylase initiates with AP_Site AP Site (Apurinic/Apyrimidinic) DNA_Glycosylase->AP_Site creates Repair_Synthesis Repair Synthesis & Ligation AP_Site->Repair_Synthesis processed by endonucleases, polymerases, ligases Restored_DNA Restored DNA Repair_Synthesis->Restored_DNA results in Neurodegeneration Contribution to Neurodegeneration Persistent_Damage->Neurodegeneration may promote

Caption: Oxidative DNA Damage and Base Excision Repair Pathway.

Experimental Workflow for this compound Quantification

FAPy_Adenine_Quantification_Workflow cluster_lcms LC-MS/MS cluster_hplecd HPLC-ECD cluster_elisa ELISA start Biological Sample (e.g., Brain Tissue, Blood) dna_extraction DNA Extraction start->dna_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lc_separation_ecd LC Separation hydrolysis->lc_separation_ecd plate_coating Competitive Binding on Coated Plate hydrolysis->plate_coating lc_separation_ms LC Separation spe->lc_separation_ms ms_detection Tandem MS Detection (MRM) lc_separation_ms->ms_detection lcms_quant Quantification (vs. Internal Standard) ms_detection->lcms_quant ecd_detection Electrochemical Detection lc_separation_ecd->ecd_detection hplecd_quant Quantification (vs. Standard Curve) ecd_detection->hplecd_quant detection Enzymatic Color Development plate_coating->detection elisa_quant Quantification (Inverse to Signal) detection->elisa_quant

Caption: Comparative workflow for this compound quantification methods.

Conclusion

The validation of this compound as a biomarker in Alzheimer's disease is a promising avenue of research that aligns with the growing understanding of the role of oxidative stress in neurodegeneration. While there is a need for large-scale cohort studies to establish definitive correlations, the analytical tools to perform such validations are well-developed. The choice between mass spectrometry, HPLC, and immunoassays will depend on the specific research question, required sensitivity and specificity, sample throughput needs, and available resources. LC-MS/MS offers the highest specificity and sensitivity, making it ideal for discovery and validation studies. HPLC-ECD provides a sensitive and more accessible alternative. Immunoassays, once developed and validated, would be best suited for large-scale screening of patient cohorts. This guide provides a foundational framework to aid researchers in navigating the analytical landscape for the investigation of this compound in the context of Alzheimer's disease.

References

Unraveling the Structural Impact of Oxidative DNA Damage: A Comparative Analysis of FAPy-Adenine and 8-Oxoguanine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural perturbations induced by two critical oxidative DNA lesions: FAPy-adenine and 8-oxoguanine. This report provides a side-by-side comparison of their effects on DNA stability and conformation, supported by experimental data and detailed methodologies.

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions that can have profound biological consequences, including mutagenesis and cell death. Among the most common and well-studied forms of oxidative DNA damage are the formamidopyrimidine (FAPy) lesions and 8-oxoguanine (8-oxoG). This guide focuses on a comparative structural analysis of DNA containing this compound (Fapy-Ade) and 8-oxoguanine, providing valuable insights for researchers in the fields of DNA repair, cancer biology, and drug development.

Executive Summary

This guide presents a detailed comparison of the structural and thermodynamic consequences of this compound and 8-oxoguanine lesions in DNA. Through a compilation of experimental data from various biophysical techniques, we highlight the distinct ways in which these two lesions alter the stability and conformation of the DNA double helix. Key findings are summarized in comprehensive tables, and detailed experimental protocols are provided to aid in the replication and extension of these studies. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Data Presentation: A Comparative Overview

The presence of this compound or 8-oxoguanine within a DNA duplex introduces significant local and global structural changes, impacting the thermodynamic stability of the helix. The following tables summarize key quantitative data obtained from UV melting studies, NMR spectroscopy, and molecular dynamics simulations.

Table 1: Thermodynamic Parameters of DNA Duplexes Containing this compound and 8-Oxoguanine
LesionSequence ContextΔTm (°C) vs. UnmodifiedΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
8-oxoG5'-d(CGCGA(8-oxoG)TTCGCG)-3'-13.8-39.1-108-6.9[1]
Fapy-Gua5'-d(CTAT(Fapy-Gua)GATTCA)-3'+15N/AN/AN/A[2]
MeFapy-dG5'-d(GCTAGC(MeFapy-dG)AGTCC)-3'No significant changeN/AN/AN/A[3]

*Note: Direct comparative data for this compound in the same sequence context as 8-oxoguanine is limited in the current literature. The data for Fapy-Guanine and a methylated Fapy-dG are presented to provide an initial comparison of the FAPy lesion family. The significant stabilization observed for the Fapy-Guanine adduct is attributed to intercalation of an associated aflatoxin B1 moiety[2].

Table 2: Comparative Structural Parameters from Molecular Dynamics Simulations
ParameterUnmodified B-DNA (average)DNA with 8-OxoguanineDNA with FAPy-Guanine
Local Parameters at Lesion Site
Helical Twist~34.3°ReducedAltered
Roll~0°IncreasedIncreased flexibility
Slide~0 ÅMinor changesIncreased flexibility
Rise~3.4 ÅMinor changesNo significant change
Global Parameters
Overall BendingSequence-dependentIncreased flexibility and bendingIncreased flexibility
Minor Groove Width~5.7 ÅCan be alteredNo significant change

Note: The data for FAPy-Guanine is used as a proxy for this compound due to the limited availability of specific molecular dynamics data for this compound. Molecular dynamics simulations suggest that FAPy-guanine lesions introduce greater flexibility into the DNA duplex compared to undamaged DNA, primarily due to weaker hydrogen bonding with the opposing cytosine[4].

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the structural and thermodynamic properties of DNA containing this compound and 8-oxoguanine are provided below.

UV-Visible Spectroscopy for Thermal Melting Analysis

Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of DNA duplexes.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the desired unmodified and lesion-containing DNA oligonucleotides.

    • Anneal complementary strands by mixing equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Heat the mixture to 90°C for 5 minutes and then slowly cool to room temperature over several hours.

    • Prepare a series of dilutions of the DNA duplexes at different concentrations (e.g., 1-20 µM).

  • UV-Vis Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm as a function of temperature.

    • Set the temperature ramp rate to 0.5-1.0°C per minute, from a starting temperature well below the Tm (e.g., 20°C) to a temperature well above the Tm (e.g., 90°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is the temperature at which 50% of the DNA is denatured, determined from the first derivative of the melting curve[5].

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived from van't Hoff plots (ln(K) vs. 1/T), where K is the equilibrium constant at each temperature. The free energy change (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Objective: To obtain high-resolution three-dimensional structures of DNA duplexes in solution.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the desired unmodified and lesion-containing DNA oligonucleotides. For 13C and 15N NMR, isotopic labeling may be required, which can be expensive for modified nucleotides[1][8].

    • Dissolve the lyophilized DNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H2O/10% D2O or 99.9% D2O, pH 6.8). The final DNA concentration should be in the range of 0.5-2 mM[9].

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D 1H NMR: To observe imino protons involved in base pairing.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation[10].

      • 2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy): To identify protons that are scalar-coupled within the same sugar spin system, aiding in resonance assignment.

      • 1H-31P correlation spectra: To probe the conformation of the phosphodiester backbone.

  • Structure Calculation:

    • Assign all relevant proton and phosphorus resonances using the acquired 2D spectra.

    • Extract distance restraints from NOESY cross-peak intensities and torsion angle restraints from scalar coupling constants.

    • Use computational methods, such as restrained molecular dynamics (rMD) or simulated annealing, to generate a family of structures that are consistent with the experimental restraints[3][11].

    • The final structure is represented by an ensemble of the lowest-energy conformers.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of DNA duplexes containing lesions and to analyze their structural properties.

Protocol:

  • System Setup:

    • Generate an initial model of the DNA duplex containing the lesion in a standard B-form conformation using software like AMBER or CHARMM[12][13].

    • Develop or obtain force field parameters for the modified nucleotide (this compound or 8-oxoguanine)[14].

    • Solvate the DNA molecule in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions (e.g., Na+) to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the DNA. This is typically done in several steps with decreasing restraints on the DNA molecule.

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the DNA molecule.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate various structural parameters, including:

      • Root-mean-square deviation (RMSD) to assess the stability of the simulation.

      • Helical parameters (e.g., twist, roll, slide, rise) to characterize the local and global geometry of the DNA helix.

      • Hydrogen bonding patterns and lifetimes.

      • Minor and major groove widths.

      • Overall bending and flexibility of the DNA duplex.

Mandatory Visualizations

Experimental Workflow for Comparative Structural Analysis

experimental_workflow unmodified Unmodified DNA uv_vis UV-Vis Spectroscopy (Thermal Melting) unmodified->uv_vis fapy_dna FAPy-Ade DNA fapy_dna->uv_vis nmr NMR Spectroscopy fapy_dna->nmr md Molecular Dynamics fapy_dna->md oxo_dna 8-oxoG DNA oxo_dna->uv_vis oxo_dna->nmr oxo_dna->md thermo Thermodynamic Parameters (ΔTm, ΔH°, ΔS°, ΔG°) uv_vis->thermo structure 3D Structure & Helical Parameters nmr->structure md->structure dynamics Conformational Dynamics md->dynamics

Caption: Workflow for the comparative analysis of DNA containing this compound and 8-oxoguanine.

Signaling Pathway of Base Excision Repair (BER) for Oxidative Damage

ber_pathway DNA_damage Oxidative DNA Damage (8-oxoG, FAPy-Ade) Recognition Lesion Recognition by DNA Glycosylase (e.g., OGG1, NEIL1) DNA_damage->Recognition Excision Base Excision & N-glycosidic Bond Cleavage Recognition->Excision AP_site Abasic (AP) Site Excision->AP_site AP_endo AP Endonuclease (APE1) Incises 5' to AP site AP_site->AP_endo Pol_beta DNA Polymerase β (Gap filling & dRP removal) AP_endo->Pol_beta Ligase DNA Ligase III (Nick sealing) Pol_beta->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Simplified overview of the Base Excision Repair (BER) pathway for oxidative DNA damage.

Discussion and Future Directions

The comparative analysis of this compound and 8-oxoguanine reveals that both lesions significantly impact DNA structure and stability, albeit through potentially different mechanisms. While 8-oxoguanine is known to be a highly mutagenic lesion due to its propensity to mispair with adenine, the structural consequences of this compound are less well-characterized. The available data suggests that FAPy lesions can also distort the DNA helix and affect its thermodynamic stability, which in turn can influence their recognition and processing by DNA repair enzymes.

Further research is needed to obtain more direct comparative data for this compound and 8-oxoguanine within identical sequence contexts. High-resolution structural studies, such as X-ray crystallography of DNA duplexes containing this compound, are crucial to provide a more detailed picture of the conformational changes induced by this lesion. Additionally, more extensive molecular dynamics simulations will be invaluable for understanding the dynamic behavior of this compound in DNA and its interactions with DNA repair proteins. A deeper understanding of the structural and dynamic consequences of these lesions will ultimately aid in the development of novel therapeutic strategies targeting DNA repair pathways in cancer and other diseases associated with oxidative stress.

References

Assessing the Relative Abundance of FAPy-Adenine and FAPy-Guanine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo abundance of two key oxidative DNA lesions, FAPy-adenine (4,6-diamino-5-formamidopyrimidine) and FAPy-guanine (2,6-diamino-4-hydroxy-5-formamidopyrimidine). Understanding the relative levels of these lesions is crucial for assessing oxidative stress, DNA damage, and the efficacy of therapeutic interventions. This document outlines the methodologies for their quantification, presents available experimental data, and illustrates the key biological pathways involved.

Formation of this compound and FAPy-Guanine

This compound and FAPy-guanine are formed from the oxidation of adenine (B156593) and guanine (B1146940) residues in DNA, respectively. This process is initiated by reactive oxygen species (ROS), which abstract a hydrogen atom from the C8 position of the purine (B94841) base, leading to the formation of a C8-hydroxyl radical adduct. This intermediate is a common precursor for both the 8-oxo and the FAPy lesions. The relative yield of these lesions is dependent on the redox environment. Under reducing conditions, the imidazole (B134444) ring of the purine opens, leading to the formation of the FAPy lesion. Conversely, under oxidizing conditions, the 8-oxo lesion is preferentially formed.

cluster_formation Formation of FAPy-Purines Purine Purine (Adenine or Guanine) C8_adduct C8-Hydroxyl Radical Adduct Purine->C8_adduct ROS Reactive Oxygen Species (ROS) ROS->Purine Oxidative Attack FAPy FAPy-Purine (this compound or FAPy-Guanine) C8_adduct->FAPy Imidazole Ring Opening 8_oxo 8-Oxopurine (8-oxo-Adenine or 8-oxo-Guanine) C8_adduct->8_oxo Oxidation Reducing Reducing Environment Oxidizing Oxidizing Environment

Caption: Formation pathway of FAPy-purines and 8-oxopurines from a common C8-hydroxyl radical adduct.

In Vivo Abundance: A Comparative Analysis

Quantifying the absolute and relative levels of this compound and FAPy-guanine in vivo is challenging due to their low abundance and the technical demands of the analytical methods. However, studies utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided valuable insights.

The following table summarizes quantitative data from a study investigating the impact of cadmium exposure on oxidative DNA damage in rat testes.

LesionControl (lesions per 10^6 DNA bases)Low Dose Cadmium (lesions per 10^6 DNA bases)High Dose Cadmium (lesions per 10^6 DNA bases)
This compound ~0.5~1.0 (Day 1), ~1.5 (Week 1), ~2.0 (Week 2)~1.2 (Day 1), ~1.8 (Week 1), ~2.5 (Week 2)
FAPy-Guanine ~1.0~1.5 (Day 1), ~2.0 (Week 1), ~2.5 (Week 2)~2.5 (Day 1), ~3.5 (Week 1), ~4.5 (Week 2)

Data adapted from a study on cadmium-induced oxidative stress in rat testes. The values are approximate and presented to illustrate the relative trends.

From this data, it is evident that under these experimental conditions, FAPy-guanine is generally more abundant than this compound, both in the control and cadmium-exposed groups. The levels of both lesions increase with the dose and duration of cadmium exposure, indicating a dose-dependent accumulation of oxidative DNA damage.

Experimental Protocols: Quantification by LC-MS/MS

The gold standard for the quantification of this compound and FAPy-guanine in vivo is isotope dilution LC-MS/MS. This method offers high sensitivity and specificity. A general workflow for this analysis is outlined below.

DNA_Extraction 1. DNA Extraction from Tissue/Cells Enzymatic_Digestion 2. Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion LC_Separation 3. Chromatographic Separation (LC) Enzymatic_Digestion->LC_Separation MS_Detection 4. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantification of FAPy lesions by LC-MS/MS.

Detailed Methodologies

1. DNA Extraction:

  • DNA is isolated from tissues or cells using standard methods (e.g., phenol-chloroform extraction or commercial kits).

  • It is crucial to minimize oxidative artifacts during extraction by including antioxidants like desferrioxamine in the buffers.

  • RNA is removed by treatment with RNase A and RNase T1.

2. Enzymatic Digestion:

  • The purified DNA is enzymatically hydrolyzed to individual nucleosides. A typical two-step digestion is as follows:

    • Step 1: Incubate DNA with nuclease P1 and alkaline phosphatase at 37°C for 2 hours.

    • Step 2: Add phosphodiesterase I and continue incubation at 37°C for another 2 hours.

  • The amounts of enzymes should be optimized for the amount of DNA being digested. For example, for 50 µg of DNA, one might use 10 units of nuclease P1, 10 units of alkaline phosphatase, and 0.02 units of phosphodiesterase I.

  • Stable isotope-labeled internal standards for this compound and FAPy-guanine are added at the beginning of the digestion to account for any sample loss and variations in ionization efficiency.

3. LC-MS/MS Analysis:

  • The digested nucleoside mixture is analyzed by a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

  • Chromatography: A C18 reversed-phase column is typically used to separate the nucleosides. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed.

  • Mass Spectrometry: The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and FAPy-guanine are monitored.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)
    FAPy-adenosine 284.1168.1
    FAPy-guanosine 300.1184.1
  • The collision energy for each transition needs to be optimized for the specific instrument being used.

4. Data Analysis and Quantification:

  • The concentration of this compound and FAPy-guanine in the sample is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve constructed with known amounts of the standards.

  • The results are typically expressed as the number of lesions per 10^6 or 10^8 parent nucleosides (adenine or guanine).

Repair of this compound and FAPy-Guanine

This compound and FAPy-guanine are primarily repaired through the Base Excision Repair (BER) pathway. The initial step is the recognition and excision of the damaged base by a specific DNA glycosylase.

  • FAPy-guanine is mainly recognized and removed by 8-oxoguanine DNA glycosylase (OGG1) .

  • This compound is a substrate for endonuclease III homolog 1 (NTH1) .

  • Nei-like DNA glycosylase 1 (NEIL1) can also contribute to the repair of both lesions, particularly in mitochondria.

Following the removal of the damaged base, the resulting apurinic/apyrimidinic (AP) site is further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence.

cluster_repair Base Excision Repair of FAPy-Purines FAPy_DNA DNA with FAPy Lesion (FAPy-Guanine or this compound) Glycosylase DNA Glycosylase (OGG1 for FAPy-G, NTH1 for FAPy-A, NEIL1) FAPy_DNA->Glycosylase Recognition & Excision AP_Site AP Site Glycosylase->AP_Site APE1 AP Endonuclease (APE1) AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB Pol_Ligase DNA Polymerase & DNA Ligase SSB->Pol_Ligase Repair Synthesis & Ligation Repaired_DNA Repaired DNA Pol_Ligase->Repaired_DNA

Safety Operating Guide

Prudent Disposal of FAPy-Adenine: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific disposal guidelines for FAPy-adenine have been published. The following procedures are based on a precautionary approach, treating this compound as a potentially hazardous chemical due to its relationship with adenine, a known toxic substance, and its nature as a DNA adduct with unknown toxicological properties. Researchers must consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all local, state, and federal regulations.

This compound (4,6-diamino-5-N-formamidopyrimidine) is an oxidized DNA base that has been a subject of interest in research related to neurodegenerative diseases such as Alzheimer's.[1][2] As with any laboratory chemical, particularly one with limited safety data, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.

Summary of Chemical and Hazard Information

To facilitate a comprehensive understanding of the potential hazards, the following table summarizes the available data for this compound and the known hazards of its parent compound, adenine.

PropertyThis compoundAdenine
Chemical Formula C5H7N5OC5H5N5
Molecular Weight 153.14 g/mol [1]135.13 g/mol
Appearance Solid (powder)Solid (powder)
Solubility Soluble in DMSO (15 mg/mL)[1]Slightly soluble in water
Known Hazards Toxicity data not available. As a DNA adduct, it should be handled with caution.Toxic if swallowed.[3][4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]Store in a cool, dry, well-ventilated area.

Step-by-Step Disposal Procedure for this compound

The following step-by-step guide provides a conservative approach to the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, microfuge tubes), should be collected separately from general laboratory waste.

  • Liquid Waste: All solutions containing this compound should be collected as hazardous chemical waste. Do not dispose of this compound solutions down the drain.

  • Sharps Waste: Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.

3. Containerization and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container should be clearly labeled as "Hazardous Waste."

  • The label should include:

    • The full chemical name: "this compound (4,6-diamino-5-N-formamidopyrimidine)"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Appropriate hazard warnings (e.g., "Toxic").

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be a secondary containment bin to prevent spills and be located away from general laboratory traffic.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.

  • Provide the EHS department with all necessary information about the waste, including its composition and quantity.

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound. The procedure outlined above is based on general best practices for the disposal of laboratory chemicals with unknown toxicity.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FAPy_Adenine_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste segregate_solid Segregate Solid Waste identify_waste->segregate_solid Solid segregate_liquid Segregate Liquid Waste identify_waste->segregate_liquid Liquid segregate_sharps Segregate Sharps Waste identify_waste->segregate_sharps Sharps containerize Place in Labeled Hazardous Waste Container segregate_solid->containerize segregate_liquid->containerize segregate_sharps->containerize store Store in Designated Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node Proper Disposal by EHS contact_ehs->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling FAPy-adenine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FAPy-adenine (4,6-diamino-5-N-formamidopyrimidine). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring the integrity of research.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following personal protective equipment should be considered mandatory when handling this compound.

EquipmentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential contamination.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes or airborne particles of the compound.
Body Protection A disposable lab coat or gown.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required if there is a risk of generating aerosols and work is not performed in a fume hood.Minimizes the risk of inhaling the compound, especially when handling the powder form.

Operational and Disposal Plan

Adherence to strict procedural guidelines is critical for both personal safety and the integrity of the experiments.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound powder should be stored at -20°C for long-term stability (up to 3 years). Solutions of this compound in a solvent should be stored at -80°C for up to one year.

Preparation of Solutions

All procedures involving the handling of this compound powder and the preparation of solutions should be conducted in a chemical fume hood to minimize inhalation risk.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Weighing: Carefully weigh the required amount of this compound powder on weighing paper within the fume hood.

  • Solubilization: this compound is soluble in DMSO. Add the solvent to the powder and sonicate if necessary to ensure complete dissolution.

Handling
  • Always wear the recommended PPE when handling this compound in either solid or solution form.

  • Avoid creating dust or aerosols.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, pipette tips, and disposable lab coats, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of unused solutions and contaminated solvents in a designated hazardous liquid waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Chemical and Physical Properties

PropertyValue
Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
CAS Number 5122-36-1
Appearance Solid (form not specified)
Solubility Soluble in DMSO (15 mg/mL)
Storage (Powder) -20°C
Storage (in Solvent) -80°C

Safe Handling Workflow

FAPy_Adenine_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_cleanup Post-Handling A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Equilibrate this compound to Room Temp B->C D Weigh this compound Powder C->D E Prepare Solution D->E F Perform Experimental Procedures E->F G Segregate Solid Waste F->G H Segregate Liquid Waste F->H J Decontaminate Work Area F->J I Dispose of as Hazardous Waste G->I H->I K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Procedural workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.